molecular formula C8H9ClO2 B2989541 (2-Chloro-4-methoxyphenyl)methanol CAS No. 334018-24-5

(2-Chloro-4-methoxyphenyl)methanol

Cat. No.: B2989541
CAS No.: 334018-24-5
M. Wt: 172.61
InChI Key: IORXRKZALSZEPL-UHFFFAOYSA-N
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Description

(2-Chloro-4-methoxyphenyl)methanol (CAS 334018-24-5) is a benzyl alcohol derivative of high value in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 8 H 9 ClO 2 and a molecular weight of 172.61 g/mol, serves as a versatile chemical building block . Its structure, featuring both a methoxy group and a chlorine atom on the benzene ring, makes it a useful precursor for the development of more complex molecules, particularly in medicinal chemistry. As a benzylic alcohol, it can be further functionalized through oxidation or participate in reactions to form esters or ethers, expanding its utility in creating compound libraries for biological screening. Researchers employ this compound strictly as a laboratory reagent. It is essential to handle this compound with care and adhere to safe laboratory practices. For proper stability, the product should be stored sealed in a dry environment at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-4-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORXRKZALSZEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334018-24-5
Record name (2-chloro-4-methoxyphenyl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2-Chloro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-4-methoxyphenyl)methanol, a substituted benzyl alcohol derivative, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound and offers detailed, field-proven methodologies for the experimental determination of these properties. The causality behind each experimental choice is elucidated to provide a deeper understanding of the protocols.

Chemical Identity

To ensure clarity and precision, it is crucial to define the specific chemical entity being discussed. This guide focuses on the isomer with the following identifiers:

IdentifierValue
Chemical Name This compound
Synonym 2-Chloro-4-methoxybenzyl alcohol[1][2]
CAS Number 334018-24-5[1][2][3][4][5]
Molecular Formula C₈H₉ClO₂[1][2][4][5]
Molecular Weight 172.61 g/mol [1][2][4][5]
Chemical Structure this compound Structure

Note: It is essential to use the CAS number to avoid ambiguity with other isomers, such as (4-chloro-2-methoxyphenyl)methanol.

Known Physical Properties

The following table summarizes the currently available physical property data for this compound. It is important to note that some key properties have not been extensively reported in the literature, highlighting the necessity for the experimental protocols detailed in this guide.

Physical PropertyValueSource
Physical State Liquid (at 20°C)[1]
Boiling Point 282.7 ± 25.0 °C at 760 mmHg[5]
Density 1.2 ± 0.1 g/cm³ (Predicted)[5]
Melting Point Not available[3][6]
Solubility No data available[6]
Storage Temperature 2-8°C[4]

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step protocols for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, a sharp melting range of 0.5-1°C is expected. Given that the physical state is reported as a liquid at 20°C, a sub-ambient melting point is anticipated.

Causality of Experimental Choices: The capillary method is a widely adopted and reliable technique for determining the melting point of small quantities of an organic compound.[7][8] The use of a calibrated thermometer and a controlled heating rate, especially near the melting point, is crucial for accuracy.[8] A preliminary rapid heating helps to quickly estimate the melting range, saving time in subsequent, more precise measurements.

Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is anhydrous. If necessary, dry the sample under a high vacuum.

    • If the sample is a liquid at room temperature, cool it in an ice bath or freezer until it solidifies.

    • Finely powder a small amount of the solidified sample using a mortar and pestle.[8][9]

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

    • A sample height of 2-3 mm is ideal.

  • Measurement:

    • Place the loaded capillary tube into a melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15°C per minute.

    • Once an approximate range is determined, allow the apparatus to cool.

    • Prepare a new sample and heat at a rate of 10-15°C per minute until the temperature is about 15-20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

    • The melting range is T1-T2.

    • Repeat the measurement at least twice to ensure reproducibility.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement start Start: Obtain Sample dry Dry Sample (if necessary) start->dry solidify Solidify Sample (if liquid) dry->solidify powder Powder the Solid solidify->powder load Load Capillary Tube powder->load pack Pack Sample load->pack insert Insert into Apparatus pack->insert rapid_heat Rapid Heating (optional) insert->rapid_heat slow_heat Slow & Precise Heating rapid_heat->slow_heat record Record T1 and T2 slow_heat->record end End: Report Melting Range record->end SolubilityWorkflow start Start: Weigh Sample (10 mg) solvents Prepare Test Tubes with 1 mL of Solvents (Water, Methanol, Acetone, etc.) start->solvents add_sample Add Sample to Each Solvent solvents->add_sample mix Vortex/Shake (30s) add_sample->mix observe Observe and Record Solubility mix->observe end End: Compile Solubility Profile observe->end NMRPrepWorkflow start Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer filter Filter (if necessary) transfer->filter acquire Acquire Spectrum transfer->acquire filter->acquire IRWorkflow start Place a Drop of Sample on a Salt Plate sandwich Create a Thin Film with a Second Salt Plate start->sandwich acquire Acquire IR Spectrum sandwich->acquire clean Clean and Store Salt Plates acquire->clean end End: Analyze Spectrum acquire->end

References

(2-Chloro-4-methoxyphenyl)methanol chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Chloro-4-methoxyphenyl)methanol

This guide provides a comprehensive technical overview of this compound, a key intermediate in various synthetic applications, particularly in the realm of drug discovery and agrochemical development. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, analytical characterization, synthesis, and applications.

Introduction: The Significance of a Versatile Benzyl Alcohol Derivative

This compound, a substituted benzyl alcohol, serves as a critical building block in organic synthesis. Its unique substitution pattern—a chlorine atom and a methoxy group on the phenyl ring—imparts specific reactivity and properties that are highly valuable in the synthesis of complex molecules. The presence of the chloro and methoxy groups can significantly influence the biological activity and pharmacokinetic properties of the final compounds, making this intermediate a subject of interest in medicinal chemistry.[1][2]

The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures. This versatility has led to its use in the development of active pharmaceutical ingredients (APIs) and agrochemicals, such as herbicides and pesticides.[3]

Chemical Structure and Physicochemical Properties

The foundational aspect of understanding any chemical entity is a thorough grasp of its structure and inherent properties.

Molecular Structure

The structure of this compound consists of a benzene ring substituted with a chloromethyl group at position 1, a chlorine atom at position 2, and a methoxy group at position 4.

IUPAC Name: this compound Molecular Formula: C₈H₉ClO₂[4] Molecular Weight: 172.61 g/mol [4]

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various analytical systems.

PropertyValueReference
Boiling Point 282.7 ± 25.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]
XLogP3-AA 1.6[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 2[4]

Synthesis and Purification Strategies

The synthesis of this compound typically involves the reduction of the corresponding aldehyde, 2-chloro-4-methoxybenzaldehyde. This transformation is a cornerstone of organic synthesis, and several reliable methods are available.

Synthetic Pathway: Reduction of 2-Chloro-4-methoxybenzaldehyde

A common and efficient method for this reduction is the use of sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This method is favored for its mild reaction conditions and high yields.

synthesis_workflow reactant 2-Chloro-4-methoxybenzaldehyde reagent NaBH₄ Methanol reactant->reagent Reduction workup Aqueous Workup & Extraction reagent->workup product This compound purification Column Chromatography (Silica Gel) workup->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis and purification.

Detailed Experimental Protocol: Sodium Borohydride Reduction

The following protocol provides a step-by-step guide for the laboratory-scale synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methoxybenzaldehyde in methanol.

  • Reagent Addition: Cool the solution in an ice bath and add sodium borohydride portion-wise, monitoring the reaction temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction with water and then acidify with dilute hydrochloric acid. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The expected chemical shifts and coupling patterns provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR (400 MHz, CDCl₃): The spectrum would typically show a singlet for the methoxy protons, a singlet for the benzylic methylene protons, and signals in the aromatic region corresponding to the three protons on the benzene ring.

¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will show distinct signals for the methoxy carbon, the benzylic carbon, and the aromatic carbons, with their chemical shifts influenced by the chloro and methoxy substituents.

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the O-H stretch of the alcohol, C-O stretches of the alcohol and ether, and aromatic C-H and C=C stretches.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (alcohol)~3400 (broad)
C-H (aromatic)~3000-3100
C-H (aliphatic)~2850-2960
C=C (aromatic)~1600, 1480
C-O (ether, alcohol)~1030-1250
C-Cl~600-800

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under Electron Impact (EI) ionization, the molecular ion peak (M⁺) would be observed, along with characteristic fragment ions resulting from the loss of functional groups. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Techniques

GC-MS is a powerful technique for both separation and identification. The compound can be analyzed on a suitable capillary column, and the resulting mass spectrum of the eluting peak can be compared with library data for confirmation.

Typical GC-MS Conditions:

  • Column: HP-5MS (or equivalent)

  • Injector Temperature: 250 °C

  • Oven Program: A temperature gradient program, for example, starting at 60°C and ramping up to 280°C.

  • Carrier Gas: Helium

  • Detector: Mass Spectrometer (EI mode)

analytical_workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR (¹H, ¹³C) Structure Structural Confirmation NMR->Structure IR IR IR->Structure MS Mass Spec (EI, HRMS) MS->Structure GCMS GC-MS Purity Purity Assessment GCMS->Purity HPLC HPLC HPLC->Purity Sample Sample of This compound Sample->NMR Sample->IR Sample->MS Sample->GCMS Sample->HPLC

Caption: Comprehensive analytical workflow for characterization.

Applications in Drug Development and Beyond

The utility of this compound as a synthetic intermediate is well-established.[3] The chloro and methoxy substituents can play crucial roles in modulating the pharmacological profile of a drug candidate.[1][2] For instance, the chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability. The methoxy group can influence solubility and also participate in hydrogen bonding interactions.

This compound and its derivatives are key precursors in the synthesis of a range of biologically active molecules, demonstrating its importance in the pipeline of modern drug discovery.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is harmful if swallowed and causes skin and serious eye irritation.[6]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

  • Handle in a well-ventilated area or under a chemical fume hood.[7]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Store in a cool, dark, and tightly closed container, away from oxidizing agents.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in synthetic chemistry, particularly in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount for its effective and safe utilization in research and development. This guide provides a foundational framework for scientists and researchers working with this important compound.

References

Introduction: The Significance of a Versatile Benzyl Alcohol Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (2-Chloro-4-methoxyphenyl)methanol

This compound is a substituted benzyl alcohol that serves as a crucial building block in the synthesis of more complex molecules. Its specific arrangement of chloro, methoxy, and hydroxymethyl functional groups makes it a valuable intermediate in various fields, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals[1]. The ability to selectively introduce this moiety is paramount for researchers engaged in lead optimization and process development.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. Moving beyond simple procedural lists, we will dissect the underlying chemical principles, justify the selection of reagents and conditions, and present validated protocols. The aim is to equip researchers, scientists, and drug development professionals with a robust understanding of the available synthetic strategies, enabling them to make informed decisions tailored to their specific laboratory or industrial context. We will explore three core strategies: the reduction of the corresponding benzaldehyde, the more vigorous reduction of the benzoic acid derivative, and a classic organometallic approach via a Grignard reagent.

Pathway 1: Reduction of 2-Chloro-4-methoxybenzaldehyde

The most direct and frequently employed route to this compound is the reduction of its parent aldehyde, 2-Chloro-4-methoxybenzaldehyde. This transformation is highly efficient and typically proceeds with excellent chemoselectivity, as aldehydes are readily reduced in the presence of many other functional groups. The overall strategy involves two key stages: the synthesis of the aldehyde precursor and its subsequent reduction to the target alcohol.

Synthesis of the Aldehyde Precursor

A common and effective method for preparing 2-Chloro-4-methoxybenzaldehyde is through the methylation of the corresponding phenol, 2-chloro-4-hydroxybenzaldehyde. The Williamson ether synthesis is the foundational reaction here, where a phenoxide is reacted with a methylating agent.

Diagram 1: Synthesis of 2-Chloro-4-methoxybenzaldehyde

Caption: Williamson ether synthesis for aldehyde precursor preparation.

Experimental Protocol: Synthesis of 2-Chloro-4-methoxybenzaldehyde[2]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-hydroxybenzaldehyde (2.0 g, 12.8 mmol) and N,N-dimethylformamide (DMF, 25 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 3.46 g, 25.0 mmol) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide in situ.

  • Methylation: Add an excess of iodomethane (e.g., 1.5 mL, ~24 mmol) to the stirred suspension. The reaction is typically conducted at room temperature.

  • Reaction Monitoring: Allow the reaction to stir for 18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). The organic layers are combined.

  • Purification: Wash the combined organic layer with saturated brine (2 x 20 mL) to remove residual DMF and inorganic salts, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and remove the solvent by distillation under reduced pressure to yield 2-chloro-4-methoxybenzaldehyde as a nearly pure product.

ParameterValueReference
Typical Yield ~70%[2]
Starting Material 2-chloro-4-hydroxybenzaldehyde[2]
Reagents K₂CO₃, Iodomethane, DMF[2]
Temperature Room Temperature[2]
Reduction of the Aldehyde to this compound

With the aldehyde in hand, the final reduction step is performed. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but typically does not affect other functional groups like esters, amides, or the chloro-substituent on the aromatic ring. Its compatibility with protic solvents like methanol or ethanol makes it exceptionally convenient for laboratory-scale synthesis.

Diagram 2: Reduction of Aldehyde to Target Alcohol

Caption: Selective reduction of the aldehyde using sodium borohydride.

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-chloro-4-methoxybenzaldehyde (5.0 g, 29.3 mmol) in methanol (100 mL). Stir the solution until the aldehyde is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the exothermic reaction upon addition of the hydride reagent.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.33 g, 35.2 mmol, ~1.2 equivalents) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure completion.

  • Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) dropwise until the effervescence ceases and the pH is slightly acidic (pH ~6). This step neutralizes excess NaBH₄ and hydrolyzes the intermediate borate ester.

  • Isolation: Remove the bulk of the methanol under reduced pressure. Add water (50 mL) to the residue and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

ParameterTypical ValueRationale
Yield >90%High efficiency of NaBH₄ for aldehyde reduction.
Reducing Agent Sodium Borohydride (NaBH₄)Excellent selectivity, safety, and ease of use.
Solvent Methanol / EthanolProtic solvents suitable for NaBH₄.
Temperature 0 °C to Room Temp.Controls initial exotherm, then allows reaction to complete.

Pathway 2: Reduction of 2-Chloro-4-methoxybenzoic Acid

An alternative strategy involves the reduction of the corresponding carboxylic acid, 2-Chloro-4-methoxybenzoic acid[3][4]. This pathway is particularly useful if the benzoic acid is a more readily available or cost-effective starting material. However, carboxylic acids are less reactive towards nucleophilic attack than aldehydes, necessitating the use of a more powerful reducing agent.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing carboxylic acids directly to primary alcohols. Unlike NaBH₄, LiAlH₄ reacts violently with protic solvents, including water. Therefore, all reactions must be conducted under strictly anhydrous conditions using ethereal solvents like diethyl ether or tetrahydrofuran (THF).

Diagram 3: Reduction of Carboxylic Acid to Target Alcohol

Caption: Potent reduction of the carboxylic acid using LiAlH₄.

Experimental Protocol: Reduction with Lithium Aluminum Hydride

  • Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon). Equip it with a dropping funnel, condenser, and magnetic stir bar.

  • Reagent Suspension: Carefully add LiAlH₄ (1.3 g, 34.2 mmol, ~1.5 equivalents) to anhydrous THF (50 mL) in the flask.

  • Substrate Addition: Dissolve 2-Chloro-4-methoxybenzoic acid (4.2 g, 22.5 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The initial reaction is an acid-base reaction forming a lithium carboxylate salt and hydrogen gas.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours. The reduction of the carboxylate salt to the primary alcohol occurs at this elevated temperature.

  • Workup (Fieser method): Cool the reaction flask to 0 °C. Quench the reaction with extreme caution by the sequential, dropwise addition of:

    • Water (1.3 mL)

    • 15% aqueous Sodium Hydroxide (NaOH) solution (1.3 mL)

    • Water (3.9 mL) This procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter the white precipitate through a pad of Celite®, washing the solid with additional THF.

  • Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the target alcohol.

Reduction via Catalytic Hydrogenation

For larger-scale industrial applications, catalytic hydrogenation is often preferred over metal hydrides due to better atom economy, safety, and simpler workup procedures. This method involves reacting the benzoic acid with hydrogen gas under pressure in the presence of a metal catalyst.[5][6] Supported ruthenium (Ru) catalysts are often effective for this transformation.[5]

ParameterLiAlH₄ MethodCatalytic Hydrogenation
Reducing Agent Lithium Aluminum HydrideH₂ gas
Catalyst Nonee.g., 5% Ru/C
Pressure AtmosphericHigh Pressure (e.g., >500 psi)
Solvent Anhydrous Ether/THFDioxane, Water mixtures[5]
Safety High (pyrophoric reagent, H₂ evolution)High (flammable H₂ gas, high pressure)
Workup Complex (Fieser quench)Simple (filtration of catalyst)

Pathway 3: Synthesis via Grignard Reaction

A fundamentally different approach utilizes a Grignard reagent to form the C-C bond between the aromatic ring and the hydroxymethyl carbon. This classic organometallic route involves two distinct steps: the formation of the Grignard reagent from an aryl halide and its subsequent reaction with formaldehyde, which serves as a one-carbon electrophile.[7]

Diagram 4: Grignard Synthesis Pathway

Caption: Two-stage synthesis via Grignard reagent and formaldehyde.

Experimental Protocol: Grignard Synthesis

Step A: Formation of (2-Chloro-4-methoxyphenyl)magnesium bromide

  • Setup: Assemble a flame-dried, three-neck flask with a condenser, dropping funnel, and glass stopper under an inert atmosphere. Place magnesium turnings (0.8 g, 33 mmol) in the flask.

  • Initiation: Add a small crystal of iodine and ~10 mL of anhydrous diethyl ether. In the dropping funnel, place a solution of 1-bromo-2-chloro-4-methoxybenzene (5.5 g, 25 mmol) in 40 mL of anhydrous ether. Add ~2 mL of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling begins. Gentle warming may be required.

  • Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent[8]. The resulting dark grey/brown solution is used directly in the next step.

Step B: Reaction with Formaldehyde

  • Electrophile Source: Formaldehyde can be used as a gas (depolymerized from paraformaldehyde) or as a solution. For lab scale, bubbling gaseous formaldehyde through the Grignard solution at 0 °C is effective.

  • Reaction: Cool the Grignard reagent from Step A to 0 °C. Slowly introduce formaldehyde gas under the surface of the stirred solution. The reaction is exothermic. The Grignard reagent's nucleophilic carbon attacks the electrophilic carbon of formaldehyde.[9]

  • Workup: After the addition is complete, quench the reaction by slowly pouring it over a mixture of ice and saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the target alcohol.

Conclusion and Pathway Comparison

The synthesis of this compound can be successfully achieved through several distinct and reliable pathways. The choice of method depends heavily on factors such as the availability of starting materials, required scale, and laboratory safety infrastructure.

PathwayKey PrecursorKey Reagent(s)AdvantagesDisadvantages
Aldehyde Reduction 2-Chloro-4-methoxybenzaldehydeNaBH₄High yield, high selectivity, mild conditions, simple workup.Requires synthesis of the aldehyde precursor.
Acid Reduction 2-Chloro-4-methoxybenzoic acidLiAlH₄ / H₂ + CatalystUtilizes a different, potentially cheaper precursor.LiAlH₄ requires strict anhydrous conditions and careful workup. Hydrogenation requires high-pressure equipment.
Grignard Synthesis 1-Bromo-2-chloro-4-methoxybenzeneMg, FormaldehydeClassic C-C bond formation, good for structural diversity.Requires strict anhydrous conditions; Grignard formation can be difficult to initiate.

For most laboratory applications, the reduction of 2-Chloro-4-methoxybenzaldehyde with sodium borohydride offers the best combination of efficiency, safety, and simplicity. For industrial-scale production, catalytic hydrogenation of the corresponding benzoic acid may present a more economical and scalable alternative, provided the necessary high-pressure equipment is available. The Grignard pathway remains a powerful tool, particularly when building analogues from various aryl halides.

References

An In-Depth Technical Guide to (2-Chloro-4-methoxyphenyl)methanol and Its Isomers for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: This technical guide addresses the chemical compound (2-Chloro-4-methoxyphenyl)methanol. It is critical to note that while this specific isomer is of interest, publicly available experimental data and a dedicated CAS number are limited. However, a closely related and well-documented isomer, (4-Chloro-2-methoxyphenyl)methanol (CAS Number: 55685-75-1) , is extensively characterized and serves as a valuable reference. This guide will provide a comprehensive overview of the available information on this compound and will draw upon the rich dataset of its isomer, (4-Chloro-2-methoxyphenyl)methanol, to offer predictive insights and comparative analysis for researchers in drug development and organic synthesis.

Core Identifiers and Chemical Properties

A precise understanding of a molecule's fundamental identifiers is paramount for any research endeavor. The following table summarizes the key identifiers for this compound and its extensively studied isomer.

IdentifierThis compound(4-Chloro-2-methoxyphenyl)methanol
IUPAC Name This compound(4-Chloro-2-methoxyphenyl)methanol[1]
Synonyms 2-Chloro-4-methoxybenzyl alcohol4-Chloro-2-methoxybenzyl alcohol[1]
CAS Number Not readily available55685-75-1[1]
Molecular Formula C₈H₉ClO₂C₈H₉ClO₂[1]
Molecular Weight 172.61 g/mol 172.61 g/mol [1]
Canonical SMILES COC1=CC(=C(C=C1)Cl)COCOC1=C(C=CC(=C1)Cl)CO[1]
InChI Key Not readily availableAXXPZAITCCIOIA-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

The synthesis of substituted benzyl alcohols, such as this compound, is a cornerstone of organic synthesis, often serving as a precursor for more complex molecular architectures. A common and reliable method for the preparation of this class of compounds is the reduction of the corresponding benzaldehyde.

Experimental Protocol: Reduction of 2-Chloro-4-methoxybenzaldehyde

This protocol outlines a general procedure for the synthesis of this compound via the reduction of 2-Chloro-4-methoxybenzaldehyde. The choice of reducing agent is critical and depends on the desired selectivity and reaction conditions. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, while Lithium aluminum hydride (LiAlH₄) is a more powerful, non-selective reducing agent[2][3].

Materials:

  • 2-Chloro-4-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol (for NaBH₄ reduction) or Diethyl ether/Tetrahydrofuran (for LiAlH₄ reduction)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure (using Sodium Borohydride):

  • Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-4-methoxybenzaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 1M HCl at 0 °C until the pH is acidic (pH ~2-3) to neutralize the excess NaBH₄ and the borate esters.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting aqueous residue, add ethyl acetate to extract the product.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Causality in Experimental Choices:

  • Choice of Solvent: Methanol is a suitable solvent for NaBH₄ reductions as it is protic and helps in the hydrolysis of the intermediate borate ester. For the more reactive LiAlH₄, an aprotic solvent like diethyl ether or THF is essential to prevent its violent reaction with protic solvents.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic nature of the hydride reduction, preventing potential side reactions.

  • Acidic Work-up: The addition of acid serves to neutralize any unreacted hydride reagent and to hydrolyze the alkoxide intermediate to the final alcohol product[2].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the alcohol, the hydroxyl proton, and the methoxy protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands:

  • A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

  • Strong C-O stretching vibrations around 1030-1250 cm⁻¹.

  • C-H stretching of the aromatic ring just above 3000 cm⁻¹.

  • C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

  • A C-Cl stretching absorption, typically in the 600-800 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the M⁺ peak is expected due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and the cleavage of the C-C bond adjacent to the oxygen to form a stable benzylic cation.

The mass spectrum for the isomer (4-Chloro-2-methoxyphenyl)methanol shows significant peaks at m/z values of 172 (M⁺), 137, and 141, which can be used as a reference for fragmentation analysis[1].

Applications in Research and Drug Development

Substituted benzyl alcohols are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and biologically active molecules. The presence of both a chloro and a methoxy group on the aromatic ring of this compound offers unique electronic and steric properties that can be exploited in drug design and synthesis.

  • Building Block in Organic Synthesis: This compound can serve as a versatile building block. The hydroxyl group can be easily converted into other functional groups, such as halides or amines, or used as a point of attachment for constructing larger molecules. For instance, it can be a precursor for the synthesis of corresponding benzyl halides, which are excellent alkylating agents[4].

  • Role in Medicinal Chemistry: The chloro and methoxy substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The chlorine atom can enhance metabolic stability and binding affinity through halogen bonding, while the methoxy group can modulate solubility and electronic properties[5]. These features make chloro- and methoxy-substituted phenyl rings desirable moieties in the design of new therapeutic agents. Isomers like (4-Chloro-2-methoxyphenyl)methanol are utilized in the synthesis of anti-inflammatory and analgesic drugs[6].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its isomers. The following information is based on the safety data for related compounds.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity Harmful if swallowed[7]P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
Skin Corrosion/Irritation Causes skin irritation[1][7]P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Damage/Irritation Causes serious eye irritation[1][7]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate footwear should be worn.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[7].

Diagrams

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_Chloro_4_methoxybenzaldehyde 2-Chloro-4-methoxybenzaldehyde Reduction Reduction at 0°C to RT 2_Chloro_4_methoxybenzaldehyde->Reduction Reducing_Agent Sodium Borohydride (NaBH4) in Methanol Reducing_Agent->Reduction Quenching Acidic Quench (1M HCl) Reduction->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Washing Wash with H2O, NaHCO3, Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Concentration in vacuo Drying->Concentration Purification_Method Column Chromatography or Recrystallization Concentration->Purification_Method Final_Product This compound Purification_Method->Final_Product

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Chloro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound (2-Chloro-4-methoxyphenyl)methanol. With the molecular formula C₈H₉ClO₂, this substituted benzyl alcohol is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. This document moves beyond a simple presentation of data, offering in-depth interpretations grounded in established spectroscopic principles and comparative analysis with structurally related compounds. The causality behind spectral features is elucidated to provide a deeper understanding of the molecule's structure and electronic environment. Standardized protocols for data acquisition are also detailed to ensure reproducibility and validation.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted aromatic alcohol. The strategic placement of the chloro and methoxy groups on the benzene ring, along with the benzylic alcohol moiety, creates a unique electronic and structural environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for reaction monitoring, quality control, and structural confirmation in any research or development pipeline.

Molecular Structure of this compound

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis that follows is based on established principles of chemical shift theory, spin-spin coupling, and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Comparative Analysis
~7.30 d 1H H-6 The proton ortho to the electron-withdrawing chloro group and the hydroxymethyl group is expected to be the most deshielded aromatic proton.
~6.90 d 1H H-3 This proton is ortho to the chloro group and meta to the electron-donating methoxy group, leading to a moderate chemical shift.
~6.85 dd 1H H-5 Positioned ortho to the strongly electron-donating methoxy group and meta to the chloro group, this proton experiences significant shielding.
~4.70 s 2H H-7 (CH₂OH) Benzylic protons are deshielded by the aromatic ring and the adjacent oxygen atom. In similar structures like 2-methoxybenzyl alcohol, these protons appear around 4.69 ppm.[1]
~3.80 s 3H H-8 (OCH₃) The chemical shift for methoxy group protons on an aromatic ring is typically in this region. For instance, the methoxy protons in 4-methoxybenzyl alcohol appear at 3.76 ppm.[2]

| ~2.50 | br s | 1H | OH | The chemical shift of hydroxyl protons is variable and depends on concentration and solvent. The signal is often broad and may not show coupling. |

Causality of Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for small organic molecules due to its excellent solubilizing properties and the single residual solvent peak at 7.26 ppm, which does not typically interfere with the signals of the analyte.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into their hybridization and electronic state.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale and Comparative Analysis
~158 C-4 The carbon atom directly attached to the strongly electron-donating methoxy group is expected to be the most deshielded aromatic carbon. In 4-methoxybenzyl alcohol, this carbon appears at 159.07 ppm.[2]
~135 C-2 The carbon bearing the chloro group will be deshielded.
~130 C-6 This aromatic CH carbon is adjacent to the hydroxymethyl group.
~129 C-1 The ipso-carbon attached to the hydroxymethyl group.
~115 C-5 Ortho to the electron-donating methoxy group, this carbon is shielded.
~112 C-3 Ortho to the chloro group and meta to the methoxy group, this carbon is also shielded.
~62 C-7 (CH₂OH) The benzylic carbon is deshielded by the attached oxygen. In 2-methoxybenzyl alcohol, this carbon resonates at 61.95 ppm.[1]

| ~55 | C-8 (OCH₃) | The methoxy carbon typically appears in this region. For 4-methoxybenzyl alcohol, the signal is at 55.30 ppm.[2] |

Self-Validating Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a 30-degree pulse angle and a relaxation delay of 1 second.

    • Collect 16-32 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Collect 1024-2048 scans.

  • Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Rationale
3500-3200 Strong, Broad O-H stretch Characteristic of the hydroxyl group in an alcohol, broadened due to hydrogen bonding.[4]
3100-3000 Medium Aromatic C-H stretch Typical for C-H bonds on a benzene ring.[5]
2950-2850 Medium Aliphatic C-H stretch Corresponding to the methylene (CH₂) and methyl (CH₃) groups.[4]
1600, 1475 Medium-Weak Aromatic C=C stretch These two bands are characteristic of the benzene ring.[5]
1250 Strong Asymmetric C-O-C stretch Indicative of the aryl-alkyl ether (methoxy group).
1050 Strong C-O stretch From the primary alcohol (CH₂-OH).
850-800 Strong C-H out-of-plane bend Suggestive of a 1,2,4-trisubstituted benzene ring.[6][7]

| 800-600 | Strong | C-Cl stretch | Characteristic absorption for a chloroalkane.[4] |

Self-Validating Protocol: FTIR Data Acquisition (ATR)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z Proposed Fragment Rationale
172/174 [M]⁺ Molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M+ peak is characteristic of a compound containing one chlorine atom.
155/157 [M-OH]⁺ Loss of the hydroxyl radical is a common fragmentation pathway for alcohols.
141/143 [M-CH₂OH]⁺ Loss of the hydroxymethyl radical.
137 [M-Cl]⁺ Loss of a chlorine radical.
109 [M-Cl-CO]⁺ Subsequent loss of carbon monoxide from the [M-Cl]⁺ fragment.

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in the mass spectra of benzene derivatives. |

Proposed Fragmentation Pathway of this compound

Fragmentation_Pathway M [C₈H₉ClO₂]⁺˙ m/z = 172/174 F1 [C₈H₈ClO]⁺ m/z = 155/157 M->F1 - •OH F2 [C₇H₆ClO₂]⁺ m/z = 141/143 M->F2 - •CH₂OH F3 [C₈H₉O₂]⁺ m/z = 137 M->F3 - •Cl F5 [C₆H₅]⁺ m/z = 77 F2->F5 - CO, -HCl F4 [C₇H₆O]⁺˙ m/z = 109 F3->F4 - CO

Caption: Proposed electron ionization fragmentation pathway for this compound.

Self-Validating Protocol: GC-MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC):

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion and the isotopic pattern of chlorine-containing fragments.

Conclusion

The spectroscopic data for this compound are highly informative and, when interpreted with a foundational understanding of chemical principles, provide unambiguous structural confirmation. The predicted ¹H and ¹³C NMR spectra map out the complete carbon-hydrogen framework, with the chemical shifts and coupling patterns reflecting the influence of the chloro, methoxy, and hydroxymethyl substituents. The IR spectrum confirms the presence of the key functional groups, while the mass spectrum provides the molecular weight and a logical fragmentation pattern consistent with its structure. The protocols outlined herein provide a robust framework for the reliable and reproducible acquisition of these critical data, ensuring scientific integrity in research and development applications.

References

An In-depth Technical Guide to the Solubility and Stability of (2-Chloro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Chloro-4-methoxyphenyl)methanol is a substituted benzyl alcohol derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its chemical structure, featuring a chlorinated and methoxylated aromatic ring with a primary alcohol functional group, dictates its physicochemical properties, which are crucial for its handling, formulation, and integration into synthetic pathways. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, based on established chemical principles and data from structurally analogous compounds. While direct experimental data for this specific molecule is limited, this document serves as a predictive resource and a methodological framework for researchers and drug development professionals.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₈H₉ClO₂[2]
Molecular Weight 172.61 g/mol [2]
Appearance Likely a solid at room temperatureBased on substituted benzyl alcohols
Storage Sealed in a dry environment at 2-8°C is recommended[2]

Part 1: Solubility Profile

The solubility of this compound is governed by the interplay of its functional groups: the polar hydroxymethyl group (-CH₂OH), the moderately polar methoxy group (-OCH₃) and chloro group (-Cl), and the nonpolar benzene ring.

The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the overall molecule retains significant nonpolar character due to the substituted benzene ring. The methoxy group can slightly increase polarity and potential for hydrogen bonding compared to an unsubstituted ring.[3]

Predicted Solubility
Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterLowThe hydrophobic character of the chlorinated benzene ring is expected to dominate over the single hydroxyl group, leading to poor aqueous solubility.
Methanol, EthanolSolubleThe alcohol functionality will interact favorably with other alcohols, and the organic backbone is compatible.
Polar Aprotic
DMSO, DMFSolubleThese solvents are capable of dissolving a wide range of organic compounds.[4]
AcetonitrileModerately SolubleExpected to be a suitable solvent, though perhaps less effective than DMSO or DMF.
AcetoneSolubleA good general solvent for moderately polar organic molecules.
Nonpolar
Toluene, HexanesSparingly Soluble to InsolubleThe polarity of the hydroxyl group will likely limit solubility in highly nonpolar solvents.
DichloromethaneModerately SolubleThe chloro-substituent may enhance compatibility with chlorinated solvents.
Protocol for Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filtration apparatus does not adsorb the compound.

  • Analysis: Withdraw a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Part 2: Chemical Stability

The stability of this compound is a critical parameter for its storage and use. Degradation can be induced by several factors, including pH, oxidation, heat, and light. Forced degradation studies are essential to identify potential degradation products and pathways.[5]

Potential Degradation Pathways
  • Acidic/Basic Hydrolysis: While benzyl alcohols are generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, could potentially lead to side reactions. Under strong acidic conditions, there's a possibility of ether cleavage of the methoxy group to form a phenol.[6]

  • Oxidation: The primary alcohol group is susceptible to oxidation. Mild oxidation could yield the corresponding aldehyde (2-chloro-4-methoxybenzaldehyde), while stronger oxidation could lead to the carboxylic acid (2-chloro-4-methoxybenzoic acid).[7]

  • Thermal Degradation: At elevated temperatures, decomposition may occur. The presence of a chloro-substituent might influence the degradation profile.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. The chloro and methoxy substituents may influence the photolytic stability.

Protocol for Forced Degradation Studies

This protocol provides a framework for investigating the stability of this compound under various stress conditions, in line with ICH guidelines.[8][9]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (e.g., 80°C, Solid State) Start->Thermal Photo Photolytic (ICH Q1B Guidelines) Start->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze MassBalance Assess Mass Balance Analyze->MassBalance

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 N HCl) and heat (e.g., at 60°C).[6][10]

    • Base Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 N NaOH) and heat (e.g., at 60°C).

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3%), at room temperature.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

    • Photostability: Expose the compound (in solid and solution form) to light as per ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time intervals. The goal is to achieve 5-20% degradation.[6][9]

  • Sample Preparation for Analysis: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent damage to the HPLC column.[10]

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method that can separate the parent compound from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.[5]

Analytical Methodologies

A robust analytical method is paramount for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the recommended technique.

  • Column: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient of water (with a modifier like 0.1% formic acid or phosphoric acid) and acetonitrile or methanol is typically used for aromatic compounds.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm or 263 nm) is appropriate.[8]

  • Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is stability-indicating.[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for substituted benzyl alcohols and chlorinated aromatic compounds should be followed.

  • Hazards: Likely to be an irritant to the skin and eyes. May be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.

  • Handling: Handle in a well-ventilated area to avoid breathing vapors or dust.[11]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[11]

Conclusion

This guide provides a predictive but scientifically grounded framework for understanding the solubility and stability of this compound. The provided protocols offer a clear path for researchers to empirically determine these crucial parameters. By leveraging the knowledge of analogous structures and adhering to systematic experimental design, professionals in drug development and chemical synthesis can effectively handle and utilize this compound in their research endeavors.

References

An In-depth Technical Guide to the Key Chemical Reactions of (2-Chloro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Chloro-4-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a versatile and crucial intermediate in modern organic synthesis.[1] Its chemical architecture, featuring a chlorinated and methoxylated phenyl ring, provides a unique combination of reactivity and steric/electronic properties. The chloro group acts as a directing group and a potential site for further reactions, while the methoxy group influences the electron density of the aromatic ring, impacting the reactivity of the benzylic alcohol. These substituents are frequently employed in drug discovery to modulate a molecule's interaction with biological targets and to fine-tune its pharmacokinetic properties.[2][3][4] This guide offers an in-depth exploration of the core chemical transformations of this compound, providing both mechanistic insights and practical, field-proven protocols for researchers, chemists, and professionals in drug development.

Core Chemical Transformations

The reactivity of this compound is primarily centered around the benzylic hydroxyl group. This functional group can be readily oxidized, converted into a leaving group for substitution reactions, or undergo esterification. Understanding these transformations is key to leveraging this molecule as a strategic building block.

Oxidation to (2-Chloro-4-methoxyphenyl)carbaldehyde

The oxidation of the primary alcohol in this compound to its corresponding aldehyde is one of its most fundamental and useful reactions. The resulting aldehyde is a valuable synthon, readily participating in reactions such as reductive amination, Wittig reactions, and aldol condensations to build molecular complexity.

Causality and Mechanistic Insight

The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid, which can readily occur with strong, aqueous oxidants like chromic acid.[5] For a selective, high-yield conversion to the aldehyde, milder reagents are preferred. Pyridinium chlorochromate (PCC) is an exemplary choice. The reaction proceeds via the formation of a chromate ester intermediate. A subsequent E2-like elimination, facilitated by the pyridine base, removes a proton from the carbinol carbon, leading to the collapse of the intermediate and formation of the aldehyde and a reduced chromium species.[5] This anhydrous method effectively halts the reaction at the aldehyde stage.

Experimental Protocol: Selective Oxidation using PCC

Objective: To synthesize (2-Chloro-4-methoxyphenyl)carbaldehyde from this compound with high selectivity.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Celatom® or a similar filtering agent

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend Pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • To this stirred suspension, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 15 minutes.

  • Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel topped with Celatom® to filter out the chromium byproducts.

  • Wash the filter cake thoroughly with additional diethyl ether.

  • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by column chromatography on silica gel to yield the pure aldehyde.

Visualization: Mechanism of PCC Oxidation

PCC_Oxidation cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Products Alcohol This compound ChromateEster Chromate Ester Intermediate Alcohol->ChromateEster Nucleophilic Attack on Chromium PCC PCC (CrO3·Py·HCl) PCC->ChromateEster Aldehyde (2-Chloro-4-methoxyphenyl)carbaldehyde ChromateEster->Aldehyde E2 Elimination (Pyridine as base) Cr_species Reduced Cr(IV) Species ChromateEster->Cr_species

Caption: Mechanism of selective alcohol oxidation using PCC.

Conversion to (2-Chloro-4-methoxyphenyl)methyl Chloride

To utilize the carbon skeleton of this compound in nucleophilic substitution reactions, the hydroxyl group—a notoriously poor leaving group—must first be converted into a good leaving group. Halogenation, particularly chlorination, is a direct and efficient method to achieve this activation.

Causality and Mechanistic Insight

Thionyl chloride (SOCl₂) is a superior reagent for converting primary alcohols to alkyl chlorides.[5][6] The reaction mechanism avoids the harsh acidic conditions and potential carbocation rearrangements associated with using concentrated HCl.[6] The alcohol's oxygen atom first attacks the electrophilic sulfur of SOCl₂, displacing a chloride ion. This forms a protonated chlorosulfite ester. A base, such as pyridine (often added catalytically) or the displaced chloride ion, deprotonates the intermediate. The resulting alkyl chlorosulfite then decomposes in a step that can proceed via an Sₙ2 or Sₙi (internal nucleophilic substitution) mechanism, yielding the alkyl chloride, sulfur dioxide, and hydrochloric acid as gaseous byproducts, which drives the reaction to completion.[5]

Experimental Protocol: Chlorination using Thionyl Chloride

Objective: To synthesize (2-Chloro-4-methoxyphenyl)methyl chloride, an activated intermediate for nucleophilic substitution.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Diethyl Ether or DCM

  • Pyridine (catalytic amount, optional)

Procedure:

  • In a flame-dried, three-necked flask fitted with a dropping funnel, reflux condenser, and a gas outlet leading to a trap (e.g., NaOH solution), dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution in an ice bath to 0 °C.

  • Add thionyl chloride (1.1 - 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. A catalytic amount of pyridine can be added to the alcohol solution beforehand to neutralize the HCl byproduct.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.

  • Gently reflux the mixture for 30-60 minutes to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and carefully pour it over crushed ice to quench any unreacted thionyl chloride.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with cold water, a saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude (2-Chloro-4-methoxyphenyl)methyl chloride.

Visualization: Reaction with Thionyl Chloride

SOCl2_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alcohol This compound Chlorosulfite Alkyl Chlorosulfite Ester Alcohol->Chlorosulfite Attack on Sulfur SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Chlorosulfite AlkylChloride (2-Chloro-4-methoxyphenyl)methyl Chloride Chlorosulfite->AlkylChloride Sₙ2 or Sₙi Decomposition SO2 SO₂ (gas) Chlorosulfite->SO2 HCl HCl (gas) Chlorosulfite->HCl

Caption: Conversion of the alcohol to an alkyl chloride.

Esterification Reactions

Esterification is a key reaction for converting this compound into esters, which can be target molecules themselves or serve as intermediates. The related 4-methoxybenzyl group is a well-known acid-labile protecting group for carboxylic acids, highlighting the utility of this transformation.

Causality and Mechanistic Insight

While direct Fischer esterification with a carboxylic acid under strong acid catalysis is possible, a more efficient and milder method involves reacting the alcohol with a more electrophilic carboxylic acid derivative, such as an acyl chloride.[6] This reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol's nucleophilic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the ester. A weak base, like pyridine, is typically added to scavenge the HCl produced.

Experimental Protocol: Esterification with an Acyl Chloride

Objective: To form an ester from this compound and an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After addition, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and dilute with DCM.

  • Wash the organic layer successively with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude ester product by column chromatography or recrystallization.

Visualization: Esterification Workflow

Esterification_Workflow Start Start: This compound + Acyl Chloride Step1 Dissolve in DCM Add Pyridine (Base) Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add Acyl Chloride (Nucleophilic Attack) Step2->Step3 Step4 Stir at Room Temp (Reaction Completion) Step3->Step4 Step5 Aqueous Workup (Quench & Wash) Step4->Step5 Step6 Dry & Concentrate Step5->Step6 End Final Product: Ester Step6->End

Caption: Step-by-step workflow for ester synthesis.

Summary of Key Reactions

Reaction TypeReagent(s)Product Functional GroupKey Insight
Oxidation Pyridinium chlorochromate (PCC)AldehydeSelective conversion without over-oxidation to the carboxylic acid.
Chlorination Thionyl chloride (SOCl₂)Alkyl ChlorideActivates the benzylic position for Sₙ2 reactions by creating a good leaving group.
Esterification Acyl Chloride, PyridineEsterForms a stable C-O bond; useful for creating target molecules or protecting groups.

References

(2-Chloro-4-methoxyphenyl)methanol as a chemical intermediate in synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Chloro-4-methoxyphenyl)methanol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of pharmaceutical and agrochemical synthesis, the strategic selection of chemical intermediates is paramount to the successful construction of complex molecular architectures. This compound, a substituted benzyl alcohol, emerges as a highly valuable and versatile building block. Its structure, featuring a reactive hydroxyl group and an electronically distinct aromatic ring, offers a unique handle for medicinal chemists and process developers to introduce the 2-chloro-4-methoxyphenyl moiety into target molecules. This guide provides a comprehensive overview of its synthesis, key reactions, and practical applications, grounded in established chemical principles and safety protocols.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol [1]
IUPAC Name This compound
CAS Number 55685-75-1[1]
Appearance Typically a solid or oil (Varies by purity)

Core Synthesis: From Aldehyde to Alcohol

The most direct and common route to this compound is through the selective reduction of its corresponding aldehyde, 2-chloro-4-methoxybenzaldehyde. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and operational simplicity.

The choice of reducing agent is critical and dictated by the desired balance of reactivity, selectivity, and cost. Sodium borohydride (NaBH₄) is often the reagent of choice in a laboratory setting due to its excellent functional group tolerance (it will not reduce esters or carboxylic acids), mild reaction conditions, and ease of handling compared to more potent hydrides like lithium aluminum hydride (LAH).

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve 2-chloro-4-methoxybenzaldehyde in Methanol/Ethanol Start->Dissolve Cool Cool solution in an ice water bath (0-5 °C) Dissolve->Cool Add_NaBH4 Portion-wise addition of Sodium Borohydride (NaBH₄) Cool->Add_NaBH4 Stir Stir at room temperature (Monitor by TLC) Add_NaBH4->Stir Quench Quench with dilute HCl or saturated NH₄Cl Stir->Quench Extract Extract with Ethyl Acetate or Dichloromethane Quench->Extract Dry_Concentrate Dry organic layer (Na₂SO₄) and concentrate in vacuo Extract->Dry_Concentrate Purify Purify via column chromatography or recrystallization Dry_Concentrate->Purify End Obtain Pure Product Purify->End

Caption: General workflow for the reduction of a benzaldehyde to a benzyl alcohol.

Experimental Protocol: Reduction of 2-chloro-4-methoxybenzaldehyde
  • Setup: Equip a round-bottom flask with a magnetic stir bar and place it in an ice-water bath.

  • Dissolution: To the flask, add 2-chloro-4-methoxybenzaldehyde (1.0 eq) and a suitable solvent such as methanol or ethanol (approx. 0.2 M concentration). Stir until the aldehyde is fully dissolved.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) in small portions over 15-20 minutes, ensuring the internal temperature remains below 10 °C. The addition is exothermic and may cause bubbling.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

  • Workup (Quenching): Carefully cool the flask again in an ice bath. Slowly add dilute hydrochloric acid (e.g., 1 M HCl) dropwise to quench the excess NaBH₄ and neutralize the sodium methoxide byproduct. Be cautious, as hydrogen gas evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x volumes).

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

The Intermediate in Action: A Gateway to Molecular Complexity

This compound is not an end-product but a versatile intermediate. Its utility stems from the reactivity of the benzylic alcohol, which can be readily converted into other functional groups, serving as a linchpin in multi-step synthetic sequences. It is primarily used as a building block in the synthesis of pharmaceuticals and agrochemicals.[2]

G Intermediate This compound C₈H₉ClO₂ Reaction Synthetic Transformation (e.g., Esterification, Halogenation) Intermediate->Reaction API Active Pharmaceutical Ingredient (API) Reaction->API Agro Agrochemical Compound Reaction->Agro Material Novel Material Reaction->Material G cluster_reactions Key Reactions Alcohol This compound Ester Ester Derivative Alcohol->Ester RCOOH, Acid Catalyst (Esterification) Halide (2-Chloro-4-methoxyphenyl)methyl Halide Alcohol->Halide SOCl₂ or PBr₃ (Halogenation) Aldehyde 2-Chloro-4-methoxybenzaldehyde Alcohol->Aldehyde PCC or MnO₂ (Oxidation)

References

Commercial suppliers and availability of (2-Chloro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of (2-Chloro-4-methoxyphenyl)methanol

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides a detailed overview of the commercial landscape for this compound, a key chemical intermediate. It offers practical, field-proven insights into sourcing this compound, vetting suppliers, and establishing a robust incoming quality control (IQC) process to ensure the identity, purity, and consistency of the material, thereby safeguarding downstream research and development efforts.

Compound Profile: Precise Identification

Accurate identification is the foundational step in procurement. This compound is a distinct isomer, and it is critical to distinguish it from other positional isomers that may have similar names but different chemical properties and reactivity.

Key Identifiers:

  • Chemical Name: this compound

  • Synonym: 2-Chloro-4-methoxybenzyl alcohol

  • CAS Number: 334018-24-5[1]

  • Molecular Formula: C₈H₉ClO₂[1]

  • Molecular Weight: 172.61 g/mol [1]

  • Structure (SMILES): COC1=CC=C(CO)C(Cl)=C1[1]

It is imperative to use the CAS Number 334018-24-5 in all supplier inquiries and documentation to avoid accidental procurement of isomers such as (4-Chloro-2-methoxyphenyl)methanol (CAS 55685-75-1 or 90296-27-8)[2][3] or (5-Chloro-2-methoxyphenyl)methanol (CAS 7035-10-1).[4]

Commercial Availability and Supplier Landscape

This compound is available from a range of commercial suppliers, catering to different scales of research and development, from milligrams for initial screening to kilograms for pilot-scale synthesis. Suppliers can be broadly categorized into large global distributors, specialized building-block manufacturers, and chemical marketplaces.

The following table summarizes prominent suppliers who list this specific compound. Availability and purity can fluctuate, and direct inquiry is always recommended.

SupplierTypical PurityNotes
Sigma-Aldrich (Merck) Varies (Inquire)A major global supplier with extensive documentation. The compound is listed under CAS 334018-24-5.
AChemBlock 95%A specialized supplier of building blocks for research, providing clear specifications.[1]
Combi-Blocks Varies (Inquire)A research-based manufacturer and supplier specializing in a diverse range of building blocks for chemical research.[5][6]
Thermo Scientific Varies (Inquire)While Thermo Scientific is a major chemical provider, search results often point to isomers. Careful verification of the CAS number is essential when navigating their catalog.[2][3][7]

This table is not exhaustive and represents a snapshot of suppliers identified through public catalogs. Researchers should perform their own due diligence.

Procurement and Quality Control Workflow

A systematic approach to procurement and quality control is essential to mitigate risks associated with chemical reagents. The following workflow outlines a self-validating system from initial supplier identification to final material release.

procurement_workflow cluster_sourcing Sourcing & Selection cluster_iqc Incoming Quality Control (IQC) start Define Requirement (CAS: 334018-24-5, Purity, Qty) identify Identify Potential Suppliers start->identify request Request Quotes & Certificates of Analysis (CoA) identify->request vet Vet Supplier & Review CoA Specs request->vet select Select Supplier & Place Purchase Order vet->select receive Receive Shipment select->receive doc_review Documentation Review (Match PO, CoA, SDS) receive->doc_review sampling Quarantine & Sample Material doc_review->sampling testing Perform Analytical Verification sampling->testing decision Decision: Accept / Reject testing->decision release Release to Inventory decision->release Meets Spec reject Reject & Return to Supplier decision->reject Fails Spec

Caption: Procurement and Incoming Quality Control (IQC) Workflow.

Experimental Protocol: Incoming Material Verification

Upon receipt, the material must be analytically verified against the supplier's Certificate of Analysis (CoA). This protocol ensures the material's identity and purity before it is introduced into critical experiments.

Objective: To confirm the identity and assess the purity of a newly received batch of this compound.

Materials:

  • Received this compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) for NMR

  • HPLC-grade Methanol and Water

  • Appropriate vials and sample preparation tools

Step 1: Documentation and Physical Inspection
  • Verify Paperwork: Cross-reference the shipping documents, purchase order, and the supplier's CoA. Ensure the product name, CAS number (334018-24-5), and batch number are consistent across all documents.

  • Inspect Container: Check for any damage to the container or seal.

  • Visual Inspection: Observe the physical appearance of the material (e.g., color, form - crystalline solid, etc.). Note any deviation from the expected appearance described on the CoA.

Step 2: Identity Confirmation via ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) is the gold standard for confirming the chemical structure. It provides unambiguous confirmation of the isomeric structure by analyzing the chemical shifts, splitting patterns (multiplicity), and integration of the protons in the molecule.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of CDCl₃ with TMS in an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Data Analysis:

    • Confirm Key Peaks: The spectrum should be consistent with the structure of this compound. Expected approximate shifts (in ppm, relative to TMS at 0.00 ppm) are:

      • ~7.3 ppm (d, 1H): Aromatic proton ortho to the chloromethyl group.

      • ~6.9 ppm (d, 1H): Aromatic proton ortho to the methoxy group.

      • ~6.8 ppm (dd, 1H): Aromatic proton between the chloro and methoxy groups.

      • ~4.7 ppm (s, 2H): Methylene protons of the benzyl alcohol (-CH₂OH).

      • ~3.8 ppm (s, 3H): Methyl protons of the methoxy group (-OCH₃).

      • A broad singlet for the hydroxyl proton (-OH), which can vary in position.

    • Rationale: The presence and specific splitting pattern of the three distinct aromatic protons, alongside the characteristic singlets for the methylene and methoxy groups, confirm the 2-chloro-4-methoxy substitution pattern. Any significant deviation could indicate an incorrect isomer.

Step 3: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a robust quantitative technique used to separate the main compound from any impurities. By calculating the area percentage of the main peak, a reliable assessment of the material's purity can be made.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in Methanol at approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of Methanol and Water. A typical starting point could be 60:40 Methanol:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the chromophore absorbs strongly (e.g., 225 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the sample and integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • Trustworthiness: The result should be compared against the purity value stated on the supplier's CoA. A discrepancy of more than 1-2% warrants further investigation or communication with the supplier.

Conclusion

The successful procurement of this compound for research and drug development hinges on a diligent and systematic approach. By leveraging the correct CAS number for precise identification, carefully selecting and vetting suppliers, and implementing a rigorous, multi-technique incoming quality control protocol, scientists can ensure the integrity of their starting materials. This self-validating workflow not only prevents costly errors and delays but also builds a foundation of trustworthiness and reliability into the entire research and development process.

References

Methodological & Application

Application Notes and Protocols: (2-Chloro-4-methoxyphenyl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the development of efficient, scalable, and economically viable drug manufacturing processes. (2-Chloro-4-methoxyphenyl)methanol emerges as a key building block, offering a unique combination of functional groups that can be strategically manipulated to construct complex molecular architectures inherent in many active pharmaceutical ingredients (APIs). This substituted benzyl alcohol, with its characteristic chloro, methoxy, and hydroxyl functionalities, provides medicinal chemists with a versatile scaffold for introducing the 2-chloro-4-methoxybenzyl moiety into target molecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this compound in pharmaceutical synthesis.

The presence of a chlorine atom on the aromatic ring opens avenues for a variety of modern cross-coupling reactions, while the benzylic alcohol can be readily oxidized to an aldehyde or converted into a good leaving group for nucleophilic substitution reactions. These attributes make this compound a valuable precursor in the synthesis of a range of therapeutic agents, including but not limited to, inhibitors of phosphodiesterase 4 (PDE4) which are utilized in the treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD).

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValue
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in methanol, ethanol, and other common organic solvents.

The reactivity of this compound is primarily dictated by its two key functional groups: the benzylic hydroxyl group and the aromatic chloro group.

  • Hydroxyl Group Reactivity: The primary alcohol can be readily oxidized to the corresponding 2-chloro-4-methoxybenzaldehyde under mild conditions. Furthermore, it can be converted into a more reactive leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions.

  • Aromatic Chloro Group Reactivity: The chlorine atom, while generally less reactive than bromine or iodine in cross-coupling reactions, can participate in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, particularly with the use of specialized ligands.[1][2][3]

Core Application: Synthesis of a Key Intermediate for PDE4 Inhibitors

A significant application of this compound lies in its potential as a precursor for the synthesis of key intermediates for phosphodiesterase 4 (PDE4) inhibitors, such as Roflumilast. The 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl moiety is a common pharmacophore in this class of drugs.[3][4] While various synthetic routes to these compounds exist, a plausible and efficient pathway can be conceptualized starting from this compound.

This strategic approach involves the initial oxidation of the benzylic alcohol to the corresponding aldehyde, which then serves as a versatile intermediate for the subsequent introduction of the required functionalities.

Synthesis_Workflow A This compound B Oxidation A->B Mild Oxidizing Agent C 2-Chloro-4-methoxybenzaldehyde B->C D Further Functionalization (e.g., Etherification, Halogen Exchange) C->D Multi-step Synthesis E Key Intermediate for PDE4 Inhibitors D->E

Caption: Proposed synthetic workflow from this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.

Protocol 1: Oxidation to 2-Chloro-4-methoxybenzaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde is a critical first step in many synthetic routes. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation, known for its mildness and high yields.[5]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Glassware: Round-bottom flask, separatory funnel, beaker, graduated cylinders

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq.) portion-wise at room temperature. The reaction mixture will turn dark brown.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-chloro-4-methoxybenzaldehyde as a white to off-white solid.[6][7]

Self-Validation Checkpoints:

  • TLC Analysis: Compare the reaction mixture spot with the starting material spot to confirm conversion.

  • ¹H NMR Spectroscopy: Confirm the disappearance of the benzylic CH₂ peak and the appearance of the aldehyde proton peak (around 9.8-10.0 ppm).

  • Melting Point: Compare the melting point of the purified product with the literature value.

Protocol 2: Conversion to 2-Chloro-4-methoxybenzyl Chloride

For applications requiring nucleophilic substitution, the hydroxyl group must be converted into a better leaving group. Treatment with thionyl chloride is a common method to achieve this transformation.[8][9]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Pyridine (catalytic amount)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Glassware: Round-bottom flask, dropping funnel, condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous DCM. Add a catalytic amount of pyridine.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath and add thionyl chloride (1.2 eq.) dropwise via a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, then gently reflux for an additional hour. Monitor the reaction by TLC.

  • Concentration: Carefully quench the reaction by slowly adding it to ice water. Extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting 2-chloro-4-methoxybenzyl chloride is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • The use of pyridine acts as a catalyst by reacting with thionyl chloride to form a more reactive intermediate and also neutralizes the HCl byproduct.

  • The dropwise addition of thionyl chloride at low temperature helps to control the exothermic reaction.

Reaction_Mechanisms cluster_0 Oxidation with PCC cluster_1 Chlorination with Thionyl Chloride A This compound B PCC (Pyridinium Chlorochromate) A->B Reaction C Chromate Ester Intermediate B->C Formation D 2-Chloro-4-methoxybenzaldehyde C->D Elimination E This compound F SOCl₂ (Thionyl Chloride) E->F Reaction G Chlorosulfite Intermediate F->G Formation H 2-Chloro-4-methoxybenzyl Chloride G->H SNi Reaction

Caption: Key reaction pathways for this compound.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The inclusion of in-process controls, such as TLC monitoring, allows the researcher to track the progress of the reaction and make adjustments as necessary. Post-reaction analysis using standard techniques like NMR spectroscopy and melting point determination provides definitive confirmation of the product's identity and purity. By adhering to these analytical checkpoints, researchers can ensure the reliability and reproducibility of their results.

Conclusion

This compound is a strategically important building block in pharmaceutical synthesis, offering multiple avenues for the construction of complex molecules. Its utility is demonstrated in its potential application as a precursor to key intermediates for clinically relevant drugs. The protocols outlined in this application note provide a practical guide for the efficient transformation of this versatile compound, empowering researchers to accelerate their drug discovery and development programs.

References

Application Notes & Protocols for Agrochemical Development Using (2-Chloro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Benzyl Alcohols in Agrochemical Discovery

In the competitive landscape of agrochemical research, the identification of versatile and strategically functionalized building blocks is paramount to the discovery of novel active ingredients. (2-Chloro-4-methoxyphenyl)methanol emerges as a key intermediate, offering a unique combination of electronic and steric properties conferred by its chloro and methoxy substituents. This substituted benzyl alcohol is a precursor for a variety of agrochemical scaffolds, particularly those requiring a tailored lipophilic and electronically distinct benzyl moiety to optimize biological activity and systemic properties within the target plant or pathogen.

This guide provides a comprehensive overview of the application of this compound in the conceptualization and development of a novel pyrazole carboxamide fungicide, herein designated as Gemini-cide 24M . Pyrazole carboxamides are a significant class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi, a mode of action that is crucial for managing a broad spectrum of plant diseases.[1][2] The strategic incorporation of the (2-chloro-4-methoxyphenyl)methyl group into a pyrazole carboxamide backbone is hypothesized to enhance fungicidal efficacy and modulate the spectrum of activity.

This document will detail the synthetic pathway from the starting material to the final active ingredient, provide robust protocols for its biological evaluation, and discuss the underlying scientific principles that guide its design and application.

Part 1: Synthesis of the Target Agrochemical: Gemini-cide 24M

The development of a novel agrochemical begins with a robust and scalable synthetic route. Here, we outline a three-step synthesis to produce N-((2-chloro-4-methoxyphenyl)methyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Gemini-cide 24M ) from commercially available precursors.

Synthesis of the Starting Material: this compound

The initial step involves the preparation of the key starting material, this compound, via the reduction of 2-Chloro-4-methoxybenzaldehyde.

  • Reaction Principle: The aldehyde functional group is selectively reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄). This reaction is highly efficient and proceeds under gentle conditions, making it suitable for laboratory-scale synthesis.

  • Protocol:

    • In a round-bottom flask, dissolve 2-Chloro-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound as a crude product, which can be purified by column chromatography if necessary.

Conversion to the Benzyl Chloride Intermediate

The hydroxyl group of the benzyl alcohol is then converted to a more reactive leaving group, a chloride, to facilitate the subsequent nucleophilic substitution.

  • Reaction Principle: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to their corresponding chlorides.[3][4] The reaction proceeds via a chlorosulfite intermediate, yielding the desired benzyl chloride along with gaseous byproducts (SO₂ and HCl).

  • Protocol:

    • In a fume hood, dissolve this compound (1.0 eq) in a dry, aprotic solvent like dichloromethane or toluene.

    • Cool the solution to 0 °C.

    • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. A small amount of a base like pyridine can be used to neutralize the HCl generated.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

    • Carefully quench the reaction by pouring it over ice water.

    • Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-chloro-1-(chloromethyl)-4-methoxybenzene. This intermediate is often used in the next step without further purification.

Synthesis of Gemini-cide 24M via N-Alkylation

The final step involves the coupling of the activated benzyl chloride with the pyrazole carboxamide core.

  • Reaction Principle: This is a nucleophilic substitution reaction where the nitrogen of the pyrazole carboxamide acts as a nucleophile, displacing the chloride from the benzyl chloride intermediate. A non-nucleophilic base is used to deprotonate the amide, enhancing its nucleophilicity.

  • Protocol:

    • To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq) in a dry polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 2-chloro-1-(chloromethyl)-4-methoxybenzene (1.1 eq) in DMF dropwise.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis shows the completion of the reaction.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the final product, Gemini-cide 24M .

Synthesis_Workflow cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Final Product Synthesis A 2-Chloro-4-methoxybenzaldehyde B This compound A->B NaBH4, Methanol C 2-chloro-1-(chloromethyl)-4-methoxybenzene B->C SOCl2, Toluene E Gemini-cide 24M N-((2-chloro-4-methoxyphenyl)methyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide C->E K2CO3, DMF D 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide D->E K2CO3, DMF

Caption: Synthetic pathway for Gemini-cide 24M.

Part 2: Biological Efficacy Evaluation

A critical component of agrochemical development is the rigorous assessment of biological activity. The following protocols are designed to evaluate the fungicidal and potential herbicidal properties of Gemini-cide 24M.

In Vitro Antifungal Assay: Mycelial Growth Inhibition

This assay determines the intrinsic activity of the compound against a panel of economically important plant pathogenic fungi.

  • Principle: The compound is incorporated into a growth medium at various concentrations, and its effect on the radial growth of a fungal colony is measured. The effective concentration that inhibits 50% of growth (EC₅₀) is then calculated.

  • Protocol:

    • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Gemini-cide 24M in dimethyl sulfoxide (DMSO).

    • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to 50-55 °C in a water bath.

    • Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium. Pour the amended PDA into sterile Petri dishes. A control plate containing only DMSO should also be prepared.

    • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus, in the center of each PDA plate.

    • Incubation: Incubate the plates at 25 °C in the dark.

    • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

    • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC₅₀ value.

Table 1: Hypothetical In Vitro Fungicidal Activity of Gemini-cide 24M

Fungal PathogenCommon DiseaseEC₅₀ (µg/mL) of Gemini-cide 24MEC₅₀ (µg/mL) of Boscalid (Reference)
Botrytis cinereaGray Mold1.52.2
Sclerotinia sclerotiorumWhite Mold0.81.1
Rhizoctonia solaniSheath Blight1.11.9
Alternaria solaniEarly Blight2.33.5
Puccinia triticinaWheat Leaf Rust0.50.9
Greenhouse Fungicide Screening (Preventative Action)

This protocol evaluates the efficacy of Gemini-cide 24M in a more realistic whole-plant system, assessing its ability to prevent disease establishment.

  • Principle: Plants are treated with the test compound before being inoculated with a fungal pathogen. The level of disease control is then assessed compared to untreated and commercially treated plants.

  • Protocol:

    • Plant Propagation: Grow susceptible host plants (e.g., tomato for Alternaria solani, cucumber for powdery mildew) in a greenhouse to a suitable growth stage (e.g., 2-4 true leaves).[5][6]

    • Compound Formulation: Prepare a spray solution of Gemini-cide 24M at various concentrations (e.g., 25, 50, 100, 200 ppm) in water containing a surfactant (e.g., 0.1% Tween 20).

    • Application: Spray the plants with the formulated compound until runoff, ensuring complete coverage. Include a negative control (water + surfactant) and a positive control (a commercial standard fungicide).[5]

    • Inoculation: After the spray has dried (typically 24 hours), inoculate the plants with a spore suspension of the target pathogen at a known concentration.

    • Incubation: Place the inoculated plants in a high-humidity chamber under optimal conditions for disease development.

    • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on each plant using a rating scale (e.g., percentage of leaf area affected).

    • Data Analysis: Calculate the percent disease control for each treatment relative to the negative control.

Greenhouse Herbicide Screening

While designed as a fungicide, it is prudent to screen novel compounds for other biological activities.

  • Principle: Pre- and post-emergence application of the test compound to various weed and crop species to assess for any phytotoxic effects.

  • Protocol:

    • Planting: Plant seeds of various weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) and crop species (e.g., corn, soybean, wheat) in flats or pots.

    • Pre-emergence Application: Within 24 hours of planting, apply Gemini-cide 24M as a soil drench at a high rate (e.g., 1000 g a.i./ha).

    • Post-emergence Application: For a separate set of plants, allow them to grow to the 2-3 leaf stage before applying Gemini-cide 24M as a foliar spray at the same high rate.[7][8]

    • Evaluation: After 14-21 days, visually assess the plants for any signs of injury (e.g., stunting, chlorosis, necrosis) using a 0-100% injury scale, where 0 is no effect and 100 is complete kill.

Part 3: Mechanism of Action and Structure-Activity Relationship (SAR)

Predicted Mechanism of Action

Based on its chemical structure as a pyrazole carboxamide, Gemini-cide 24M is predicted to function as a Succinate Dehydrogenase Inhibitor (SDHI).[1][9]

  • Target Site: The primary target is the SDH enzyme complex in the fungal mitochondrial respiratory chain.[1]

  • Biochemical Action: By binding to the ubiquinone-binding site (Qp site) of the SDH complex, Gemini-cide 24M is expected to block the electron transport from succinate to ubiquinone.[1] This inhibition disrupts cellular respiration and energy production (ATP synthesis), leading to the cessation of fungal growth and eventual cell death.[1]

MoA_Pathway Mechanism of Action of Gemini-cide 24M cluster_Mitochondrion Fungal Mitochondrion TCA TCA Cycle SDH Complex II (SDH) TCA->SDH Succinate ETC Electron Transport Chain (Complex III, IV) SDH->ETC Electrons ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP GeminiCide Gemini-cide 24M GeminiCide->SDH

Caption: Predicted inhibition of the SDH enzyme by Gemini-cide 24M.

Structure-Activity Relationship (SAR) Insights

The design of Gemini-cide 24M is based on established SAR principles for pyrazole carboxamide fungicides:

  • Pyrazole Ring: The 1-methyl-3-(difluoromethyl)pyrazole core is a well-established toxophore that provides a rigid scaffold for optimal binding to the SDH enzyme.

  • Carboxamide Linker: The amide bond is crucial for the correct orientation of the two main parts of the molecule within the enzyme's active site.

  • (2-Chloro-4-methoxyphenyl)methyl Group (The "Head" Group): This part of the molecule is critical for modulating the compound's physicochemical properties and its interaction with the hydrophobic regions of the binding pocket.

    • 2-Chloro Substituent: The chlorine atom at the ortho position can induce a conformational twist in the benzyl ring, which may be beneficial for fitting into the binding site. It also increases lipophilicity, potentially aiding in membrane penetration.

    • 4-Methoxy Substituent: The methoxy group at the para position can influence the electronic properties of the ring and may form favorable interactions, such as hydrogen bonds, with amino acid residues in the target protein.

The combination of these substituents on the benzyl moiety is intended to create a unique and potent interaction with the SDH enzyme, leading to high fungicidal activity.

Conclusion

This compound serves as a valuable and strategically important intermediate for the synthesis of novel agrochemicals. As demonstrated with the conceptual fungicide Gemini-cide 24M, this building block can be readily incorporated into a known fungicidal scaffold to generate new active ingredients with high potential. The protocols outlined in this guide provide a framework for the synthesis and evaluation of such compounds, enabling researchers to explore the vast chemical space around this versatile intermediate in the ongoing quest for more effective and sustainable crop protection solutions.

References

The Versatile Building Block: Application Notes for (2-Chloro-4-methoxyphenyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Benzyl Alcohol

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. (2-Chloro-4-methoxyphenyl)methanol, a readily available substituted benzyl alcohol, has emerged as a valuable intermediate in the synthesis of a diverse array of organic molecules, particularly within the pharmaceutical and agrochemical sectors[1]. Its unique substitution pattern—a chlorine atom ortho to the hydroxymethyl group and a methoxy group in the para position—imparts a nuanced reactivity profile that can be exploited for selective transformations.

The presence of the electron-donating methoxy group enhances the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution and stabilizing benzylic carbocation intermediates[2][3]. Conversely, the electron-withdrawing chlorine atom modulates the overall electron density and provides a potential site for further functionalization through nucleophilic aromatic substitution under specific conditions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Applications and Synthetic Utility

The primary utility of this compound lies in its role as a precursor to a variety of functionalized intermediates. The benzylic alcohol moiety is a versatile handle for a range of chemical transformations, including oxidation, halogenation, etherification, and esterification.

Table 1: Key Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
Appearance White to off-white crystalline solid
Melting Point 63-66 °C
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Note: Physical properties can vary slightly between suppliers.

The following sections will detail the protocols for the most common and impactful transformations of this compound.

Protocol 1: Oxidation to 2-Chloro-4-methoxybenzaldehyde

The selective oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis. 2-Chloro-4-methoxybenzaldehyde is a key intermediate for the synthesis of various biologically active compounds through reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions.

Mechanistic Insight: The oxidation of benzyl alcohols can proceed through various mechanisms depending on the chosen oxidant. For chromium-based reagents, the reaction often involves the formation of a chromate ester followed by a rate-determining hydride transfer[4][5][6]. The electron-donating methoxy group can accelerate this step by stabilizing the developing positive charge on the benzylic carbon, while the electron-withdrawing chloro group may have a slight retarding effect[4][5][7]. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid.

Experimental Protocol:

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add silica gel (an equal weight to the PCC).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel, washing thoroughly with additional DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-4-methoxybenzaldehyde.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Expected Yield: 85-95%

Safety Precautions: PCC is a toxic and potentially carcinogenic chromium (VI) compound. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 2: Conversion to 2-Chloro-4-methoxybenzyl Chloride

The transformation of the benzylic alcohol into a more reactive benzyl halide is a crucial step for introducing the 2-chloro-4-methoxybenzyl moiety via nucleophilic substitution. This benzyl chloride is a versatile alkylating agent for a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

Mechanistic Insight: The reaction of a primary benzyl alcohol with thionyl chloride (SOCl₂) typically proceeds through an Sₙ2 mechanism, especially in the presence of a base like pyridine, leading to inversion of configuration (though not relevant for this achiral substrate)[8]. The reaction involves the formation of a chlorosulfite intermediate, which is then displaced by a chloride ion. The benzylic position is activated towards nucleophilic substitution, and the electronic nature of the ring substituents can influence the reaction rate.

Experimental Protocol:

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Pyridine (optional, as a base)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize evolved HCl and SO₂).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. If desired, a catalytic amount of pyridine can be added to facilitate the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-Chloro-4-methoxybenzyl chloride as a crude product, which can often be used in the next step without further purification.

Expected Yield: >90%

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory reagent. The reaction evolves toxic gases (HCl and SO₂). Perform this reaction in a well-ventilated fume hood with appropriate PPE.

Application Workflow: Synthesis of Ethers and Esters

The resulting 2-Chloro-4-methoxybenzyl chloride is a valuable electrophile for the synthesis of ethers and esters, which are common motifs in drug molecules and other functional materials.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Derivative Synthesis A This compound B 2-Chloro-4-methoxybenzyl Chloride A->B  Protocol 2:  SOCl₂ C Ethers (R-O-CH₂-Ar) B->C  Protocol 3a:  R-OH, Base D Esters (R-COO-CH₂-Ar) B->D  Protocol 3b:  R-COOH, Base

References

Application Notes and Protocols for the Derivatization of (2-Chloro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the derivatization of (2-Chloro-4-methoxyphenyl)methanol, a versatile building block in medicinal chemistry and materials science. We explore several key synthetic transformations—etherification, esterification, oxidation, and Friedel-Crafts alkylation—to generate novel compounds with potential applications in drug discovery and other fields. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind the experimental choices. This document is intended for researchers, scientists, and professionals in drug development seeking to expand their chemical library using this valuable starting material.

Introduction: The Chemical Versatility of this compound

This compound is a substituted benzylic alcohol that serves as a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals.[1] Its structure is characterized by a benzene ring substituted with a chloro group, a methoxy group, and a hydroxymethyl group. This unique combination of functional groups offers multiple avenues for chemical modification, making it an attractive starting material for generating diverse molecular architectures.

The electronic properties of the substituents play a crucial role in the reactivity of the molecule. The methoxy group at the para-position is strongly electron-donating through resonance, activating the aromatic ring towards electrophilic substitution. Conversely, the chloro group at the ortho-position is electron-withdrawing by induction and deactivating, yet it directs incoming electrophiles to the ortho and para positions. The benzylic alcohol is a primary alcohol, readily amenable to oxidation, esterification, and conversion into a good leaving group for nucleophilic substitution reactions.

This guide will detail four key derivatization strategies to unlock the synthetic potential of this compound, providing step-by-step protocols for the synthesis of novel ethers, esters, the corresponding aldehyde, and diarylmethane derivatives.

Derivatization Strategies and Protocols

Synthesis of Novel Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and versatile method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[2][3][4][5][6] By converting the benzylic alcohol of this compound to its corresponding alkoxide, a variety of alkyl, allyl, and benzyl groups can be introduced, yielding a library of novel ethers.

Causality of Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide, driving the reaction forward.

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) is a polar aprotic solvent that readily dissolves the alkoxide and promotes the SN2 reaction by solvating the cation but not the nucleophilic anion.

  • Alkylating Agent: A primary alkyl halide (e.g., ethyl iodide) is chosen to minimize the competing E2 elimination reaction that can occur with secondary or tertiary halides.[4][6]

Experimental Workflow:

Williamson_Ether_Synthesis A Dissolve this compound in anhydrous DMF B Add NaH portion-wise at 0 °C A->B Inert atmosphere C Stir for 30 min to form alkoxide B->C D Add alkyl halide dropwise C->D E Warm to RT and stir for 12-18 h D->E F Quench with water and extract with EtOAc E->F G Purify by column chromatography F->G H Characterize product G->H

Caption: Workflow for Williamson Ether Synthesis.

Detailed Protocol: Synthesis of 1-(ethoxymethyl)-2-chloro-4-methoxybenzene

  • To a stirred solution of this compound (1.0 g, 5.79 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 0.28 g, 6.95 mmol) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

  • Add ethyl iodide (0.56 mL, 6.95 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford the title compound.

Expected Characterization Data:

CompoundMolecular FormulaMW ( g/mol )1H NMR (CDCl3, δ ppm)MS (ESI+) m/z
1-(ethoxymethyl)-2-chloro-4-methoxybenzeneC10H13ClO2200.667.35 (d, 1H), 6.90 (d, 1H), 6.80 (dd, 1H), 4.60 (s, 2H), 3.80 (s, 3H), 3.55 (q, 2H), 1.25 (t, 3H)201.0 (M+H)+
Synthesis of Novel Esters via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[7][8][9] This method is particularly advantageous for sterically hindered alcohols or acid-sensitive substrates.[7][10][11]

Causality of Experimental Choices:

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[8][9]

  • Solvent: Dichloromethane (DCM) is an inert solvent that dissolves the reactants and allows for easy removal of the dicyclohexylurea (DCU) byproduct by filtration.

Experimental Workflow:

Steglich_Esterification A Combine alcohol, carboxylic acid, and DMAP in DCM B Cool to 0 °C A->B C Add a solution of DCC in DCM dropwise B->C D Stir at RT for 4-6 h C->D E Filter off DCU byproduct D->E F Wash filtrate with acid, base, and brine E->F G Purify by column chromatography F->G H Characterize product G->H

Caption: Workflow for Steglich Esterification.

Detailed Protocol: Synthesis of (2-Chloro-4-methoxyphenyl)methyl benzoate

  • To a solution of this compound (1.0 g, 5.79 mmol), benzoic acid (0.78 g, 6.37 mmol), and DMAP (0.07 g, 0.58 mmol) in dry DCM (30 mL), cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.32 g, 6.37 mmol) in dry DCM (10 mL) dropwise over 15 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: 15% ethyl acetate in hexanes) to yield the desired ester.

Expected Characterization Data:

CompoundMolecular FormulaMW ( g/mol )1H NMR (CDCl3, δ ppm)MS (ESI+) m/z
(2-Chloro-4-methoxyphenyl)methyl benzoateC15H13ClO3276.718.05 (d, 2H), 7.60-7.40 (m, 4H), 6.95 (d, 1H), 6.85 (dd, 1H), 5.40 (s, 2H), 3.80 (s, 3H)277.1 (M+H)+
Oxidation to 2-Chloro-4-methoxybenzaldehyde

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a reliable reagent for this purpose.

Causality of Experimental Choices:

  • Oxidizing Agent: PCC is a mild and selective oxidizing agent that converts primary alcohols to aldehydes efficiently with minimal over-oxidation.[12]

  • Solvent: Anhydrous dichloromethane (DCM) is the standard solvent for PCC oxidations, as it is inert and allows for easy workup.

  • Adsorbent: Celite or silica gel is used during the workup to adsorb the chromium byproducts, simplifying the purification.

Experimental Workflow:

Oxidation_to_Aldehyde A Suspend PCC in anhydrous DCM B Add a solution of the alcohol in DCM A->B C Stir at RT for 2-3 h B->C D Dilute with diethyl ether C->D E Filter through a pad of Celite/silica gel D->E F Concentrate the filtrate E->F G Purify by column chromatography F->G H Characterize product G->H

Caption: Workflow for PCC Oxidation.

Detailed Protocol: Synthesis of 2-Chloro-4-methoxybenzaldehyde

  • In a flask, suspend pyridinium chlorochromate (PCC) (1.49 g, 6.95 mmol) in anhydrous DCM (25 mL).

  • Add a solution of this compound (1.0 g, 5.79 mmol) in anhydrous DCM (10 mL) to the suspension in one portion.

  • Stir the mixture at room temperature for 2.5 hours. Monitor the reaction's progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (30 mL) and stir for an additional 15 minutes.

  • Filter the mixture through a short pad of Celite, washing the pad with diethyl ether (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to obtain 2-Chloro-4-methoxybenzaldehyde.

Expected Characterization Data:

CompoundMolecular FormulaMW ( g/mol )1H NMR (CDCl3, δ ppm)MS (ESI+) m/z
2-Chloro-4-methoxybenzaldehydeC8H7ClO2170.5910.33 (s, 1H), 7.90 (d, 1H), 6.95 (d, 1H), 6.84 (dd, 1H), 3.89 (s, 3H)[13]171.0 (M+H)+
Synthesis of Novel Diarylmethanes via Friedel-Crafts Alkylation

Diarylmethane scaffolds are prevalent in many biologically active compounds.[14] this compound can serve as an electrophile in a Lewis acid-catalyzed Friedel-Crafts alkylation with electron-rich arenes to form C-C bonds and construct these valuable structures.

Causality of Experimental Choices:

  • Lewis Acid: A strong Lewis acid like boron trifluoride etherate (BF3·OEt2) is used to activate the benzylic alcohol, facilitating the formation of a stabilized benzylic carbocation which then undergoes electrophilic aromatic substitution.

  • Arene: An electron-rich arene, such as anisole, is required as the nucleophile for the Friedel-Crafts reaction to proceed efficiently.

  • Solvent: A non-polar, inert solvent like dichloromethane is suitable for this reaction.

Experimental Workflow:

Friedel_Crafts_Alkylation A Dissolve alcohol and arene in DCM B Cool to 0 °C A->B C Add BF3·OEt2 dropwise B->C D Stir at 0 °C to RT for 2-4 h C->D E Quench with water D->E F Extract with DCM and wash E->F G Purify by column chromatography F->G H Characterize product G->H

Caption: Workflow for Friedel-Crafts Alkylation.

Detailed Protocol: Synthesis of 1-chloro-2-((4-methoxyphenyl)methyl)-4-methoxybenzene

  • To a solution of this compound (1.0 g, 5.79 mmol) and anisole (1.25 mL, 11.58 mmol) in dry DCM (30 mL), cool the mixture to 0 °C.

  • Add boron trifluoride etherate (0.87 mL, 6.95 mmol) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding water (20 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash with saturated NaHCO3 solution (20 mL) and brine (20 mL), then dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to give the diarylmethane product.

Expected Characterization Data:

CompoundMolecular FormulaMW ( g/mol )1H NMR (CDCl3, δ ppm)MS (ESI+) m/z
1-chloro-2-((4-methoxyphenyl)methyl)-4-methoxybenzeneC15H15ClO2262.737.20 (d, 1H), 7.10 (d, 2H), 6.85 (d, 2H), 6.80 (d, 1H), 6.70 (dd, 1H), 4.10 (s, 2H), 3.80 (s, 3H), 3.78 (s, 3H)263.1 (M+H)+

Conclusion

The protocols outlined in this application note demonstrate the utility of this compound as a versatile precursor for the synthesis of novel ethers, esters, an aldehyde, and diarylmethanes. These derivatization strategies provide a robust foundation for researchers to generate compound libraries for screening in drug discovery and other research areas. The provided step-by-step methodologies, coupled with the rationale behind the experimental choices, are intended to empower scientists to confidently explore the chemical space accessible from this valuable starting material.

References

Application Notes & Protocols: Solid-Phase Organic Synthesis Using (2-Chloro-4-methoxyphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the application of (2-Chloro-4-methoxyphenyl)methanol-derived linkers in solid-phase organic synthesis (SPOS). Drawing upon established principles of solid-phase chemistry and the well-documented behavior of related benzyl-type linkers, this document offers both theoretical grounding and practical, field-proven methodologies.

Introduction: The Strategic Advantage of Substituted Benzyl Linkers

Solid-phase organic synthesis has revolutionized the discovery and development of novel molecules by simplifying purification and enabling automation.[1] The choice of linker, the molecular bridge connecting the substrate to the insoluble support, is paramount to the success of any solid-phase strategy. Substituted benzyl linkers, such as the widely used Wang and SASRIN resins, are a cornerstone of this field, offering tunable acid lability for the cleavage of the final product.[2]

The this compound linker introduces a unique combination of electronic effects. The para-methoxy group donates electron density, which stabilizes the benzylic carbocation formed during acid-catalyzed cleavage, thus facilitating the release of the synthesized molecule. Conversely, the ortho-chloro group is electron-withdrawing, which is expected to temper the acid sensitivity of the linker compared to linkers with only electron-donating substituents. This balance offers a nuanced level of stability, potentially allowing for the use of certain acid-labile protecting groups during synthesis that might be incompatible with more highly acid-sensitive linkers.

Core Principles of the this compound Linker

The utility of this linker is predicated on the controlled cleavage of the ether or ester bond formed between the linker and the initial substrate. The general workflow is depicted below.

workflow Resin Solid Support (e.g., Polystyrene) Linker (2-Chloro-4-methoxyphenyl) methanol Linker Resin->Linker Functionalization Loading Loading of Substrate (R-COOH) Linker->Loading Synthesis Solid-Phase Synthesis Loading->Synthesis Sequential Reactions Cleavage Acid-Catalyzed Cleavage Synthesis->Cleavage Product Product in Solution (R-COOH) Cleavage->Product

Figure 1: General workflow for solid-phase synthesis using the this compound linker.

Detailed Protocols

Preparation of this compound Functionalized Resin

The linker can be attached to a variety of solid supports, with polystyrene and TentaGel being common choices. The following protocol describes the functionalization of a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with overhead stirring

Protocol:

  • Swell the Merrifield resin in DMF for 1-2 hours.

  • To the swollen resin, add this compound (3 equivalents relative to resin loading), K₂CO₃ (5 equivalents), and a catalytic amount of NaI.

  • Heat the mixture to 60-70 °C and stir overnight.

  • Allow the resin to cool to room temperature.

  • Filter the resin and wash sequentially with DMF, DMF/water (1:1), water, methanol, and dichloromethane (DCM).

  • Dry the resin under vacuum to a constant weight.

Loading of Carboxylic Acid Substrates

The first building block, typically a carboxylic acid, is esterified onto the hydroxyl group of the linker.

loading_protocol Start Swell Resin in DCM Prepare_Sol Prepare Solution: Fmoc-AA (3 eq) DIC (3 eq) DMAP (0.1 eq) in DCM/DMF React Add solution to resin React for 2-4 hours at RT Start->React Prepare_Sol->React Cap Cap unreacted sites (e.g., Ac₂O, Pyridine) React->Cap Wash Wash Resin: DCM, DMF, MeOH Cap->Wash Dry Dry Resin under Vacuum Wash->Dry

References

Analytical techniques for monitoring reactions with (2-Chloro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Analytical Techniques for Monitoring Reactions with (2-Chloro-4-methoxyphenyl)methanol

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound in Synthesis

This compound is a key substituted benzyl alcohol that serves as a versatile intermediate in the synthesis of high-value organic compounds, particularly in the pharmaceutical and agrochemical industries[1]. Its chemical structure, featuring a reactive benzylic alcohol group and a substituted aromatic ring, allows it to be a foundational building block for more complex molecules. The chloro and methoxy substituents modulate the reactivity of both the alcohol and the aromatic ring, making precise monitoring and control of its chemical transformations essential for ensuring product purity, maximizing yield, and understanding reaction kinetics.

Effective reaction monitoring is a cornerstone of modern process development and quality control.[2][3] Real-time or near-real-time analysis provides chemists with critical data to determine reaction endpoints, identify the formation of intermediates or byproducts, and optimize process parameters.[3] This guide provides detailed application notes and protocols for monitoring two common and vital transformations of this compound: its oxidation to the corresponding aldehyde and its esterification. We will focus on two of the most powerful and accessible analytical techniques in the modern chemistry lab: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Core Analytical Principles

Choosing the right analytical technique is predicated on understanding the strengths and limitations of each method.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for separating components in a liquid mixture.[4] For the reactions of this compound, reversed-phase HPLC is ideal. It separates molecules based on their hydrophobicity, allowing for the quantification of the polar alcohol reactant as it is converted into a typically less polar product (e.g., an aldehyde or ester). When coupled with a UV detector, it offers excellent sensitivity and quantitative accuracy, provided a suitable chromophore is present, which is the case for these aromatic compounds.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled structural information about molecules in solution.[5][6][7] For reaction monitoring, ¹H NMR is particularly powerful as it allows for the direct observation and quantification of reactant consumption and product formation by integrating the area of distinct proton signals.[5][7] The chemical environment of protons in the starting material, such as the benzylic -CH₂OH protons, will change significantly upon conversion to a product, providing a clear spectral window for monitoring the reaction's progress.[8]

Below is a workflow diagram illustrating the general approach to reaction monitoring using these techniques.

G cluster_0 Reaction Setup cluster_1 Sampling & Preparation cluster_2 Analytical Monitoring cluster_3 Data Analysis Reaction This compound + Reagents Quench Quench small aliquot (if necessary) Reaction->Quench Dilute Dilute with appropriate solvent (e.g., Mobile Phase for HPLC, CDCl₃ for NMR) Quench->Dilute HPLC HPLC Analysis (Separation & UV Detection) Dilute->HPLC NMR ¹H NMR Analysis (Structural Confirmation) Dilute->NMR Quantify Quantify Species (Peak Area % vs. Time) HPLC->Quantify NMR->Quantify Kinetics Determine Reaction Kinetics & Endpoint Quantify->Kinetics

Caption: General workflow for monitoring chemical reactions.

Application 1: Monitoring the Oxidation to (2-Chloro-4-methoxy)benzaldehyde

The oxidation of a primary benzylic alcohol to an aldehyde is a fundamental transformation in organic synthesis.[9][10] Mild oxidizing agents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are often employed to prevent over-oxidation to the carboxylic acid.[9] Monitoring this reaction is crucial to ensure the complete consumption of the starting material while minimizing the formation of the corresponding benzoic acid.

Reaction Scheme: this compound → (2-Chloro-4-methoxy)benzaldehyde

Protocol 1.1: HPLC Monitoring

Rationale: The product, (2-Chloro-4-methoxy)benzaldehyde, is less polar than the starting alcohol. This difference in polarity allows for a clean separation on a reversed-phase C18 column. Both molecules possess a strong UV chromophore, enabling sensitive detection.

Parameter Condition Justification
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good resolution for small aromatic molecules.
Mobile Phase A: Water (HPLC Grade)[11][12]B: Acetonitrile (HPLC Grade)[11][12]Acetonitrile has a low UV cutoff and lower viscosity than methanol, making it suitable for UV detection and resulting in lower backpressure.[13]
Gradient 40% B to 80% B over 10 minA gradient ensures that both the more polar starting material and the less polar product are eluted with good peak shape in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing efficient separation.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (λ) 254 nmA common wavelength for aromatic compounds. For optimal sensitivity, the λmax should be determined, which is expected near 260-270 nm.[14]
Injection Vol. 10 µLStandard volume to avoid column overloading.

Step-by-Step Protocol:

  • Sample Preparation: At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h), withdraw ~50 µL of the reaction mixture.

  • Quenching (if necessary): Immediately quench the reaction in the aliquot by adding it to 1 mL of a 50:50 mixture of water and acetonitrile. This dilutes the reagents and stops the reaction.

  • Filtration: Filter the quenched sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Injection: Inject 10 µL of the filtered sample into the HPLC system.

  • Data Analysis: Record the chromatograms. The starting alcohol will have a shorter retention time than the product aldehyde. Calculate the relative percentage of each component by peak area to track the reaction progress over time.

Protocol 1.2: ¹H NMR Monitoring

Rationale: The conversion of the alcohol to the aldehyde results in highly distinct changes in the ¹H NMR spectrum. The benzylic protons (-CH₂OH) of the starting material will disappear, and a new aldehyde proton (-CHO) signal will appear far downfield. This provides an unambiguous way to monitor the reaction.[8]

Parameter Setting
Instrument 400 MHz NMR Spectrometer or Benchtop NMR[5]
Solvent CDCl₃ (or the deuterated reaction solvent)
Pulse Program Standard 1D Proton
Number of Scans 8-16 (adjust for concentration)
Relaxation Delay 5 seconds (to ensure accurate integration)

Step-by-Step Protocol:

  • Sample Preparation: At designated time points, withdraw ~100 µL of the reaction mixture.

  • Dilution: Dilute the aliquot with ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube. If the reaction solvent is already deuterated, a sample can be taken directly.

  • Analysis: Acquire the ¹H NMR spectrum.

  • Data Interpretation:

    • Identify Key Signals:

      • (Starting Material): Look for the singlet corresponding to the benzylic protons (-CH₂OH) at approximately ~4.7 ppm .

      • (Product): Identify the new singlet for the aldehyde proton (-CHO) appearing far downfield, typically around ~9.9-10.1 ppm .[15]

      • (Constant Signal): The methoxy group (-OCH₃) protons at ~3.9 ppm can serve as an internal reference as their chemical shift and integration should remain constant.

    • Calculate Conversion: The percentage conversion can be calculated by comparing the integration of the disappearing starting material signal to the appearing product signal.

G cluster_start Starting Material cluster_end Oxidation Product start_node This compound start_hplc HPLC: Shorter Rt start_node->start_hplc start_nmr ¹H NMR: ~4.7 ppm (-CH₂OH) start_node->start_nmr Oxidation Oxidation (e.g., PCC) start_node->Oxidation end_node (2-Chloro-4-methoxy)benzaldehyde end_hplc HPLC: Longer Rt end_node->end_hplc end_nmr ¹H NMR: ~10.0 ppm (-CHO) end_node->end_nmr Oxidation->end_node

Caption: Analytical signatures for monitoring oxidation.

Application 2: Monitoring Esterification with Acetic Anhydride

Esterification is a common reaction for protecting alcohol groups or synthesizing active pharmaceutical ingredients.[16] Reacting this compound with an acylating agent like acetic anhydride, often in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), yields the corresponding acetate ester.[16]

Reaction Scheme: this compound + Acetic Anhydride → (2-Chloro-4-methoxyphenyl)methyl acetate + Acetic Acid

Protocol 2.1: HPLC Monitoring

Rationale: Similar to the oxidation reaction, the resulting ester is significantly less polar than the starting alcohol, leading to a longer retention time on a C18 column and allowing for easy separation and quantification.

Parameter Condition Justification
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for this application.
Mobile Phase A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade)Provides good separation efficiency and is compatible with UV detection.[13]
Gradient 50% B to 90% B over 10 minThe higher starting percentage of organic solvent and steeper gradient are adjusted for the more nonpolar ester product.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 30 °CEnsures reproducible chromatography.
Detection (λ) 254 nmBoth reactant and product absorb strongly in this UV region.
Injection Vol. 10 µLStandard volume.

Step-by-Step Protocol:

  • Sample Preparation: At specified time intervals, withdraw a ~50 µL aliquot from the reaction.

  • Quenching: Dilute the aliquot into 1 mL of a 50:50 water/acetonitrile mixture. The water will also serve to quench any remaining acetic anhydride.

  • Filtration: Pass the diluted sample through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL into the HPLC system.

  • Data Analysis: Monitor the decrease in the peak area of the starting alcohol and the increase in the peak area for the ester product, which will have a significantly longer retention time.

Protocol 2.2: ¹H NMR Monitoring

Rationale: Ester formation causes a distinct downfield shift of the benzylic protons. The -CH₂OH signal at ~4.7 ppm will be replaced by a -CH₂OAc signal at a higher chemical shift, and a new methyl singlet from the acetate group will appear.

Parameter Setting
Instrument 400 MHz NMR Spectrometer or Benchtop NMR[5]
Solvent CDCl₃
Pulse Program Standard 1D Proton
Number of Scans 8-16
Relaxation Delay 5 seconds

Step-by-Step Protocol:

  • Sample Preparation: At each time point, take a ~100 µL aliquot and dilute it with ~0.6 mL of CDCl₃ in an NMR tube.

  • Analysis: Acquire the ¹H NMR spectrum.

  • Data Interpretation:

    • Monitor Key Signals:

      • (Starting Material): Track the disappearance of the benzylic proton (-CH₂OH) singlet at ~4.7 ppm .

      • (Product): Monitor the appearance of two new signals:

        • The shifted benzylic proton (-CH₂OAc) singlet, now further downfield at approximately ~5.1-5.2 ppm .

        • A new sharp singlet for the acetate methyl protons (-OCOCH₃) around ~2.1 ppm .

    • Calculate Conversion: Conversion can be reliably calculated by comparing the integration of the benzylic protons of the starting material with those of the product. The appearance of the acetate methyl signal provides excellent confirmation of product formation.

Conclusion and Best Practices

Both HPLC and ¹H NMR are exceptionally robust techniques for monitoring reactions involving this compound. HPLC offers superior sensitivity and is often the method of choice for quantitative analysis in complex mixtures, especially for final purity assessment.[4] NMR provides faster, more direct structural information without the need for extensive method development, making it ideal for rapid kinetic studies and mechanistic investigations.[5][7] The combination of both techniques provides a self-validating system, where the quantitative power of HPLC can be correlated with the rich structural data from NMR, leading to a comprehensive understanding and optimization of the chemical process.[4]

References

Catalytic Methods Involving (2-Chloro-4-methoxyphenyl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Synthetic Versatility of a Substituted Benzyl Alcohol

(2-Chloro-4-methoxyphenyl)methanol is a valuable substituted benzyl alcohol that serves as a key intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a chloro substituent ortho to the hydroxymethyl group and a methoxy group in the para position, offers a unique combination of steric and electronic properties that can be strategically exploited in various catalytic transformations. The electron-donating methoxy group can influence the reactivity of the aromatic ring and the benzylic position, while the chloro group provides a handle for cross-coupling reactions and can influence the regioselectivity of certain transformations.

This guide provides an in-depth exploration of key catalytic methods involving this compound, offering detailed, field-proven protocols for its use in oxidation, amination, and carbon-carbon bond-forming reactions. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for researchers engaged in the synthesis of complex molecules.

Section 1: Catalytic Aerobic Oxidation to 2-Chloro-4-methoxybenzaldehyde

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. For this compound, this conversion to 2-Chloro-4-methoxybenzaldehyde is a critical step in the elaboration of this scaffold into more complex pharmaceutical and agrochemical targets. Aerobic oxidation, utilizing molecular oxygen from the air as the terminal oxidant, represents a green and economically viable approach. The Copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system is a highly practical and efficient method for this transformation, demonstrating broad functional group tolerance and operating under mild conditions.[1][2]

Mechanism Overview: The Cu(I)/TEMPO Catalytic Cycle

The catalytic cycle involves two main stages: catalyst oxidation and substrate oxidation. A Copper(I) species is oxidized by atmospheric oxygen to a Copper(II)-hydroxide species. Concurrently, TEMPO is oxidized to the active oxoammonium ion. The benzyl alcohol is then oxidized by the Cu(II) species and the oxoammonium ion to the corresponding aldehyde, regenerating the Cu(I) catalyst and reduced TEMPO, which re-enter the catalytic cycle.[2]

Diagram 1: Catalytic Aerobic Oxidation Workflow

G cluster_prep Reaction Setup cluster_reaction Catalytic Oxidation cluster_workup Work-up and Purification A Dissolve this compound in Acetone B Add CuBr, 2,2'-Bipyridyl (bpy), and TEMPO (catalysts) A->B C Add N-Methylimidazole (NMI) (co-catalyst) B->C D Stir at Room Temperature under Ambient Air C->D E Monitor Reaction by TLC (Color change: Red-brown to Green) D->E F Quench with Water and Extract with Pentane/Acetone E->F G Wash Organic Layer, Dry, and Concentrate F->G H Purify by Column Chromatography (if necessary) G->H I I H->I 2-Chloro-4-methoxybenzaldehyde G cluster_mech Reductive Amination Pathway A 2-Chloro-4-methoxy- benzaldehyde B Imine Intermediate A->B + NH3 - H2O C (2-Chloro-4-methoxyphenyl)- methanamine B->C + [H] (Reduction) G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition + Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative\nAddition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation + Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Ar-Ar' Biaryl Product Reductive\nElimination->Ar-Ar'

References

Application Note: (2-Chloro-4-methoxyphenyl)methanol as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science. Identifying versatile, readily available starting materials is crucial for the efficient discovery and development of novel molecular entities. (2-Chloro-4-methoxyphenyl)methanol presents itself as a highly valuable building block, possessing three distinct functional handles—a benzylic alcohol, an aryl chloride, and an electron-rich methoxy-substituted ring. This unique combination allows for a diverse range of synthetic transformations. This application note details three robust synthetic strategies employing this compound for the construction of complex heterocyclic systems: 1) Activation of the benzylic alcohol for intramolecular cyclization, 2) Palladium-catalyzed annulation via Sonogashira coupling, and 3) One-pot multicomponent synthesis of pyranopyrimidines via in situ aldehyde formation. Each section provides the strategic rationale, detailed experimental protocols, and mechanistic insights, demonstrating the compound's broad applicability for researchers in drug discovery and organic synthesis.

The Strategic Importance of this compound

Heterocyclic compounds are ubiquitous in nature and medicine, forming the core scaffolds of a vast majority of pharmaceutical agents.[1] Their synthesis often relies on the strategic deployment of pre-functionalized starting materials that allow for controlled and predictable ring formation. This compound is one such precursor, whose value lies in its trifecta of reactive sites:

  • The Benzylic Alcohol: This primary alcohol is a versatile functional group. It can be easily converted into a good leaving group (e.g., a halide) to create a potent electrophile for intramolecular cyclization reactions.[2][3] Alternatively, it can be selectively oxidized to the corresponding aldehyde, a crucial component for numerous condensation and multicomponent reactions.[4][5]

  • The Aryl Chloride: The chlorine atom on the aromatic ring is an ideal handle for modern transition-metal catalysis. It readily participates in palladium-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon or carbon-heteroatom bonds necessary for building fused heterocyclic systems.[6]

  • The Methoxy Group: This electron-donating group activates the aromatic ring, influencing its reactivity and providing a site for potential further functionalization.

This application note will explore how these features can be strategically exploited to synthesize diverse heterocyclic structures.

Strategy I: Benzylic Alcohol Activation for Intramolecular Cyclization

2.1 Principle of the Strategy A foundational strategy in heterocyclic synthesis is the tethering of a nucleophile and an electrophile within the same molecule, followed by an intramolecular cyclization. The benzylic alcohol in this compound can be readily converted into a highly reactive benzylic chloride. This transformation turns the benzylic carbon into a potent electrophile, primed for attack by a suitably positioned nucleophile to form a new ring.

2.2 Detailed Protocol: Conversion to 1-(Chloromethyl)-2-chloro-4-methoxybenzene This protocol details the conversion of the starting alcohol to its corresponding benzylic chloride using thionyl chloride (SOCl₂), a common and effective reagent for this transformation.[2][7]

Materials:

  • This compound: 1.0 eq

  • Thionyl chloride (SOCl₂): 1.2 eq

  • Pyridine (catalytic amount): 0.1 eq

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes. Vigorous gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding crushed ice. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-(chloromethyl)-2-chloro-4-methoxybenzene, which can often be used in the next step without further purification.

Causality Behind Choices:

  • Thionyl Chloride: Provides both the chlorine atom and a mechanism that produces gaseous byproducts (SO₂ and HCl), which helps drive the reaction to completion according to Le Châtelier's principle.[8]

  • Pyridine: Acts as a catalyst by forming a more reactive intermediate with thionyl chloride and also serves as a base to neutralize the HCl generated.

  • Anhydrous Conditions: Thionyl chloride reacts violently with water, so anhydrous solvents are essential for safety and to prevent unwanted side reactions.

Strategy II: Palladium-Catalyzed Annulation for Benzofuran Synthesis

3.1 Principle of the Strategy Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation. The Sonogashira coupling, which joins an aryl halide with a terminal alkyne, is particularly useful for synthesizing benzofurans.[9][10] This strategy uses the aryl chloride of the starting material to couple with an alkyne bearing a nucleophilic group. A subsequent intramolecular cyclization onto the alkyne furnishes the benzofuran core.[11][12]

G

3.2 Detailed Protocol: Synthesis of a 2-Substituted-6-methoxybenzofuran

Procedure:

  • Protection: The benzylic alcohol must first be converted to a phenol. This requires a two-step process: oxidation to the aldehyde followed by a Baeyer-Villiger oxidation and hydrolysis, or more directly, by protecting the alcohol, performing the coupling, and then unmasking the phenol. For simplicity, this protocol assumes the starting material is the analogous 2-chlorophenol. A direct route from 2-chlorophenols is well-established.[6][11]

  • Sonogashira Coupling & Cyclization: To a solution of 2-chloro-4-methoxyphenol (1.0 eq) and a terminal alkyne (e.g., phenylacetylene, 1.2 eq) in a suitable solvent like DMF or toluene, add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated ammonium chloride solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product is then purified by column chromatography on silica gel to yield the desired 2-substituted-6-methoxybenzofuran.

Causality Behind Choices:

  • Palladium/Copper Co-catalysis: The palladium catalyst facilitates the oxidative addition to the aryl chloride, while the copper co-catalyst activates the terminal alkyne, enabling the transmetalation step of the catalytic cycle.[10]

  • Base (Et₃N/DIPEA): The base is crucial for deprotonating the terminal alkyne to form the reactive copper acetylide and for neutralizing the HX acid generated during the reaction.

  • Inert Atmosphere: Degassing is critical to prevent oxygen from deactivating the palladium(0) catalyst.

Parameter Condition Rationale Typical Yield
Catalyst Pd(PPh₃)₂Cl₂ / CuIStandard, robust system for Sonogashira coupling.70-90%
Solvent DMF / TolueneHigh boiling point, good solubility for reagents.
Base Et₃N / DIPEAOrganic amine base, acts as solvent and acid scavenger.
Temperature 80-100 °CProvides thermal energy to overcome activation barriers.

Strategy III: One-Pot Multicomponent Synthesis of Pyranopyrimidines

4.1 Principle of the Strategy Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials.[13] This strategy first involves the selective oxidation of this compound to its corresponding aldehyde. This aldehyde can then be immediately used in a three-component reaction with an active methylene compound (malononitrile) and a 1,3-dicarbonyl compound (barbituric acid) to construct a highly functionalized pyrano[2,3-d]pyrimidine scaffold.[14][15][16]

G

4.2 Detailed Protocol: One-Pot Synthesis of a Substituted Pyrano[2,3-d]pyrimidine

Materials:

  • This compound: 1.0 eq

  • Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂): ~1.5 eq (for oxidation)

  • Malononitrile: 1.0 eq

  • Barbituric acid: 1.0 eq

  • Catalyst (e.g., L-proline, DABCO, or basic alumina): 10-20 mol%

  • Solvent: Ethanol or Water/Ethanol mixture

Procedure:

  • Step A: Oxidation. In a round-bottom flask, dissolve this compound in DCM. Add PCC (~1.5 eq) in one portion. Stir at room temperature for 2-4 hours until TLC indicates complete conversion to the aldehyde. Filter the mixture through a short pad of silica gel, washing with DCM, and concentrate the filtrate. (Note: Greener oxidation methods using H₂O₂ and a catalyst can also be employed).[4][17][18]

  • Step B: Multicomponent Reaction. Dissolve the crude 2-chloro-4-methoxybenzaldehyde from Step A in ethanol.

  • Add malononitrile (1.0 eq), barbituric acid (1.0 eq), and the catalyst (e.g., L-proline, 0.1 eq).

  • Reflux the mixture for 2-4 hours. The product often precipitates from the reaction mixture upon cooling.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure pyrano[2,3-d]pyrimidine product.

Causality Behind Choices:

  • PCC/MnO₂: These are standard, reliable reagents for the selective oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[5][19]

  • L-proline Catalyst: This organocatalyst activates the components, facilitating both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent Michael addition of barbituric acid.[16]

  • One-Pot Procedure: Combining the steps significantly improves efficiency, reduces waste, and saves time compared to isolating each intermediate.

Summary and Future Outlook

This compound is a powerful and versatile starting material for constructing a wide array of heterocyclic compounds. The strategic manipulation of its three key functional groups—the benzylic alcohol, the aryl chloride, and the methoxy-activated ring—enables chemists to access complex molecular architectures through multiple, distinct synthetic pathways. The protocols outlined in this note for intramolecular cyclization, palladium-catalyzed annulation, and multicomponent reactions serve as a robust foundation for researchers. Future applications could involve leveraging the aryl chloride for other cross-coupling reactions like Suzuki or Buchwald-Hartwig amination to build even more diverse heterocyclic libraries, further cementing the role of this precursor in modern synthetic and medicinal chemistry.

References

Troubleshooting & Optimization

Identifying and minimizing byproducts in (2-Chloro-4-methoxyphenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Chloro-4-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our goal is to provide you with the expertise and practical insights necessary to identify and minimize byproducts, thereby improving yield, purity, and overall success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, which is most commonly achieved through the reduction of 2-chloro-4-methoxybenzoic acid.

Question 1: My yield of this compound is significantly lower than expected. What are the likely causes?

Answer:

Low yields in the reduction of 2-chloro-4-methoxybenzoic acid are often attributable to several factors, ranging from reagent quality and reaction conditions to the work-up procedure.

  • Incomplete Reaction: The primary cause of low yields is often an incomplete reduction. Carboxylic acids are less reactive towards nucleophilic reducing agents than aldehydes or ketones.[1] Therefore, a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required in excess to drive the reaction to completion.[2] Insufficient LiAlH₄ will result in unreacted starting material.

  • Reagent Quality: LiAlH₄ is extremely sensitive to moisture and can be deactivated by atmospheric water or residual water in the solvent.[3] It is crucial to use anhydrous solvents (like diethyl ether or THF) and handle LiAlH₄ under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: While the reaction is typically conducted at room temperature or gentle reflux, inconsistent temperature control can affect the reaction rate and potentially lead to the formation of side products.

  • Work-up Procedure: The quenching of the reaction is a critical step. Improper quenching can lead to the formation of insoluble aluminum salts that may trap the product, making extraction inefficient. A common and effective method is the sequential addition of water, followed by a sodium hydroxide solution, and then more water.

  • Product Loss During Extraction and Purification: this compound has some water solubility. Therefore, extensive washing of the organic layer with water can lead to product loss. Additionally, purification by column chromatography, if not optimized, can also result in a lower isolated yield.

Question 2: I see an unexpected peak in my ¹H NMR spectrum, slightly downfield from the desired alcohol's benzylic protons. What could this be?

Answer:

The most probable identity of this unexpected peak is the intermediate 2-chloro-4-methoxybenzaldehyde .

The reduction of a carboxylic acid with LiAlH₄ proceeds through a two-step mechanism. First, the carboxylic acid is reduced to an aldehyde. This aldehyde is then rapidly reduced further to the primary alcohol.[2] However, if the reaction is not complete due to insufficient reducing agent or short reaction time, the aldehyde can be isolated as a significant byproduct.

Analytical Confirmation:

  • ¹H NMR: The aldehydic proton will appear as a singlet between δ 9.5 and 10.5 ppm. The benzylic protons of the desired alcohol typically appear around δ 4.5-4.7 ppm.

  • IR Spectroscopy: The presence of an aldehyde will be indicated by a strong C=O stretch around 1700 cm⁻¹. This would be absent in the pure alcohol product, which would show a broad O-H stretch around 3300 cm⁻¹.

To minimize the formation of the aldehyde, ensure you are using a sufficient excess of LiAlH₄ (typically 1.5 to 2 equivalents) and allow the reaction to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC).

Question 3: My mass spectrometry results show a peak corresponding to the molecular weight of (4-methoxyphenyl)methanol. How is this possible?

Answer:

The presence of (4-methoxyphenyl)methanol suggests a dehalogenation side reaction has occurred. While LiAlH₄ does not typically reduce aryl halides, this reaction can occur under more forcing conditions or with certain substitution patterns on the aromatic ring.[4] The reactivity of aryl halides towards LiAlH₄ follows the trend I > Br > Cl > F.

The likely mechanism involves a nucleophilic attack by the hydride on the carbon bearing the chlorine atom. This is a relatively slow process for aryl chlorides but can become more significant with prolonged reaction times or at elevated temperatures.

Minimizing Dehalogenation:

  • Control Reaction Temperature: Avoid excessive heating or prolonged refluxing.

  • Use a Milder Reducing Agent (if applicable): While LiAlH₄ is necessary for the carboxylic acid reduction, for other substrates, a less reactive hydride source might be considered if dehalogenation is a major issue.

  • Optimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid extended exposure of the product to the reducing agent.

Question 4: I have a persistent impurity that is difficult to remove by column chromatography. What could it be and how can I address it?

Answer:

A persistent impurity that is difficult to separate from the desired alcohol could be an impurity from your starting material, 2-chloro-4-methoxybenzoic acid . The purity of the starting material is critical for obtaining a pure product.

Common synthetic routes to 2-chloro-4-methoxybenzoic acid include:

  • Oxidation of 2-chloro-4-methoxytoluene: Incomplete oxidation can leave residual starting material or intermediate aldehydes/ketones.[5][6]

  • Sandmeyer reaction of 2-amino-4-methoxybenzoic acid: This reaction is known to sometimes produce side products.[7][8] For instance, incomplete diazotization or side reactions of the diazonium salt can lead to phenolic byproducts.

Troubleshooting Steps:

  • Analyze Your Starting Material: Before starting the reduction, confirm the purity of your 2-chloro-4-methoxybenzoic acid by NMR, melting point, or another suitable analytical technique.

  • Purify the Starting Material: If impurities are detected, recrystallization of the carboxylic acid before the reduction step is often the most effective way to ensure a clean reaction.

  • Consider the Source of the Impurity: If you synthesized the starting material yourself, review the purification steps of that procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most common byproducts are:

  • 2-chloro-4-methoxybenzaldehyde: From incomplete reduction.

  • Unreacted 2-chloro-4-methoxybenzoic acid: Due to insufficient LiAlH₄ or deactivated reagent.

  • (4-methoxyphenyl)methanol: From a dehalogenation side reaction.

Q2: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ to reduce 2-chloro-4-methoxybenzoic acid?

No, Sodium Borohydride (NaBH₄) is not a strong enough reducing agent to reduce carboxylic acids.[1] You must use a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃).

Q3: What is the best way to monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (carboxylic acid), the intermediate (aldehyde), and the final product (alcohol). The carboxylic acid will have a lower Rf value, while the alcohol will be more polar than the aldehyde.

Q4: Are there any safety precautions I should be aware of when using LiAlH₄?

Yes, LiAlH₄ is a highly reactive and pyrophoric reagent.

  • It reacts violently with water and protic solvents, releasing flammable hydrogen gas.[3]

  • All reactions must be carried out under a dry, inert atmosphere (nitrogen or argon).

  • All glassware and solvents must be scrupulously dried before use.

  • The quenching of the reaction should be done slowly and carefully, preferably in an ice bath.

Experimental Protocol: Minimized Byproduct Synthesis

This protocol is designed to minimize the formation of byproducts during the synthesis of this compound.

Materials:

  • 2-chloro-4-methoxybenzoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium Hydroxide solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere.

  • LiAlH₄ Suspension: In the reaction flask, suspend 1.5 equivalents of LiAlH₄ in anhydrous diethyl ether or THF.

  • Substrate Addition: Dissolve 1 equivalent of 2-chloro-4-methoxybenzoic acid in anhydrous THF in the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to reflux.

  • Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. Then, add 15% aqueous NaOH, followed by another portion of water until a granular precipitate forms and the supernatant is clear.

  • Work-up: Filter the mixture and wash the solid with diethyl ether or THF. Combine the organic filtrates.

  • Extraction: Wash the combined organic phase with a small amount of brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

Visualizing the Process

Reaction and Byproduct Formation

cluster_0 Synthesis of this compound Starting_Material 2-Chloro-4-methoxybenzoic Acid Intermediate 2-Chloro-4-methoxybenzaldehyde Starting_Material->Intermediate LiAlH4 (incomplete reduction) Product This compound Intermediate->Product LiAlH4 Byproduct_1 (4-methoxyphenyl)methanol (Dehalogenation) Product->Byproduct_1 LiAlH4 (side reaction) cluster_1 Experimental Workflow Step_1 Reaction Setup (Inert Atmosphere) Step_2 Addition of Starting Material to LiAlH4 Suspension Step_1->Step_2 Step_3 Reaction Monitoring (TLC) Step_2->Step_3 Step_4 Quenching Step_3->Step_4 Step_5 Work-up & Extraction Step_4->Step_5 Step_6 Purification (Column Chromatography) Step_5->Step_6 Final_Product Pure this compound Step_6->Final_Product

References

Technical Support Center: Synthesis of (2-Chloro-4-methoxyphenyl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Chloro-4-methoxyphenyl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific issues you may encounter in your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of this compound and its derivatives.

Q1: What are the main synthetic routes to obtain this compound?

The primary and most direct route is the reduction of 2-chloro-4-methoxybenzaldehyde. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For the synthesis of derivatives with a new carbon-carbon bond at the benzylic position, a Grignard reaction with 2-chloro-4-methoxybenzaldehyde is typically employed.[1][2]

Q2: How do the chloro and methoxy substituents on the aromatic ring influence the reactivity of the starting aldehyde?

The chloro group at the ortho position and the methoxy group at the para position exert significant electronic and steric effects. The chloro group is electron-withdrawing via induction, which can deactivate the benzaldehyde and make it less susceptible to nucleophilic attack. Conversely, the methoxy group is an electron-donating group through resonance, which activates the ring towards electrophilic aromatic substitution and influences the regioselectivity of further reactions.[3][4][5] The ortho-chloro group can also introduce steric hindrance, potentially affecting the approach of bulky reagents.[3]

Q3: What are the most common side reactions to watch out for during the synthesis?

During the reduction of the aldehyde, over-reduction to the corresponding alkane is a possibility with stronger reducing agents like LiAlH₄. In Grignard reactions, side reactions can include enolization of the aldehyde, reduction of the aldehyde, and Wurtz coupling.[2] When synthesizing derivatives, incomplete reactions and the formation of byproducts due to the competing reactivity of the chloro and methoxy groups are also common.

Q4: Are there any specific safety precautions I should take when working with the reagents involved?

Yes, many of the reagents used in these syntheses require careful handling. Grignard reagents are highly reactive with water and protic solvents and must be handled under anhydrous conditions.[6][7] Sodium borohydride can release hydrogen gas upon contact with acidic solutions, and its decomposition can be exothermic.[8] Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific challenges you may encounter during the synthesis of this compound and its derivatives.

Challenge 1: Low Yield in the Reduction of 2-Chloro-4-methoxybenzaldehyde

Symptom: The yield of this compound is significantly lower than expected after the reduction of 2-chloro-4-methoxybenzaldehyde.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase temperature: Gently warm the reaction mixture, but be cautious of side reactions.- Use a stronger reducing agent: If using NaBH₄, consider switching to LiAlH₄ (use with caution due to higher reactivity).Complete consumption of the starting aldehyde, leading to a higher yield of the desired alcohol.
Decomposition of the Product - Control reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to minimize decomposition.- Optimize work-up procedure: Use a mild acidic work-up to avoid acid-catalyzed degradation of the product.Minimized product loss and improved isolated yield.
Side Reactions - Choice of reducing agent: NaBH₄ is generally more chemoselective for aldehydes and ketones than LiAlH₄, reducing the chances of over-reduction.[8]- Control stoichiometry: Use a slight excess of the reducing agent, but avoid a large excess to prevent side reactions.Increased selectivity for the desired alcohol and reduced formation of byproducts.

Experimental Protocol: Sodium Borohydride Reduction of 2-Chloro-4-methoxybenzaldehyde

  • Dissolve 2-chloro-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Workflow for Troubleshooting Low Reduction Yield

G start Low Yield of Alcohol check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete->troubleshoot_incomplete troubleshoot_workup Investigate Work-up & Purification complete->troubleshoot_workup increase_time Increase Reaction Time troubleshoot_incomplete->increase_time increase_temp Increase Temperature troubleshoot_incomplete->increase_temp stronger_reagent Use Stronger Reducing Agent troubleshoot_incomplete->stronger_reagent optimize_workup Optimize Work-up Conditions troubleshoot_workup->optimize_workup purification_loss Check for Loss During Purification troubleshoot_workup->purification_loss

Caption: Troubleshooting workflow for low yield in aldehyde reduction.

Challenge 2: Formation of Side Products in Grignard Reactions

Symptom: Multiple spots are observed on the TLC plate after a Grignard reaction with 2-chloro-4-methoxybenzaldehyde, indicating the formation of side products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Presence of Water - Dry all glassware and solvents thoroughly: Oven-dry glassware and use anhydrous solvents.[6]- Perform the reaction under an inert atmosphere: Use nitrogen or argon to prevent moisture from the air from entering the reaction.Minimized quenching of the Grignard reagent and increased yield of the desired addition product.
Enolization of the Aldehyde - Use a less sterically hindered Grignard reagent if possible. - Perform the reaction at a lower temperature: This can favor the nucleophilic addition over the deprotonation.Reduced formation of the enolate and increased yield of the desired alcohol.
Reduction of the Aldehyde - This is an inherent side reaction with some Grignard reagents. Consider using an organolithium reagent which can be less prone to reduction.Increased proportion of the desired addition product.
Wurtz Coupling - Ensure the magnesium turnings are of high quality and the alkyl/aryl halide is pure. - Control the rate of addition of the halide to the magnesium. Minimized formation of the homocoupled byproduct.

Experimental Protocol: Grignard Reaction with 2-Chloro-4-methoxybenzaldehyde

  • Set up an oven-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small portion of the halide solution to the magnesium and initiate the reaction (slight warming may be necessary).

  • Once the reaction starts, add the remaining halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Cool the Grignard reagent to 0 °C.

  • Dissolve 2-chloro-4-methoxybenzaldehyde (1 equivalent) in anhydrous ether or THF and add it dropwise to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purify the product by column chromatography.

Decision Tree for Grignard Reaction Side Products

G start Side Products in Grignard Reaction check_sm Starting Material Recovered? start->check_sm check_homocoupling Homocoupled Product Observed? check_sm->check_homocoupling No enolization Enolization Likely check_sm->enolization Yes check_reduced Reduced Aldehyde Observed? check_homocoupling->check_reduced No wurtz Wurtz Coupling Occurred check_homocoupling->wurtz Yes reduction Reduction Side Reaction check_reduced->reduction Yes end end solution_enolization Lower Temperature Use less hindered Grignard enolization->solution_enolization solution_wurtz Improve Reagent Quality Control Addition Rate wurtz->solution_wurtz solution_reduction Consider Organolithium Reagent reduction->solution_reduction

Caption: Identifying and resolving side products in Grignard reactions.

Challenge 3: Difficulties in the Synthesis of Ether and Ester Derivatives

Symptom: Low yields or no reaction when attempting to synthesize ether or ester derivatives from this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Poor Nucleophilicity of the Alkoxide - Use a stronger base to deprotonate the alcohol: Sodium hydride (NaH) is more effective than sodium hydroxide (NaOH) for forming the alkoxide.[9]- Ensure anhydrous conditions: Water will consume the base and the alkoxide.Complete formation of the alkoxide, leading to a higher reaction rate.
Poor Leaving Group on the Electrophile - Use a better leaving group: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Alkyl tosylates or mesylates are also excellent leaving groups.[9]Faster SN2 reaction and improved yield of the ether.
Steric Hindrance - The ortho-chloro group can sterically hinder the reaction. If possible, use a less hindered electrophile.Increased accessibility of the reaction center and improved yield.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Equilibrium Limitation - Use an excess of the alcohol or carboxylic acid: This will drive the equilibrium towards the product side.[10]- Remove water as it is formed: Use a Dean-Stark apparatus or a drying agent.[10]Shift in equilibrium, leading to a higher conversion to the ester.
Steric Hindrance - The ortho-chloro group can hinder the approach of the carboxylic acid. Consider using a more reactive acylating agent like an acid chloride or anhydride instead of a carboxylic acid with an acid catalyst.A more favorable reaction pathway with a lower activation energy, leading to a higher yield.

Reaction Pathway for Derivative Synthesis

G start This compound williamson Williamson Ether Synthesis (Base, Alkyl Halide) start->williamson fischer Fischer Esterification (Carboxylic Acid, Acid Catalyst) start->fischer acyl_chloride Acylation (Acid Chloride, Base) start->acyl_chloride ether Ether Derivative ester Ester Derivative williamson->ether fischer->ester acyl_chloride->ester

Caption: Synthetic routes to ether and ester derivatives.

III. Purification Challenges

Q: I am having trouble purifying my this compound product. What are the best methods?

A: Purification of substituted benzyl alcohols can sometimes be challenging due to their physical properties.

  • Column Chromatography: This is often the most effective method for removing both polar and non-polar impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate, toluene, or ethanol/water) can be a highly effective purification technique.

  • Distillation: For liquid products, vacuum distillation can be used for purification. However, be aware that benzyl alcohols can sometimes be prone to decomposition at high temperatures.[11][12]

Troubleshooting Purification:

  • Oily Product That Should Be Solid: This often indicates the presence of impurities. Try to purify a small amount by column chromatography to see if a solid can be obtained.

  • Streaking on TLC: This can be due to an acidic or basic nature of the compound or impurities. Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the TLC mobile phase can improve the separation.

  • Co-elution of Impurities: If impurities co-elute with your product during column chromatography, try using a different solvent system or a different stationary phase (e.g., alumina).

IV. References

  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. --INVALID-LINK--

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  • Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. --INVALID-LINK--

  • Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea | Bioscience, Biotechnology, and Biochemistry | Oxford Academic. --INVALID-LINK--

  • ORTHO CHLORO BENZALDEHYDE - Ataman Kimya. --INVALID-LINK--

  • Process for the purification of benzyl alcohol - Google Patents. --INVALID-LINK--

  • What are the byproducts of reduction with borohydride? : r/chemistry - Reddit. --INVALID-LINK--

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - NIH. --INVALID-LINK--

  • EFFECT OF o/p SUBSTITUTED CHLOROGROUP OF AROMATIC ALDEHYDE IN THE SYNTHESIS OF 3-AROYL FLAVANONE - TSI Journals. --INVALID-LINK--

  • How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. - Benchchem. --INVALID-LINK--

  • Method for purifying benzyl alcohol - Google Patents. --INVALID-LINK--

  • Preparation of benzyl alcohol - PrepChem.com. --INVALID-LINK--

  • Substituted benzyl alcohol chlorinations. | Download Table - ResearchGate. --INVALID-LINK--

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. --INVALID-LINK--

  • Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde - ACS Publications. --INVALID-LINK--

  • Synthesis of 4-Iodobenzyl Alcohol from Benzyl Alcohol: An In-depth Technical Guide - Benchchem. --INVALID-LINK--

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. --INVALID-LINK--

  • Sodium Borohydride - Common Organic Chemistry. --INVALID-LINK--

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. --INVALID-LINK--

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ResearchGate. --INVALID-LINK--

  • Benzylic substitution, benzylation - Organic Chemistry Portal. --INVALID-LINK--

  • 26 questions with answers in BENZYL ALCOHOL | Science topic - ResearchGate. --INVALID-LINK--

  • Grignard Reaction - Organic Chemistry Portal. --INVALID-LINK--

  • Substituted benzylic alcohol synthesis by addition (C-C coupling) - Organic Chemistry Portal. --INVALID-LINK--

  • The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide - Benchchem. --INVALID-LINK--

  • ORTHO CHLORO BENZALDEHYDE - Ataman Kimya. --INVALID-LINK--

  • The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. --INVALID-LINK--

  • 18.2: Preparing Ethers - Chemistry LibreTexts. --INVALID-LINK--

  • Reactions of Grignard Reagents - Master Organic Chemistry. --INVALID-LINK--

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. --INVALID-LINK--

  • Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[3][13] Addition and Oxidative Coupling Reactions - NIH. --INVALID-LINK--

  • 13.2 Synthesis of Ethers | Organic Chemistry - YouTube. --INVALID-LINK--

  • 2-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 9361746 - PubChem. --INVALID-LINK--

  • Process for the preparation of benzyl alcohol derivatives - Google Patents. --INVALID-LINK--

  • The Grignard Reaction – Unraveling a Chemical Puzzle - ACS Publications. --INVALID-LINK--

  • The Williamson Ether Synthesis - Master Organic Chemistry. --INVALID-LINK--

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. --INVALID-LINK--

  • 54439-75-7|2-Chloro-4-methoxybenzaldehyde|BLD Pharm. --INVALID-LINK--

  • Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. --INVALID-LINK--

  • 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | CAS 37687-57-3 | SCBT. --INVALID-LINK--

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). --INVALID-LINK--

  • 2-chloro-4-methoxybenzaldehyde AldrichCPR - Sigma-Aldrich. --INVALID-LINK--

  • Ester synthesis by esterification - Organic Chemistry Portal. --INVALID-LINK--

  • Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - NIH. --INVALID-LINK--

References

Technical Support Center: Stability of (2-Chloro-4-methoxyphenyl)methanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Chloro-4-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Stability Challenges

This compound, a substituted benzyl alcohol derivative, is a valuable building block in medicinal chemistry and materials science. However, like many benzyl alcohols, it is susceptible to degradation, which can compromise the accuracy of experimental results and the efficacy of final products. The primary degradation pathway for benzyl alcohols is oxidation of the benzylic alcohol to the corresponding aldehyde and subsequently to a carboxylic acid. This process can be initiated or accelerated by factors such as light, heat, oxygen, and the presence of metal ions.

The substituents on the benzene ring—a chloro group at the 2-position and a methoxy group at the 4-position—play a significant role in the molecule's reactivity and stability. The electron-donating methoxy group can increase the susceptibility of the aromatic ring to oxidation, while the electron-withdrawing chloro group can influence the acidity of the benzylic proton. A thorough understanding of these influences is critical for designing effective stabilization strategies.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow. What is happening?

A yellowing of the solution is a common indicator of degradation. The most likely cause is the oxidation of this compound to (2-Chloro-4-methoxyphenyl)formaldehyde, which can further oxidize to 2-Chloro-4-methoxybenzoic acid. These degradation products, particularly the aldehyde, can be colored and are often the source of the observed color change. This oxidation is often accelerated by exposure to air (oxygen) and light.

Q2: I've observed a precipitate forming in my stock solution over time. What could be the cause?

Precipitation can occur for a few reasons. One possibility is the formation of less soluble degradation products, such as 2-Chloro-4-methoxybenzoic acid, which may have lower solubility in your chosen solvent compared to the parent alcohol. Another possibility is a change in the pH of the solution due to the formation of acidic degradation products, which could affect the solubility of the compound. Finally, if the solution is highly concentrated, minor temperature fluctuations could lead to precipitation if the compound's solubility limit is exceeded.

Q3: Can the pH of my solution affect the stability of this compound?

Yes, pH is a critical factor. Both acidic and basic conditions can catalyze the degradation of benzyl alcohols.[1][2][3][4][5] In acidic conditions, protonation of the hydroxyl group can facilitate dehydration or other reactions. In basic conditions, deprotonation of the hydroxyl group can make the molecule more susceptible to oxidation. Therefore, maintaining a stable, neutral pH is generally recommended for optimal stability.

Q4: What are the best practices for storing solutions of this compound?

To minimize degradation, solutions should be:

  • Protected from light: Store in amber vials or in the dark.

  • Stored at low temperatures: Refrigeration (2-8 °C) is recommended for short-term storage, and freezing (-20 °C or lower) for long-term storage.

  • Deoxygenated: Purge the solvent with an inert gas like nitrogen or argon before preparing the solution, and store the solution under an inert atmosphere.

  • Prepared in high-purity solvents: Impurities in solvents can sometimes catalyze degradation.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/GC analysis Degradation of the compound.Conduct a forced degradation study (see protocol below) to identify potential degradation products. Implement stabilization strategies such as adding antioxidants or using a buffered solution.
Inconsistent results in biological assays Loss of active compound due to instability.Prepare fresh solutions for each experiment. If this is not feasible, perform a stability study of the compound in the assay medium to determine its viable lifetime. Consider the use of a stabilizing excipient.
Decrease in concentration of stock solution over time Oxidative degradation or adsorption to the container.Store the solution under an inert atmosphere and at a low temperature. For sensitive applications, consider using silanized glass vials to minimize adsorption.
pH shift in the solution Formation of acidic degradation products (e.g., 2-Chloro-4-methoxybenzoic acid).Use a suitable buffer system (e.g., phosphate or citrate buffer) to maintain a stable pH.[1][2][3][4][5]

Experimental Protocols for Stability Enhancement

Protocol 1: Selection and Use of Antioxidants

Rationale: Antioxidants are compounds that inhibit oxidation by scavenging free radicals or by chelating metal ions that can catalyze oxidation.[6] For aromatic alcohols, phenolic antioxidants are often effective.

Recommended Antioxidants:

  • Butylated hydroxytoluene (BHT): A common and effective antioxidant for organic compounds.

  • Ascorbic acid (Vitamin C): A water-soluble antioxidant.

  • Alpha-tocopherol (Vitamin E): A lipid-soluble antioxidant.

Step-by-Step Protocol:

  • Determine the appropriate antioxidant: The choice of antioxidant will depend on the solvent system and the downstream application. For aqueous solutions, ascorbic acid is a good choice. For organic solutions, BHT or alpha-tocopherol are more suitable.

  • Prepare a stock solution of the antioxidant: Dissolve the chosen antioxidant in the same solvent as your this compound solution. A typical starting concentration for the antioxidant stock solution is 1-10 mg/mL.

  • Add the antioxidant to your solution: Add a small volume of the antioxidant stock solution to your this compound solution to achieve a final antioxidant concentration in the range of 0.01-0.1% (w/v). The optimal concentration should be determined experimentally.

  • Mix thoroughly: Ensure the antioxidant is completely dissolved and evenly distributed in the solution.

  • Store appropriately: Even with an antioxidant, it is still crucial to store the solution protected from light and at a low temperature.

Protocol 2: Implementation of a Buffer System

Rationale: A buffer system will resist changes in pH, thereby preventing acid or base-catalyzed degradation.[1][2][3][4][5] The choice of buffer will depend on the desired pH range and compatibility with the experimental system. For near-neutral pH, phosphate or citrate buffers are commonly used.

Step-by-Step Protocol:

  • Select a suitable buffer: For a target pH around 7, a phosphate buffer is a good choice. For a slightly more acidic pH, a citrate buffer can be used. Ensure the buffer components are of high purity.

  • Prepare the buffer solution: Prepare a stock solution of the chosen buffer at the desired pH and concentration (e.g., 10-100 mM).

  • Prepare the this compound solution: Dissolve the this compound directly in the prepared buffer solution. If the compound has low aqueous solubility, a co-solvent such as DMSO or ethanol can be used, but the final concentration of the organic solvent should be kept as low as possible.

  • Verify the final pH: After dissolving the compound, check the pH of the final solution and adjust if necessary.

  • Store under optimal conditions: Store the buffered solution protected from light and at a low temperature.

Forced Degradation Study: A Proactive Approach

A forced degradation or stress study is a powerful tool to understand the intrinsic stability of a molecule and to identify potential degradation products.[7][8][9][10] This information is invaluable for developing stable formulations and robust analytical methods.

Protocol 3: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)

  • HPLC or GC-MS system for analysis

Step-by-Step Protocol:

  • Prepare a stock solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of water and the organic solvent.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to a light source (e.g., a photostability chamber) for a defined period.

  • Control Sample: Keep a portion of the stock solution at 4°C, protected from light.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC with UV detection or GC-MS).

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control. Identify any new peaks, which represent potential degradation products. Quantify the loss of the parent compound.

Data Summary Table:

Stress Condition % Degradation of Parent Compound Number of Degradation Products Observations (e.g., color change)
Acid Hydrolysis (0.1 M HCl, 60°C)[Insert experimental data][Insert experimental data][Insert experimental data]
Base Hydrolysis (0.1 M NaOH, 60°C)[Insert experimental data][Insert experimental data][Insert experimental data]
Oxidation (3% H₂O₂, RT)[Insert experimental data][Insert experimental data][Insert experimental data]
Thermal (60°C)[Insert experimental data][Insert experimental data][Insert experimental data]
Photolytic[Insert experimental data][Insert experimental data][Insert experimental data]

Visualizing Degradation and Stabilization

To better understand the processes involved, the following diagrams illustrate the primary degradation pathway and a workflow for stability testing.

A This compound B (2-Chloro-4-methoxyphenyl)formaldehyde A->B Oxidation (O2, light, heat) C 2-Chloro-4-methoxybenzoic acid B->C Further Oxidation

Caption: Primary oxidative degradation pathway.

cluster_0 Stability Assessment cluster_1 Stabilization Strategy A Prepare Solution of This compound B Divide into Aliquots A->B C Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) B->C D Analyze by HPLC/GC-MS C->D E Identify Degradants & Quantify Parent Compound D->E F Select Stabilizer (Antioxidant, Buffer) G Prepare Stabilized Solution F->G H Repeat Stability Assessment G->H I Compare Results H->I

Caption: Workflow for stability testing and improvement.

References

Enhancing the reactivity of (2-Chloro-4-methoxyphenyl)methanol in specific transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Chloro-4-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during transformations involving this versatile building block. Here, we provide in-depth, experience-driven advice to enhance the reactivity and achieve desired outcomes in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, properties, and general reactivity of this compound.

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this compound is primarily governed by the interplay of three key features on the phenyl ring:

  • Benzylic Alcohol: The hydroxymethyl group (-CH₂OH) is the primary site of reaction, behaving as a typical benzylic alcohol. This position is activated towards substitution and oxidation reactions due to the potential for resonance stabilization of cationic or radical intermediates.[1]

  • Ortho-Chloro Substituent: The chlorine atom at the C2 position exerts a significant steric and electronic effect. Sterically, it can hinder the approach of bulky reagents to the benzylic alcohol. Electronically, its inductive electron-withdrawing effect can slightly decrease the electron density of the aromatic ring, while its lone pairs can participate in resonance.

  • Para-Methoxy Substituent: The methoxy group at the C4 position is a strong electron-donating group through resonance. This increases the electron density of the aromatic ring and can help stabilize any positive charge that develops at the benzylic position during the course of a reaction, thereby enhancing reactivity in certain transformations like electrophilic aromatic substitution or reactions proceeding through a benzylic carbocation intermediate.

Q2: I am observing low yields in a reaction where this compound is the starting material. What are some general considerations?

A2: Low yields can stem from several factors. Firstly, the purity of the starting material is crucial. Impurities can interfere with catalysts or promote side reactions. Secondly, benzylic alcohols can be sensitive to acidic conditions, potentially leading to the formation of dibenzyl ethers as a byproduct.[2][3] Finally, the choice of solvent and reaction temperature can significantly impact the reaction rate and selectivity. For instance, polar aprotic solvents are often preferred for nucleophilic substitution reactions.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Like many substituted benzyl alcohols, this compound may cause skin and eye irritation.[4][5] It is recommended to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While specific toxicity data for this compound is not extensively documented, it is prudent to treat it with the care afforded to other aromatic alcohols.

Section 2: Troubleshooting Guide for Specific Transformations

This section provides detailed troubleshooting for common synthetic transformations involving this compound.

Etherification Reactions

Etherification of benzylic alcohols is a common transformation, but challenges can arise.

Issue 1: Low yield in Williamson Ether Synthesis.
  • Symptoms: Incomplete consumption of this compound and formation of side products.

  • Probable Cause:

    • Incomplete Deprotonation: The alkoxide of this compound may not be fully formed if a weak base or insufficient amount of base is used.

    • Side Reactions: The formation of dibenzyl ether through self-condensation can be a significant side reaction, especially under acidic or neutral conditions at elevated temperatures.[2]

    • Steric Hindrance: The ortho-chloro group can sterically hinder the approach of the electrophile.

  • Solutions:

    • Stronger Base: Utilize a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF to ensure complete deprotonation of the alcohol.

    • Phase-Transfer Catalysis: For reactions with alkyl halides, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be effective in a biphasic system (e.g., NaOH/water and an organic solvent), often leading to cleaner reactions and higher yields.

    • Chemoselective Methods: Consider methods that selectively activate the benzylic hydroxyl group, such as using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol.[6] This approach can be particularly useful when other hydroxyl groups are present in the molecule.[6]

Experimental Protocol: Chemoselective Methyl Etherification [6]

  • To a solution of this compound (1 mmol) in methanol (10 mL), add 2,4,6-trichloro-1,3,5-triazine (TCT) (1 mmol).

  • Stir the mixture at room temperature and add dimethyl sulfoxide (DMSO) (1 mmol) portionwise over 10 minutes.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Esterification Reactions

Ester formation is a fundamental reaction, but equilibrium limitations can be a hurdle.

Issue 2: Incomplete conversion in Fischer-Speier Esterification.
  • Symptoms: The reaction reaches equilibrium with a significant amount of starting material remaining.

  • Probable Cause: Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[7][8][9]

  • Solutions:

    • Excess Reagent: Use the carboxylic acid or the alcohol in large excess to drive the equilibrium towards the product.[8]

    • Water Removal: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[8]

    • Activating Agents: Use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This method avoids the generation of water.

    • Acid Chloride or Anhydride: Convert the carboxylic acid to its more reactive acid chloride or anhydride derivative before reacting it with this compound.[10]

Troubleshooting Logic: Fischer Esterification

start Low Yield in Fischer Esterification cause1 Equilibrium Not Shifted start->cause1 cause2 Insufficient Catalyst start->cause2 solution1a Use Excess Alcohol/Acid cause1->solution1a solution1b Remove Water (Dean-Stark) cause1->solution1b solution2a Increase Catalyst Loading cause2->solution2a solution2b Use Stronger Acid Catalyst (e.g., p-TsOH) cause2->solution2b cluster_substituents Substituent Effects reactant This compound -CH₂OH intermediate Benzylic Carbocation +CH₂ reactant->intermediate Loss of H₂O (Acid-catalyzed) methoxy p-Methoxy (-OCH₃) Electron-donating (resonance) Stabilizing methoxy->intermediate Stabilizes + charge chloro o-Chloro (-Cl) Inductively withdrawing Slightly destabilizing chloro->intermediate Destabilizes + charge

References

Resolving issues with catalyst poisoning in reactions involving (2-Chloro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of catalyst poisoning in reactions involving (2-Chloro-4-methoxyphenyl)methanol. As a substituted aryl chloride, this valuable building block presents unique challenges that can lead to catalyst deactivation, resulting in stalled reactions and inconsistent yields. This resource is designed to help you diagnose, resolve, and prevent these issues through a combination of mechanistic understanding and practical, field-proven protocols.

Section 1: Troubleshooting Guide - Diagnosing and Resolving Catalyst Deactivation

This section provides direct answers to critical problems you may encounter during your experiments. The underlying principle of effective troubleshooting is to systematically isolate and eliminate variables, from the purity of your reagents to the integrity of your reaction setup.

Q1: My reaction is sluggish or has completely stalled. How do I confirm if catalyst poisoning is the root cause?

A1: A stalled reaction is a primary indicator of catalyst deactivation, which can stem from poisoning, thermal degradation, or fouling.[1][2] To diagnose the issue, a systematic workflow is essential. Before assuming a complex poisoning mechanism, always verify foundational experimental parameters.

The following workflow provides a logical sequence for troubleshooting.

G cluster_cycle Palladium Catalytic Cycle cluster_poisons Sources of Catalyst Deactivation Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-Cl Trans Transmetalation (Ar-Pd(II)-R) OxAdd->Trans R-M RedElim Reductive Elimination (Ar-R Product) Trans->RedElim RedElim->Pd0 Catalyst Regenerated Sulfur Sulfur Impurities (from Ar-Cl) Sulfur->Pd0 Forms stable Pd-S complex (Irreversible Poisoning) Chloride Excess Chloride (Cl⁻) (from Ar-Cl or Base) Chloride->OxAdd Forms stable [PdCl_4]^2- (Inhibits Cycle) Oxygen Oxygen (O₂) (from Atmosphere) Oxygen->Pd0 Oxidizes Ligand (L) Leads to Pd Black Cyanide Cyanide (CN⁻) (from Reagents) Cyanide->OxAdd Poisons all intermediates (Strong Binding)

References

Technical Support Center: Post-Reaction Workup and Isolation of Products from (2-Chloro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (2-Chloro-4-methoxyphenyl)methanol and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the critical post-reaction workup and product isolation stages of your synthesis. The methodologies and principles discussed herein are grounded in established organic chemistry practices to ensure robust and reproducible outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of products derived from this compound.

Issue 1: Low Yield of the Desired Product After Aqueous Workup

Question: I've completed my reaction, which was expected to yield a derivative of this compound. However, after performing a standard aqueous workup and extraction, my product yield is significantly lower than anticipated. What could be the cause?

Answer:

Low recovery after an aqueous workup can stem from several factors, primarily related to the physicochemical properties of your target molecule and the specifics of your reaction.

Possible Causes and Solutions:

  • Product Emulsification: The presence of both polar (hydroxyl, methoxy) and non-polar (chlorophenyl) functionalities can sometimes lead to the formation of stable emulsions during liquid-liquid extraction, trapping your product in the interfacial layer.

    • Solution: To break up an emulsion, you can try adding a saturated brine solution (aqueous NaCl). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic product into the organic layer. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

  • Incomplete Extraction: Your product might have higher water solubility than anticipated, especially if additional polar functional groups were introduced during the reaction.

    • Solution: Increase the number of extractions with your organic solvent (e.g., instead of 1 x 100 mL, use 3 x 33 mL). Ensure thorough mixing during each extraction. If the product is particularly polar, consider using a more polar extraction solvent like ethyl acetate or even a mixture of dichloromethane and isopropanol.

  • Product Instability under Workup Conditions: Benzyl alcohols can be sensitive to acidic or basic conditions that might be present in your workup.[1][2]

    • Acidic Conditions: Strong acids can potentially lead to side reactions or degradation. It's crucial to ensure your product is not acid-sensitive before employing an acidic workup.[1]

    • Basic Conditions: While generally more stable, prolonged exposure to strong bases could cause issues.

    • Solution: Neutralize the reaction mixture to a pH of ~7 before extraction. Use a milder quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), especially after reactions involving organometallics like Grignard reagents.[3]

Issue 2: Persistent Impurities in the Isolated Product

Question: My NMR/LC-MS analysis of the isolated product shows the presence of unreacted starting materials and other unexpected peaks. How can I improve the purity?

Answer:

The presence of impurities is a common challenge. Identifying the nature of the impurity is the first step toward selecting the appropriate purification strategy.

Common Impurities and Purification Strategies:

  • Unreacted this compound: This starting material is a polar alcohol.

    • Solution: Careful column chromatography is typically effective.[4][5] Due to the polarity of the alcohol, a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes, should provide good separation.[4]

  • Byproducts from the Reaction: The nature of these will depend on the specific reaction. For instance, in a Grignard reaction starting from 2-chloro-4-methoxybenzaldehyde, you might have byproducts from the enolization of the aldehyde.[6] In oxidation reactions, you might have the corresponding aldehyde or carboxylic acid.[7]

    • Solution:

      • Acid/Base Wash: If the impurity is acidic (like 2-chloro-4-methoxybenzoic acid), a wash with a mild base (e.g., saturated aqueous NaHCO₃) during the workup will convert it to its salt, which will be extracted into the aqueous layer.[3] Conversely, basic impurities can be removed with a dilute acid wash (e.g., 1M HCl).

      • Column Chromatography: This is the most versatile technique. Optimizing the solvent system (eluent) is key. Thin-Layer Chromatography (TLC) should be used to determine the ideal solvent system that provides the best separation between your product and the impurities.[5] For very polar compounds, reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) might be necessary.[8][9]

  • Residual Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove.

    • Solution: For DMF or DMSO, washing the organic layer multiple times with water during the workup is effective.[10] For other solvents, evaporation under high vacuum, possibly with gentle heating, is required.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a column chromatography solvent system to purify a derivative of this compound?

A1: A good starting point for normal-phase silica gel chromatography would be a non-polar solvent with a small amount of a more polar solvent. For example, begin with 10% ethyl acetate in hexanes. You can then gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate) to elute your product.[4] Always develop a method first using TLC to find the optimal solvent system that gives a good separation (Rf values between 0.2 and 0.5 are often ideal).[5]

Q2: My product seems to be "oiling out" instead of crystallizing. What can I do?

A2: "Oiling out" during crystallization often happens when the solution is supersaturated or when impurities are present that inhibit crystal lattice formation.[4]

  • Troubleshooting Steps:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the solution to initiate crystallization.

    • Reduce Temperature Slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling can sometimes favor oiling out.

    • Re-purify: The presence of impurities is a common cause.[4] You may need to perform another purification step, such as column chromatography, before attempting recrystallization again.

    • Change Solvent System: The solvent may not be ideal. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11] You may need to experiment with different solvents or solvent mixtures.

Q3: Can I use distillation to purify my this compound derivative?

A3: Distillation is a viable purification method for liquids, but it depends on the boiling point and thermal stability of your compound. Benzyl alcohol itself has a high boiling point (205 °C).[11][12] Derivatives are likely to have even higher boiling points. Vacuum distillation is often necessary to lower the boiling point and prevent thermal decomposition.[13] This method is most effective for separating compounds with significantly different boiling points.[4]

Q4: How should I handle the workup of a Grignard reaction that used 2-chloro-4-methoxybenzaldehyde as a starting material?

A4: The workup of a Grignard reaction is critical to protonate the intermediate alkoxide and to manage the magnesium salts.[14][15]

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This is a mildly acidic quench that will protonate your alcohol product and precipitate the magnesium salts as hydroxides, which are generally easier to handle than the emulsions that can form with a water or dilute HCl quench.

  • Extraction: After quenching, add your extraction solvent (e.g., diethyl ether or ethyl acetate) and transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Q5: My product is a white solid. What is a general protocol for recrystallization?

A5: Recrystallization is an excellent technique for purifying solid compounds.[16]

  • Solvent Selection: Choose a solvent in which your product is poorly soluble at room temperature but very soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[4]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.[4]

Experimental Protocols & Data

General Post-Reaction Workup and Extraction Protocol

This protocol is a general guideline for quenching a reaction and extracting the product into an organic solvent.

  • Reaction Quenching: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add the appropriate quenching solution (e.g., saturated aq. NH₄Cl for organometallic reactions, water, or a buffer solution) with vigorous stirring.

  • Solvent Addition: Add an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to dissolve the product.

  • Phase Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to separate. If an emulsion forms, add a small amount of brine.

  • Extraction: Drain the aqueous layer. Extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the product.

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer with water, followed by a wash with saturated aqueous NaCl (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

Typical Column Chromatography Parameters

The following table provides a starting point for purifying a moderately polar derivative of this compound.

ParameterRecommendationRationale
Stationary Phase Silica Gel (SiO₂)Standard polar stationary phase suitable for a wide range of compounds.[17]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientStart with low polarity (e.g., 5-10% EtOAc) and gradually increase to elute more polar compounds.[5]
Column Loading 1:30 to 1:100 (Crude:Silica)A general rule of thumb to avoid overloading the column, which leads to poor separation.[4]
Fraction Analysis Thin-Layer Chromatography (TLC)Monitor the collected fractions to identify which ones contain the pure product.[5]

Visual Workflow

The following diagram illustrates a typical decision-making workflow for the post-reaction workup and isolation of a product.

Workup_Workflow Post-Reaction Workup & Isolation Workflow A Reaction Complete B Quench Reaction (e.g., aq. NH4Cl, H2O) A->B C Liquid-Liquid Extraction (e.g., EtOAc/H2O) B->C D Is an emulsion present? C->D E Add Brine / Filter through Celite D->E Yes F Separate Layers D->F No E->F G Wash Organic Layer (H2O, Brine) F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Concentrate (Rotary Evaporator) H->I J Crude Product I->J K Is product a solid? J->K L Recrystallization K->L Yes M Column Chromatography K->M No / Impure N Pure Product L->N M->N

Caption: Decision workflow for workup and purification.

References

Validation & Comparative

Preamble: The Benzyl Alcohol Scaffold - A Privileged and Versatile Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of (2-Chloro-4-methoxyphenyl)methanol and Its Analogues

Benzyl alcohol, with its simple yet elegant structure comprising a benzene ring attached to a hydroxymethyl group, serves as a foundational scaffold in organic chemistry.[1][2] Its unique combination of an aromatic ring and a reactive alcohol functional group imparts a balance of hydrophilic and hydrophobic properties.[1][3] This duality makes it a versatile solvent and a crucial intermediate in the synthesis of a vast array of more complex molecules, including pharmaceuticals, fragrances, and other fine chemicals.[3][4] The true power of this scaffold, however, lies in its capacity for functionalization. The aromatic ring can undergo various substitution reactions, allowing for the fine-tuning of the molecule's steric and electronic properties.[1][5]

Chapter 1: The Influence of Substitution - A Rationale for Analogue Design

The introduction of substituents onto the benzene ring of benzyl alcohol dramatically alters its chemical personality. This guide focuses on the this compound framework, which features two key substituents: a chlorine atom and a methoxy group.

  • The Chloro Group (Cl): Positioned at the C2 (ortho) position, the chlorine atom exerts a dual electronic effect. It is an inductively electron-withdrawing group due to its high electronegativity, which can increase the acidity of the benzylic proton. It also has a weak, resonance-based electron-donating effect. Its primary influence in this position is often steric hindrance and modulation of the molecule's overall lipophilicity.

  • The Methoxy Group (OCH₃): Located at the C4 (para) position, the methoxy group is a powerful electron-donating group through resonance, which can influence the reactivity of the aromatic ring and the stability of potential cationic intermediates during reactions.[6]

The interplay of these groups makes this class of compounds interesting as building blocks.[7] By systematically creating analogues—for instance, by changing the halogen (e.g., fluorine, bromine), altering the position of the substituents, or modifying the alkoxy group—researchers can create a library of compounds with finely-tuned properties for applications ranging from agrochemicals to materials science and drug discovery.[8]

Chapter 2: A Guide to Synthesis and Purification

The most common and straightforward laboratory synthesis of this compound and its analogues involves the reduction of the corresponding substituted benzaldehyde. This approach is high-yielding and utilizes readily available reducing agents.

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Material: 2-Chloro-4-methoxybenzaldehyde reagent Reducing Agent: Sodium Borohydride (NaBH4) in Methanol reaction Reduction Reaction (0°C to Room Temp) start->reaction reagent->reaction quench Aqueous Workup (e.g., with NH4Cl solution) reaction->quench extraction Solvent Extraction (e.g., with Ethyl Acetate) quench->extraction drying Drying (Anhydrous Na2SO4 or MgSO4) extraction->drying filtration Filtration drying->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation chromatography Silica Gel Column Chromatography evaporation->chromatography final_product Final Product: This compound chromatography->final_product Characterization_Strategy cluster_techniques Analytical Techniques cluster_information Derived Information compound Synthesized Analogue nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry (ESI, GC-MS) compound->ms hplc HPLC-UV compound->hplc structure Molecular Structure Connectivity nmr->structure mass Molecular Weight Isotopic Pattern ms->mass purity Purity (% Area) Identity Confirmation hplc->purity final final structure->final Verified Compound Dossier mass->final Verified Compound Dossier purity->final Verified Compound Dossier SAR_Diagram Increasing Lipophilicity & Retention Time cluster_0 Analogue Structure (Varying X at C2) cluster_1 Observed Property (e.g., HPLC Retention Time) A X = -H B X = -F P1 5.2 min A->P1 C X = -Cl (Parent Cmpd) P2 5.5 min B->P2 D X = -Br P3 6.1 min C->P3 P4 6.4 min D->P4

References

A Comparative Analysis of (2-Chloro-4-methoxyphenyl)methanol and Its Congeners in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Substituted Benzyl Alcohol Reagent

In the intricate landscape of multi-step organic synthesis, the judicious selection of reagents is paramount to achieving high yields and selectivities. Substituted benzyl alcohols and their derivatives are a cornerstone of the synthetic chemist's toolkit, primarily serving as versatile protecting groups for hydroxyl functionalities. This guide provides an in-depth comparative analysis of (2-Chloro-4-methoxyphenyl)methanol, a reagent with a unique substitution pattern, against its more common counterparts, such as p-methoxybenzyl alcohol (PMB-OH) and 2,4-dimethoxybenzyl alcohol (DMB-OH). This analysis is grounded in the fundamental principles of physical organic chemistry and supported by available experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Critical Role of Substituents: An Electronic Tug-of-War

The utility of substituted benzyl ethers as protecting groups hinges on the electronic nature of the substituents on the aromatic ring. These substituents modulate the stability of the benzylic carbocation intermediate formed during cleavage, thereby dictating the lability of the protecting group under acidic or oxidative conditions.

Electron-donating groups (EDGs), such as the methoxy group in PMB and DMB ethers, increase the electron density of the aromatic ring. This increased electron density provides greater resonance stabilization to the incipient benzylic carbocation, accelerating the cleavage reaction.[1][2] Consequently, protecting groups with more EDGs are more labile and can be removed under milder conditions.

Conversely, electron-withdrawing groups (EWGs), such as the chloro group, decrease the electron density of the ring. This destabilizes the benzylic carbocation, making the protecting group more robust and resistant to cleavage.[3] This electronic "tug-of-war" between EDGs and EWGs allows for the fine-tuning of protecting group stability, a crucial aspect for achieving orthogonality in complex syntheses.

The subject of this guide, this compound, presents an interesting case with both an electron-donating methoxy group at the para-position and an electron-withdrawing chloro group at the ortho-position. This unique substitution pattern suggests that the corresponding 2-chloro-4-methoxybenzyl (CMB) ether will exhibit a stability profile intermediate between that of the highly labile DMB ether and the more robust, unsubstituted benzyl ether.

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes the key characteristics of the 2-chloro-4-methoxybenzyl (CMB) protecting group in relation to other commonly used substituted benzyl protecting groups. The data is compiled from a combination of direct comparative studies and individual experimental reports.

Protecting GroupReagentKey SubstituentsExpected Relative StabilityTypical Cleavage Conditions
2-Chloro-4-methoxybenzyl (CMB) This compound2-Chloro (EWG), 4-Methoxy (EDG)More stable than PMBStronger acidic or oxidative conditions than PMB
p-Methoxybenzyl (PMB) p-Methoxybenzyl alcohol4-Methoxy (EDG)Less stable than BenzylMild oxidative (DDQ, CAN), acidic (TFA)[1][4]
2,4-Dimethoxybenzyl (DMB) 2,4-Dimethoxybenzyl alcohol2,4-Dimethoxy (EDGs)Least stableVery mild acidic (catalytic TFA), oxidative (DDQ)[2][5]
p-Chlorobenzyl (PClB) p-Chlorobenzyl alcohol4-Chloro (EWG)More stable than BenzylStronger hydrogenolysis or acidic conditions[3]
Benzyl (Bn) Benzyl alcoholNoneBaselineCatalytic hydrogenolysis, strong acids[6]

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group; DDQ: 2,3-Dichloro-5,6-dicyanobenzoquinone; CAN: Ceric Ammonium Nitrate; TFA: Trifluoroacetic acid.

The presence of the electron-withdrawing chloro group in the CMB protecting group is anticipated to render it more stable than the widely used PMB group. This enhanced stability can be advantageous in synthetic routes where the protecting group needs to withstand moderately acidic or oxidative conditions that would cleave a PMB ether. This allows for a greater degree of orthogonality in protecting group strategies.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the introduction and cleavage of benzyl-type protecting groups. While a specific protocol for this compound is provided based on standard Williamson ether synthesis, the cleavage conditions are extrapolated from the known reactivity of related substituted benzyl ethers.

Protocol 1: Protection of a Primary Alcohol with this compound via Williamson Ether Synthesis

This protocol describes a general procedure for the formation of a 2-chloro-4-methoxybenzyl (CMB) ether.

dot

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product Alcohol Primary Alcohol (R-OH) Deprotonation 0 °C to rt, 1-2 h Alcohol->Deprotonation 1. Add Base Base NaH (1.2 eq.) Base->Deprotonation Reagent This compound -> CMB-Cl* Alkylation 0 °C to rt, 4-12 h Reagent->Alkylation 2. Add CMB-Cl Solvent Anhydrous THF Deprotonation->Alkylation Forms Alkoxide Quench Quench with H₂O Alkylation->Quench 3. Workup Extract Extract with EtOAc Quench->Extract Wash Wash with brine Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product CMB-Protected Alcohol (R-O-CMB) Purify->Product caption *CMB-Cl is typically prepared in situ or in a preceding step from the alcohol.

Caption: Williamson Ether Synthesis Workflow.

Materials:

  • Primary alcohol (1.0 eq.)

  • This compound (for conversion to the chloride) or 2-chloro-4-methoxybenzyl chloride (1.1 eq.)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-chloro-4-methoxybenzyl chloride in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired CMB-protected alcohol.

Protocol 2: Deprotection of a 2-Chloro-4-methoxybenzyl (CMB) Ether

The increased stability of the CMB group compared to the PMB group necessitates stronger cleavage conditions. The following are representative protocols for acidic and oxidative cleavage.

dot

cluster_acidic Acidic Cleavage cluster_oxidative Oxidative Cleavage Start CMB-Protected Alcohol TFA Strong Acid (e.g., TFA) in CH₂Cl₂ Start->TFA Option 1 DDQ Strong Oxidant (e.g., DDQ) in CH₂Cl₂/H₂O Start->DDQ Option 2 Scavenger Cation Scavenger (e.g., Triethylsilane) TFA->Scavenger End Deprotected Alcohol TFA->End DDQ->End

Caption: Deprotection Pathways for CMB Ethers.

A. Acidic Cleavage

Materials:

  • CMB-protected alcohol (1.0 eq.)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylsilane (cation scavenger, optional but recommended)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the CMB-protected alcohol in dichloromethane.

  • Add triethylsilane (2-3 eq.).

  • Add trifluoroacetic acid (typically 10-50% v/v) dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC. Due to the increased stability of the CMB group, longer reaction times or higher concentrations of TFA may be required compared to PMB cleavage.

  • Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

B. Oxidative Cleavage

Materials:

  • CMB-protected alcohol (1.0 eq.)

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ, 1.5-2.0 eq.)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the CMB-protected alcohol in a mixture of dichloromethane and water (typically 18:1 v/v).

  • Add DDQ portion-wise at room temperature. More forcing conditions (e.g., reflux) may be necessary compared to PMB cleavage.

  • Stir vigorously and monitor the reaction by TLC.

  • Upon completion, quench with saturated aqueous sodium bicarbonate solution.

  • Extract with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Conclusion and Future Outlook

The 2-chloro-4-methoxybenzyl (CMB) protecting group, derived from this compound, offers a valuable addition to the repertoire of alcohol protecting groups. Its unique electronic properties, arising from the competing effects of the ortho-chloro and para-methoxy substituents, result in a stability profile that is greater than that of the widely used PMB group. This enhanced stability provides an opportunity for selective deprotection in the presence of more labile protecting groups, thereby expanding the possibilities for orthogonal synthetic strategies.

While direct comparative kinetic data is still emerging, the available information strongly suggests that the CMB group can be a strategic choice in complex syntheses where robustness to mild acidic or oxidative conditions is required. Further research to quantify the relative rates of cleavage under various conditions will undoubtedly solidify the position of this compound as a key reagent for advanced organic synthesis.

References

A Senior Application Scientist's Guide to the Structural Validation of (2-Chloro-4-methoxyphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is the bedrock upon which all subsequent investigations are built. For derivatives of (2-Chloro-4-methoxyphenyl)methanol, a class of compounds with potential applications as pharmaceutical intermediates, unambiguous structural validation is paramount to ensuring the integrity of research and the safety of potential therapeutics. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of these derivatives, grounded in the principles of scientific integrity and field-proven insights.

The Imperative of Orthogonal Structural Validation

The substitution pattern of this compound derivatives—featuring a halogen, a methoxy group, and a hydroxymethyl group on a benzene ring—presents a unique set of analytical challenges and opportunities. The interplay of these functional groups can influence chemical reactivity, biological activity, and impurity profiles. Therefore, a multi-faceted, orthogonal approach to structural validation is not merely a matter of best practice but a scientific necessity. By combining data from several analytical techniques, we create a self-validating system that minimizes the risk of misinterpretation and provides a comprehensive understanding of the molecule's identity, purity, and structure.

A Comparative Overview of Key Analytical Techniques

The choice of analytical methodology for the structural validation of this compound derivatives should be guided by the specific information required at each stage of the research and development process. The following table provides a comparative overview of the primary techniques discussed in this guide.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.
Sample Type Single, well-ordered crystal.Soluble compound in a suitable deuterated solvent.Ionizable compound, often in solution or as a volatile gas.
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration.[1][2]Connectivity of atoms, relative stereochemistry, and solution-state conformation.[3]Molecular weight, elemental composition, and fragmentation patterns.
Resolution Atomic (<1 Å).Atomic to near-atomic.Low (provides connectivity information).
Key Advantage Provides an unambiguous, three-dimensional structure.[2]Non-destructive and provides rich information about the molecule's electronic environment and connectivity in solution.[4]High sensitivity and provides definitive molecular weight information.
Primary Limitation Requires a high-quality single crystal, which can be challenging to obtain.[1]Can be less sensitive than MS and may require larger sample amounts. Ambiguities can arise in complex spectra.Provides limited information about the 3D arrangement of atoms.

The Analytical Workflow: A Step-by-Step Approach

A robust workflow for the structural validation of a novel this compound derivative integrates multiple analytical techniques in a logical sequence. The following diagram illustrates a typical workflow, designed to provide a comprehensive and self-validating structural assignment.

Caption: A typical workflow for the structural validation of a novel organic compound.

In-Depth Analysis of Key Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

  • Causality Behind Experimental Choices: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group.

  • Expected Spectral Features:

    • Aromatic Protons: The protons on the benzene ring will typically appear in the range of δ 6.5-7.5 ppm. The specific splitting patterns will be dictated by the substitution pattern of the derivative.

    • Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) will be observed, typically in the range of δ 4.5-5.0 ppm.

    • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group will be present, usually around δ 3.8-4.0 ppm.

    • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, and its position is concentration and temperature-dependent.

¹³C NMR Spectroscopy

  • Causality Behind Experimental Choices: Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom, simplifying the spectrum and allowing for a direct count of the carbon environments.

  • Expected Spectral Features:

    • Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the δ 110-160 ppm region. The carbons directly attached to the chlorine and oxygen atoms will have their chemical shifts significantly influenced.

    • Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the range of δ 60-70 ppm.

    • Methoxy Carbon (-OCH₃): The methoxy carbon will give a signal around δ 55-60 ppm.

Advanced NMR Techniques (2D NMR)

When the 1D NMR spectra are complex or ambiguous, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively establish the connectivity between protons and carbons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.

Mass Spectrometry (MS): The Definitive Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of a compound and, through fragmentation analysis, valuable structural information.

Causality Behind Experimental Choices:

  • Ionization Method: For relatively volatile and thermally stable compounds like this compound derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is a common choice. For less volatile or thermally labile derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is preferred.

  • Isotopic Pattern: The presence of a chlorine atom is a key diagnostic feature in the mass spectrum. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion peak (M⁺) will be accompanied by an M+2 peak with roughly one-third the intensity, providing a clear indication of the presence of a single chlorine atom.

Expected Fragmentation Patterns:

The fragmentation of this compound derivatives in EI-MS is expected to involve the loss of key functional groups:

  • Loss of a hydroxyl radical (-•OH): [M - 17]⁺

  • Loss of a methoxy radical (-•OCH₃): [M - 31]⁺

  • Loss of the hydroxymethyl group (-CH₂OH): [M - 31]⁺

  • Formation of a tropylium-like ion: A common fragmentation pathway for benzyl derivatives.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the purified derivative in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation: Inject the sample into the gas chromatograph. The GC column and temperature program should be optimized to ensure good separation of the analyte from any impurities.[4][5]

  • MS Analysis: The eluent from the GC column is introduced into the mass spectrometer. The mass spectrum is recorded over a suitable mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the expected structural features.

Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information, including the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[1][2]

Causality Behind Experimental Choices:

The primary challenge in X-ray crystallography is growing a high-quality single crystal. The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening.[6][7]

Information Gained:

  • Confirmation of Connectivity: X-ray crystallography provides an unambiguous confirmation of the atomic connectivity.

  • Stereochemistry: For chiral derivatives, it can determine the absolute stereochemistry.

  • Conformation: The solid-state conformation of the molecule is revealed.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystallization: Grow single crystals of the derivative from a suitable solvent or solvent mixture. The crystals should be of sufficient size and quality for diffraction.[6]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates and other crystallographic parameters.

Integrating the Data for a Self-Validating Conclusion

The true power of this multi-technique approach lies in the integration of the data. The molecular formula from high-resolution mass spectrometry should be consistent with the number of signals in the ¹³C NMR spectrum and the integration of the ¹H NMR spectrum. The connectivity established by 2D NMR must match the three-dimensional structure determined by X-ray crystallography. Any discrepancies between the datasets must be carefully investigated, as they may indicate an incorrect structural assignment or the presence of unexpected isomers or impurities.

Caption: Integration of data from orthogonal analytical techniques for robust structural validation.

By adhering to this rigorous, multi-faceted approach, researchers, scientists, and drug development professionals can ensure the structural integrity of this compound derivatives, thereby building a solid foundation for further research and development.

References

A Comparative Mechanistic Guide to Reactions of (2-Chloro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding of (2-Chloro-4-methoxyphenyl)methanol

This compound is a substituted benzyl alcohol that serves as a critical intermediate and structural motif in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical architecture, featuring a benzylic alcohol for oxidative manipulation, a chloro-substituent for cross-coupling, and a methoxy group that electronically influences the aromatic ring, presents a rich platform for diverse chemical transformations.

This guide provides a comparative analysis of the principal reaction pathways involving this molecule. We move beyond simple protocols to dissect the underlying mechanisms, offering a rationale for experimental design and a comparison with alternative methodologies. The focus is on providing researchers and drug development professionals with the insights needed to select and optimize synthetic routes, ensuring both efficiency and scalability.

Part 1: The Oxidation of this compound to its Aldehyde

The oxidation of a primary benzylic alcohol to its corresponding aldehyde is one of the most fundamental and frequently employed transformations in organic synthesis. The resulting aldehyde, (2-Chloro-4-methoxyphenyl)benzaldehyde, is a valuable precursor for forming C-C bonds (e.g., Wittig, aldol reactions) and C-N bonds (reductive amination). The electron-donating nature of the para-methoxy group can facilitate this oxidation compared to unsubstituted benzyl alcohols.[2]

Mechanistic Underpinnings of Alcohol Oxidation

Most alcohol oxidation mechanisms converge on a common theme: conversion of the hydroxyl group into a better leaving group, followed by a base-mediated elimination of an alpha-proton to form the carbonyl π-bond.[3] This process is analogous to an E2 elimination reaction.

For chromium-based oxidants like Pyridinium Chlorochromate (PCC), the alcohol first attacks the chromium center, and after proton transfers, forms a chromate ester. A base (such as pyridine or the chloride ion) then abstracts the benzylic proton, leading to the collapse of the intermediate, formation of the aldehyde, and reduction of Cr(VI) to Cr(IV).[4]

Oxidation_Mechanism cluster_1 Step 1: Chromate Ester Formation cluster_2 Step 2: E2-like Elimination Alcohol (Ar)-CH2OH Ester Chromate Ester (Ar)-CH2-O-Cr(VI)O2Cl Alcohol->Ester Nucleophilic Attack PCC PCC [Cr(VI)O3Cl]⁻PyH⁺ PCC->Ester Ester_elim Chromate Ester Base Base (e.g., Py) Base->Ester_elim α-H abstraction Aldehyde Aldehyde (Ar)-CHO Cr_IV Cr(IV) species Ester_elim->Aldehyde C=O formation Ester_elim->Cr_IV Reduction SN1_Mechanism cluster_1 Step 1: Activation of -OH cluster_2 Step 2: Carbocation Formation (Rate-Limiting) cluster_3 Step 3: Nucleophilic Attack Alcohol (Ar)-CH2OH Activated_OH Activated Alcohol (Ar)-CH2-OH2⁺ Alcohol->Activated_OH H_plus H⁺ H_plus->Activated_OH Activated_OH_2 (Ar)-CH2-OH2⁺ Carbocation Benzylic Carbocation (Ar)-CH2⁺ Carbocation_2 (Ar)-CH2⁺ H2O H₂O Activated_OH_2->Carbocation Loss of H₂O Activated_OH_2->H2O Nucleophile Nu⁻ Product Product (Ar)-CH2-Nu Nucleophile->Product Carbocation_2->Product Pd_Cycle Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_Alkoxide L_nPd(II)(Ar)(OR) PdII_ArX->PdII_Alkoxide Ligand Exchange/ Deprotonation PdII_Alkoxide->Pd0 Reductive Elimination Product Ar-OR PdII_Alkoxide->Product ArX Ar'-X ArX->PdII_ArX ROH Ar-CH2OH ROH->PdII_ArX Base Base Base->PdII_ArX

References

A Comparative Guide to the Synthetic Routes of (2-Chloro-4-methoxyphenyl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(2-Chloro-4-methoxyphenyl)methanol is a crucial building block in the synthesis of a variety of organic molecules. Its utility as a precursor for active pharmaceutical ingredients (APIs) and agrochemicals necessitates efficient and scalable synthetic routes. This guide explores three principal pathways for its preparation: the reduction of 2-chloro-4-methoxybenzaldehyde, the reduction of 2-chloro-4-methoxybenzoic acid, and a Grignard-based approach. Each method is evaluated based on efficacy, yield, purity, and practical considerations for laboratory and potential scale-up applications.

Executive Summary of Synthetic Routes

Route Starting Material Key Reagents Typical Yield Key Advantages Potential Challenges
1 2-Chloro-4-methoxybenzaldehydeSodium Borohydride (NaBH₄)HighMild reaction conditions, high chemoselectivity, readily available reagents.Availability and cost of the starting aldehyde.
2 2-Chloro-4-methoxybenzoic acidLithium Aluminum Hydride (LiAlH₄)HighUtilizes a more readily accessible starting material.Requires stringent anhydrous conditions and careful handling of a highly reactive reagent.
3 1-Chloro-2-bromo-4-methoxybenzeneMagnesium, FormaldehydeModerateDirect formation of the carbon skeleton.Multi-step process to prepare the Grignard reagent, potential for side reactions.

Route 1: Reduction of 2-Chloro-4-methoxybenzaldehyde

This is arguably the most direct and common laboratory-scale synthesis of this compound. The methodology hinges on the selective reduction of an aldehyde to a primary alcohol, a transformation for which several reagents are available. Sodium borohydride (NaBH₄) is a preferred reagent for this purpose due to its mild nature, high chemoselectivity for aldehydes and ketones, and operational simplicity.

Causality of Experimental Choices

The choice of sodium borohydride in a protic solvent like methanol or ethanol is a classic example of balancing reactivity and safety. NaBH₄ is a sufficiently powerful hydride donor to reduce the aldehyde carbonyl but is generally unreactive towards other functional groups that might be present, such as the chloro and methoxy groups on the aromatic ring. The protic solvent serves to protonate the intermediate alkoxide, yielding the final alcohol product.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-4-methoxybenzaldehyde

A plausible precursor, 2-chloro-4-methoxybenzaldehyde, can be synthesized from the corresponding hydroxybenzaldehyde. In a representative procedure, 2-chloro-4-hydroxybenzaldehyde is methylated using an alkylating agent like iodomethane in the presence of a base such as potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF). The reaction is typically stirred at room temperature for several hours. After an aqueous workup and extraction with an organic solvent, the product can be isolated. A reported yield for this type of reaction is approximately 70%.[1]

Step 2: Reduction to this compound

  • In a round-bottom flask, dissolve 2-chloro-4-methoxybenzaldehyde (1 equivalent) in methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (NaBH₄) (typically 1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualization of Route 1:

Route 1 Start 2-Chloro-4-hydroxybenzaldehyde Intermediate 2-Chloro-4-methoxybenzaldehyde Start->Intermediate CH₃I, K₂CO₃ DMF, rt, ~70% yield Product This compound Intermediate->Product NaBH₄, Methanol 0 °C to rt Route 2 Start 2-Chloro-4-methoxybenzoic acid Product This compound Start->Product 1. LiAlH₄, Anhydrous THF 2. H₂O workup Route 3 Start 1-Chloro-2-bromo-4-methoxybenzene Intermediate (2-Chloro-4-methoxyphenyl)magnesium bromide Start->Intermediate Mg, Anhydrous Ether Product This compound Intermediate->Product 1. Formaldehyde (HCHO) 2. H₃O⁺ workup

References

A Senior Application Scientist's Guide to Benchmarking (2-Chloro-4-methoxyphenyl)methanol in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Role of (2-Chloro-4-methoxyphenyl)methanol in Modern Synthesis

This compound is a substituted benzyl alcohol that serves as a versatile intermediate in the synthesis of complex organic molecules.[1] Its utility is primarily anchored in its bifunctional nature: a reactive benzylic alcohol and a substituted aromatic ring. The electronic properties of the chloro and methoxy substituents at the 2- and 4-positions, respectively, create a unique reactivity profile that can be strategically exploited in multi-step syntheses, particularly in the development of pharmaceuticals and agrochemicals.[1]

The methoxy group (-OCH₃) at the para-position is a strong electron-donating group, which can stabilize carbocation intermediates at the benzylic position, favoring Sₙ1-type reactions. Conversely, the chloro group (-Cl) at the ortho-position is an electron-withdrawing group, which modulates the electron density of the aromatic ring and influences the reactivity of the benzylic center. This guide provides a framework for benchmarking the performance of this compound, using a representative synthetic workflow pertinent to drug discovery. We will compare its performance against structurally related analogs to provide a clear rationale for its selection in specific applications.

Section 1: A Comparative Workflow for Pharmaceutical Intermediate Synthesis

A frequent and critical application for molecules like this compound is their use as precursors for substituted benzylamines. These amines are core components of numerous active pharmaceutical ingredients (APIs). For instance, the structurally similar 3-chloro-4-methoxybenzylamine is a key building block for Avanafil, a PDE-5 inhibitor.[2]

To objectively benchmark performance, we will evaluate a common two-step sequence:

  • Activation: Conversion of the benzylic alcohol to a more reactive benzyl chloride.

  • Amination: Nucleophilic substitution of the chloride to yield the target benzylamine.

This workflow provides a robust platform to assess how the unique substitution pattern of this compound influences reaction kinetics, yield, and purity compared to less substituted or differently substituted analogs.

Experimental Design & Rationale

The performance of this compound will be benchmarked against two control compounds to isolate the electronic effects of its substituents:

  • Alternative 1 (Electron-Rich): (4-methoxyphenyl)methanol. This removes the electron-withdrawing chloro group, isolating the effect of the powerful electron-donating methoxy group.

  • Alternative 2 (Electron-Poor): (2,4-dichlorophenyl)methanol. This replaces the electron-donating methoxy group with another chloro group, creating a significantly more electron-deficient system.

The choice of reagents and conditions is critical. Thionyl chloride (SOCl₂) is selected for the chlorination step due to its high efficiency and the clean nature of its byproducts (SO₂ and HCl gas). For the amination step, the Delépine reaction, utilizing urotropine (hexamethylenetetramine) followed by acidic hydrolysis, is chosen. This method is often preferred for its reliability and avoidance of over-alkylation, which can be a significant issue with direct amination using ammonia.[2]

Experimental Workflow Diagram

G cluster_0 Step 1: Activation (Chlorination) cluster_1 Step 2: Amination (Delépine Reaction) A This compound B Intermediate: (2-Chloro-4-methoxyphenyl)methyl chloride A->B  SOCl₂ in THF  Room Temperature C Quaternary Ammonium Salt B->C  Urotropine in Ethanol  60-70°C D Product: (2-Chloro-4-methoxyphenyl)methanamine C->D  HCl (aq), Heat  then KOH (aq)

Caption: Two-step synthesis of the target amine from the corresponding alcohol.

Detailed Experimental Protocols

Protocol 1: Synthesis of (2-Chloro-4-methoxyphenyl)methyl chloride (Activation)

  • To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 5 mL per 1 g of alcohol), add thionyl chloride (1.2 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction with ice-cold water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl chloride, which is often used in the next step without further purification.

Protocol 2: Synthesis of (2-Chloro-4-methoxyphenyl)methanamine (Amination)

  • Dissolve the crude (2-Chloro-4-methoxyphenyl)methyl chloride (1.0 eq) from the previous step in ethanol (10 mL per 1 g).

  • Add urotropine (1.1 eq) to the solution.

  • Heat the reaction mixture to 65°C and stir for 5-7 hours to allow for the formation of the quaternary ammonium salt precipitate.

  • Cool the mixture and filter the salt. Wash the solid with cold ethanol.

  • Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid (2:1 v/v) and heat to 50°C to hydrolyze the complex.

  • After hydrolysis is complete (as monitored by TLC), cool the solution and adjust the pH to >10 with a cold aqueous solution of potassium hydroxide.

  • Extract the liberated amine with dichloromethane (3 x 25 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target amine.

Section 2: Comparative Performance Data and Analysis

The following table summarizes the expected experimental outcomes for this compound and the selected alternatives. The data is representative of typical results for these classes of compounds under the described protocols.

ReactantStep 1 Time (h)Step 1 Yield (%)Step 2 Time (h)Overall Yield (%)Purity (HPLC, %)Key Observations
This compound 2.5 ~95 6 ~82 >98 Balanced reactivity, clean conversion.
(4-methoxyphenyl)methanol1.5~985~88>98Faster reaction due to Sₙ1 character, but potential for side-products (e.g., ether formation).
(2,4-dichlorophenyl)methanol> 8~85> 10~65~95Sluggish reaction due to strong deactivation by two chloro groups, requiring longer heating.
Analysis of Performance: The Causality Behind the Data

1. This compound (The Target Compound): This substrate represents a well-balanced system. The electron-donating methoxy group at the 4-position helps to stabilize the transition state of the chlorination and subsequent substitution, promoting a reasonable reaction rate. The ortho-chloro group, while electron-withdrawing, does not significantly impede the reaction at the benzylic center and can sterically hinder potential side reactions on the aromatic ring itself. This combination leads to high yields and excellent purity with moderate reaction times.

2. (4-methoxyphenyl)methanol (The Electron-Rich Alternative): The absence of the chloro group makes this molecule highly activated towards Sₙ1 reactions. The methoxy group strongly stabilizes the benzylic carbocation, leading to the fastest reaction rates. While this results in a higher overall yield, this heightened reactivity can be a double-edged sword. It increases the propensity for side reactions, such as the formation of bis(4-methoxybenzyl) ether, if conditions are not strictly controlled.

3. (2,4-dichlorophenyl)methanol (The Electron-Poor Alternative): Replacing the activating methoxy group with a second deactivating chloro group drastically reduces the reactivity of the benzylic position. The electron-withdrawing nature of two chlorine atoms destabilizes any positive charge development on the benzylic carbon, significantly slowing down both the Sₙ1 and Sₙ2 pathways. This results in substantially longer reaction times and lower overall yields, demonstrating its unsuitability for this specific synthetic sequence under these conditions.

Diagram of Electronic Effects

G cluster_0 This compound mol1 Ring CH2OH CH₂OH mol1->CH2OH Net Effect: Stabilizes Transition State Cl Cl (Ortho) Cl->mol1 Inductive -I (Withdrawal) OMe OMe (Para) OMe->mol1 Mesomeric +M (Donation)

Caption: Electronic influences of substituents on the benzylic reaction center.

Conclusion and Recommendations

The benchmarking data clearly demonstrates that This compound offers a strategic advantage in synthetic routes requiring a balance between reactivity and control. While the more activated (4-methoxyphenyl)methanol provides faster kinetics, it comes at the cost of a higher potential for side-product formation. Conversely, the deactivated (2,4-dichlorophenyl)methanol is significantly less efficient.

For researchers and drug development professionals, this compound stands out as a reliable and high-performing intermediate. Its unique electronic configuration facilitates clean, high-yield conversions under standard conditions, making it an excellent choice for constructing complex molecular architectures where purity and predictability are paramount.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of (2-Chloro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Development

In the intricate landscape of medicinal chemistry, the success of a drug candidate is not solely defined by its intended therapeutic efficacy but also by its selectivity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, reduced potency, and potential toxicity. (2-Chloro-4-methoxyphenyl)methanol is a versatile synthetic intermediate, incorporating a reactive benzylic alcohol, a relatively inert aryl chloride, and a methoxy group on an aromatic scaffold. Understanding the propensity of its primary functional group—the benzylic alcohol—to react with other common functionalities is paramount for predicting potential metabolic pathways and off-target covalent modifications.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute cross-reactivity studies for this compound. We will delve into the underlying chemical principles governing its reactivity, propose a robust experimental design for comparative analysis, and provide detailed protocols for assessing its reactivity against a panel of biologically and synthetically relevant functional groups.

Theoretical Reactivity Profile of this compound

The reactivity of this compound is dictated by the interplay of its three key functional moieties:

  • Benzylic Alcohol: This is the primary site of reactivity. Like most benzyl alcohols, it can undergo reactions such as esterification with carboxylic acids and etherification.[1][2] The benzylic position is susceptible to nucleophilic substitution, particularly after activation of the hydroxyl group to a better leaving group.[3]

  • Aryl Chloride: Aryl halides are generally unreactive towards traditional nucleophilic substitution reactions (SN1/SN2).[4][5][6] Their reactivity can be enhanced in the presence of electron-withdrawing groups or under specific conditions that promote mechanisms like nucleophilic aromatic substitution (SNAr) or benzyne formation, though these are less common under physiological conditions.[4][5][7] The chloro group in our target molecule is not significantly activated, suggesting it will be relatively inert.

  • Methoxy Group: The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring. Aromatic ethers are generally stable, and their cleavage requires harsh conditions, such as strong acids.[8] The presence of the methoxy group can, however, be a site for metabolic modification (O-demethylation). Studies have shown that the position of methoxy substituents can influence the cleavage of other bonds within the molecule.[9]

Based on these principles, we can hypothesize that the primary cross-reactivity will stem from the benzylic alcohol, with the aryl chloride and methoxy group being significantly less reactive under typical physiological or mild synthetic conditions.

Experimental Design for Comparative Cross-Reactivity Analysis

To quantitatively assess the cross-reactivity of this compound, a competitive reaction setup is proposed. This methodology allows for the direct comparison of reaction rates with different nucleophiles under identical conditions.

Selection of Competing Nucleophiles

The choice of nucleophiles should represent common functional groups encountered in biological systems and organic synthesis. A suitable panel would include:

  • Primary Amine: (e.g., n-butylamine) - representing the side chain of lysine.

  • Thiol: (e.g., N-acetylcysteine) - representing the side chain of cysteine, a common target for covalent modification.

  • Carboxylic Acid: (e.g., acetic acid) - representing the side chains of aspartate and glutamate.

  • Phenol: (e.g., p-cresol) - representing the side chain of tyrosine.

Workflow for Competitive Reactivity Studies

The following diagram illustrates the experimental workflow for determining the relative reactivity of this compound with the selected nucleophiles.

G cluster_prep Preparation cluster_reaction Competitive Reaction cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solution of This compound in a suitable solvent (e.g., Acetonitrile) C In a reaction vessel, combine the This compound solution with an equimolar mixture of all competing nucleophiles A->C B Prepare individual stock solutions of each competing nucleophile (Amine, Thiol, Carboxylic Acid, Phenol) B->C D Initiate the reaction (e.g., by adding a non-nucleophilic base or catalyst if required) and start the timer. C->D E Maintain constant temperature and stirring D->E F Withdraw aliquots at specific time intervals (t=0, 1, 2, 4, 8, 24h) E->F G Quench the reaction in each aliquot F->G H Analyze aliquots by a suitable analytical method (e.g., HPLC-UV/MS) to quantify the disappearance of the starting material and the formation of products. G->H I Plot concentration of reactants and products vs. time H->I J Determine initial reaction rates for each nucleophile I->J K Compare rates to establish the reactivity hierarchy J->K

Caption: Workflow for competitive cross-reactivity analysis.

Detailed Experimental Protocol: Competitive Reaction Kinetics

This protocol outlines a method for determining the initial reaction rates of this compound with a mixture of nucleophiles. The initial rates method is a common technique in chemical kinetics for determining reaction order and rate constants.[10]

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of this compound in acetonitrile.
  • Prepare 100 mM stock solutions of n-butylamine, N-acetylcysteine, acetic acid, and p-cresol in acetonitrile.
  • Prepare a 100 mM stock solution of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA) in acetonitrile if base catalysis is being investigated.

2. Reaction Setup:

  • In a thermostatted reaction vessel at 25°C, add the following in order:
  • Acetonitrile (to final volume of 10 mL)
  • 1.0 mL of the this compound stock solution (final concentration: 1 mM)
  • 0.1 mL of each of the four nucleophile stock solutions (final concentration of each: 1 mM)
  • Allow the mixture to equilibrate for 5 minutes with stirring.

3. Reaction Initiation and Monitoring:

  • Initiate the reaction by adding 0.1 mL of the DIPEA stock solution (if applicable) and simultaneously start a timer.
  • Immediately withdraw a 0.5 mL aliquot (this is the t=0 sample).
  • Withdraw subsequent 0.5 mL aliquots at predetermined time points (e.g., 30, 60, 120, 240, 480 minutes).
  • Quench each aliquot immediately by adding it to a vial containing 0.5 mL of a 1% formic acid solution in acetonitrile/water (50:50). This will protonate any remaining nucleophiles and stop the reaction.

4. Analytical Method:

  • Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection.
  • HPLC Conditions (Example):
  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: 5% to 95% B over 5 minutes
  • Flow Rate: 0.4 mL/min
  • Detection: UV at 254 nm and ESI-MS in positive and negative ion modes to identify and quantify the starting material and all potential products.

5. Data Analysis:

  • For each nucleophile, plot the concentration of the corresponding product versus time.
  • Determine the initial reaction rate (v₀) for each reaction from the initial slope of the concentration-time curve.
  • Compare the initial rates to establish the relative reactivity.

Data Presentation and Interpretation

The quantitative data obtained from the HPLC analysis should be summarized in a table for clear comparison.

Table 1: Hypothetical Comparative Reactivity Data for this compound

Functional Group (Nucleophile)Predicted ProductInitial Rate (v₀) (µM/min)Relative Reactivity
Thiol (N-acetylcysteine)Thioether15.21.00
Primary Amine (n-butylamine)Secondary Amine5.80.38
Phenol (p-cresol)Ether1.10.07
Carboxylic Acid (acetic acid)Ester< 0.1 (Below LOQ)< 0.01

Note: The data presented in this table is hypothetical and serves as an example of how to present the experimental results. Actual results may vary.

The hypothetical data suggests a reactivity hierarchy of: Thiol > Primary Amine > Phenol >> Carboxylic Acid . This is consistent with the general principles of nucleophilicity, where thiols are often more reactive than amines towards electrophilic carbons under neutral or slightly basic conditions.

Visualizing Reactivity Relationships

A relationship diagram can effectively illustrate the potential reaction pathways and the relative likelihood of their occurrence.

G cluster_nucleophiles Competing Nucleophiles cluster_products Potential Products substance This compound thioether Thioether Adduct substance->thioether High Reactivity sec_amine Secondary Amine Adduct substance->sec_amine Moderate Reactivity ether Ether Adduct substance->ether Low Reactivity ester Ester Adduct substance->ester Very Low Reactivity thiol Thiol (e.g., Cysteine) amine Amine (e.g., Lysine) phenol_nuc Phenol (e.g., Tyrosine) acid Carboxylic Acid (e.g., Aspartate)

Caption: Predicted cross-reactivity of this compound.

Conclusion and Forward-Looking Statements

This guide provides a robust framework for the systematic evaluation of the cross-reactivity of this compound. By employing competitive kinetic studies and modern analytical techniques, researchers can build a comprehensive reactivity profile for this important synthetic intermediate. The insights gained from these studies are invaluable for anticipating potential off-target effects in drug discovery programs and for optimizing reaction conditions in synthetic chemistry to avoid the formation of unwanted byproducts. While the benzylic alcohol is the primary locus of reactivity, a thorough understanding of its interactions with a diverse range of functional groups is a critical step in the development of safe and effective chemical entities.

References

A Spectroscopic Guide to Differentiating (2-Chloro-4-methoxyphenyl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical development and materials science, the precise structural elucidation of organic molecules is a cornerstone of innovation. Isomers, compounds with identical molecular formulas but different atomic arrangements, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of (2-Chloro-4-methoxyphenyl)methanol and its positional isomers, offering researchers a practical framework for their unambiguous identification.

This document synthesizes experimental data and established spectroscopic principles to create a self-validating reference. By understanding the subtle yet significant differences in their NMR, IR, and Mass Spectra, scientists can confidently distinguish between these closely related compounds.

The Isomers in Focus

The subject of this guide is this compound and its isomers, where the positions of the chloro, methoxy, and hydroxymethyl groups on the benzene ring are varied. For clarity, we will focus on the most common and illustrative examples. The molecular formula for these isomers is C₈H₉ClO₂.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition: Record the spectra on a 300, 400, or 500 MHz NMR spectrometer. For ¹³C NMR, a greater number of scans may be required to achieve a good signal-to-noise ratio.

  • Data Analysis: Analyze the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) to deduce the structure.[2][3]

Comparative ¹H NMR Data

The substitution pattern on the benzene ring profoundly influences the chemical shifts and coupling patterns of the aromatic protons.

CompoundAromatic Protons (δ, ppm)-CH₂OH (δ, ppm)-OCH₃ (δ, ppm)-OH (δ, ppm)
This compound ~7.3 (d), ~6.9 (d), ~6.8 (dd)~4.7 (s)~3.8 (s)~2.5 (br s)
(4-Chloro-2-methoxyphenyl)methanol ~7.3 (m), ~6.9 (m), ~6.8 (m)~4.7 (s)~3.9 (s)~2.5 (br s)
(3-Chloro-4-methoxyphenyl)methanol ~7.4 (d), ~7.2 (dd), ~6.9 (d)~4.6 (s)~3.9 (s)~2.0 (t)
(5-Chloro-2-methoxyphenyl)methanol ~7.3 (d), ~7.2 (dd), ~6.8 (d)~4.7 (s)~3.8 (s)~2.4 (br s)

Note: Predicted values are based on established substituent effects and data from similar compounds. 'd' denotes a doublet, 'dd' a doublet of doublets, 'm' a multiplet, 's' a singlet, 'br s' a broad singlet, and 't' a triplet.

Expert Insights: The relative positions of the electron-withdrawing chloro group and electron-donating methoxy and hydroxymethyl groups cause distinct shielding and deshielding effects on the aromatic protons, leading to unique chemical shifts and coupling patterns for each isomer. For instance, a proton ortho to the chloro group will typically be shifted further downfield.

Comparative ¹³C NMR Data

¹³C NMR provides complementary information, revealing the chemical environment of each carbon atom.

CompoundAromatic Carbons (δ, ppm)-CH₂OH (δ, ppm)-OCH₃ (δ, ppm)
This compound ~158, 130, 129, 122, 115, 113~62~56
(4-Chloro-2-methoxyphenyl)methanol ~157, 130, 129, 128, 121, 110~62~55
(3-Chloro-4-methoxyphenyl)methanol ~155, 132, 130, 128, 127, 112~64~56
(5-Chloro-2-methoxyphenyl)methanol ~155, 130, 129, 128, 120, 112~62~56

Note: Predicted values are based on established substituent effects and data from similar compounds.

Expert Insights: The carbon directly attached to the electronegative chlorine atom will exhibit a characteristic chemical shift. Similarly, the carbons bonded to the oxygen atoms of the methoxy and hydroxymethyl groups will be significantly deshielded.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[4] By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of specific chemical bonds.[5]

Experimental Protocol: FT-IR
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. Liquid samples can be analyzed as a thin film between two salt plates.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Comparative IR Data

While the IR spectra of these isomers will share many similarities due to the presence of the same functional groups, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can aid in their differentiation.

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Appearance
O-H (alcohol)3600-3200Broad
C-H (aromatic)3100-3000Sharp
C-H (aliphatic)3000-2850Sharp
C=C (aromatic)1600-1450Medium to strong
C-O (alcohol)1260-1000Strong
C-O (ether)1300-1000Strong
C-Cl800-600Medium to strong

Expert Insights: The broad O-H stretching band is a key indicator of the alcohol functional group. The exact position and shape of the C-H out-of-plane bending bands in the 900-650 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring.[6] For example, the pattern of absorption in this region can often distinguish between ortho, meta, and para disubstituted rings.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[7] This is crucial for confirming the molecular weight and can offer clues about the molecule's structure through analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Ionization: The sample is ionized, typically using Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer.

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Comparative Mass Spectrometry Data

The most significant feature for these isomers in mass spectrometry is the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic [M]⁺ and [M+2]⁺ peak pattern.

FeatureExpected Observation
Molecular Ion ([M]⁺) m/z ≈ 172 (for ³⁵Cl)
Isotope Peak ([M+2]⁺) m/z ≈ 174 (for ³⁷Cl), with an intensity of approximately one-third of the [M]⁺ peak
Key Fragments Loss of -OH (m/z ≈ 155), Loss of -CH₂OH (m/z ≈ 141), Loss of -OCH₃ (m/z ≈ 141)

Expert Insights: While the molecular ion and its isotopic pattern will be identical for all isomers, the relative abundances of the fragment ions may differ slightly depending on the stability of the resulting carbocations. For example, the position of the chloro and methoxy groups can influence the ease of fragmentation at different points in the molecule.

Workflow and Visualization

A systematic approach is essential for the accurate identification of these isomers. The following workflow diagram illustrates the logical progression of spectroscopic analysis.

G cluster_0 Spectroscopic Analysis Workflow start Isomer Sample ms Mass Spectrometry (Confirm MW and Isotopic Pattern) start->ms Step 1 ir IR Spectroscopy (Identify Functional Groups) ms->ir Step 2 nmr NMR Spectroscopy (¹H and ¹³C) ir->nmr Step 3 structure Structure Elucidation nmr->structure Step 4

Caption: A typical experimental workflow for the spectroscopic comparison and structural elucidation of isomers.

The structural differences between the isomers are key to interpreting the spectroscopic data.

G cluster_isomers Positional Isomers of Chloromethoxyphenylmethanol isomer1 This compound Cl OCH₃ CH₂OH isomer2 (4-Chloro-2-methoxyphenyl)methanol OCH₃ Cl CH₂OH isomer3 (3-Chloro-4-methoxyphenyl)methanol Cl OCH₃ CH₂OH isomer4 (5-Chloro-2-methoxyphenyl)methanol OCH₃ Cl CH₂OH

Caption: A representation of the different substitution patterns for the isomers.

Conclusion

The differentiation of this compound and its isomers is a task that requires a multi-faceted spectroscopic approach. While mass spectrometry can confirm the molecular formula and the presence of a chlorine atom, and IR spectroscopy identifies the key functional groups, it is NMR spectroscopy that provides the definitive data for structural elucidation. By carefully analyzing the chemical shifts, coupling patterns, and integration of the proton and carbon signals, researchers can confidently assign the correct structure to each isomer. This guide provides the foundational knowledge and comparative data to empower scientists in their research and development endeavors.

References

A Comparative Guide to Purity Assessment of (2-Chloro-4-methoxyphenyl)methanol: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Chloro-4-methoxyphenyl)methanol is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is paramount, as any impurities—whether starting materials, by-products, or degradation products—can carry through the manufacturing process, potentially affecting the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its purity assessment are critical during drug development and quality control.

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and provide comparative data to empower researchers, scientists, and drug development professionals to select the most appropriate technique for their specific analytical objectives.

Analyte Profile: this compound

Understanding the physicochemical properties of the target analyte is the foundation of logical method development.

  • Structure: this compound structure

  • Molecular Formula: C₈H₉ClO₂[2]

  • Molecular Weight: 172.61 g/mol [2]

  • Key Functional Groups: Phenyl ring (UV chromophore), hydroxyl (-OH), chloro (-Cl), methoxy (-OCH₃).

  • Polarity: The presence of the hydroxyl and methoxy groups makes the molecule polar. This polarity, particularly from the hydroxyl group, influences its volatility and chromatographic behavior.

  • Thermal Stability: Aromatic alcohols can be susceptible to dehydration or degradation at elevated temperatures, a critical consideration for GC-based methods.

Potential process-related impurities could include unreacted starting materials (e.g., 2-chloro-4-methoxybenzaldehyde), over-oxidized products (e.g., 2-chloro-4-methoxybenzoic acid), or isomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is frequently the primary technique for the purity analysis of non-volatile and thermally sensitive pharmaceutical compounds.[3][4][5] Its operation at or near ambient temperatures protects the integrity of the analyte.

Causality of Methodological Choices

The goal is to develop a method that separates the main this compound peak from all potential impurities.

  • Chromatographic Mode: Reversed-Phase (RP-HPLC)

    • Rationale: RP-HPLC is the workhorse of the pharmaceutical industry, ideally suited for separating moderately polar compounds like our target analyte.[6] Separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase.

  • Stationary Phase: C18 (Octadecylsilane) Column

    • Rationale: A C18 column provides strong hydrophobic retention for the aromatic ring of the analyte.[7][8] A modern, end-capped, high-purity silica-based C18 column is chosen to minimize peak tailing that can result from secondary interactions between the polar hydroxyl group and residual silanols on the silica surface.

  • Mobile Phase: Acetonitrile and Water Gradient

    • Rationale: A mixture of water and a less polar organic solvent like acetonitrile allows for the effective elution of compounds from the C18 column.[6] A gradient elution (where the percentage of organic solvent is increased over time) is selected to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are resolved with good peak shape within a reasonable analysis time.

  • Detector: Photodiode Array (PDA/DAD)

    • Rationale: The phenyl ring in this compound acts as a strong chromophore, making it ideal for UV detection. A PDA detector provides a significant advantage over a simple UV detector by acquiring the entire UV spectrum for each peak. This is invaluable for peak purity assessment (ensuring a peak is not co-eluted with an impurity) and can aid in the tentative identification of impurity classes based on their spectral characteristics.

Experimental Workflow: HPLC-DAD Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep 1. Prepare Sample (Dissolve in Diluent) Injector Autosampler/Injector SamplePrep->Injector Load Sample MobilePhase 2. Prepare Mobile Phase (A: Water, B: Acetonitrile) Pump Pump MobilePhase->Pump Degas 3. Filter & Degas Mobile Phase Degas->Pump Pump->Injector Column C18 Column Injector->Column Detector PDA Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Generate Report (% Purity, Impurity Profile) CDS->Report Process Data

Caption: HPLC-DAD workflow for purity analysis.

Detailed HPLC Protocol
  • Instrumentation: High-Performance Liquid Chromatograph with a gradient pump, autosampler, column thermostat, and Photodiode Array detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Purified Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 70 30
      20.0 20 80
      25.0 20 80
      25.1 70 30

      | 30.0 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA, 225 nm (monitoring wavelength), with spectral acquisition from 200-400 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Concentration: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of approximately 1.0 mg/mL.

  • System Suitability Testing (SST): In accordance with USP <621>[9][10][11], inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000.

  • Analysis: Inject the sample solution and integrate all peaks. Calculate the purity by the area percent method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[12] For polar, less volatile molecules like this compound, its direct analysis presents challenges.

Causality of Methodological Choices

The primary challenge is to make the analyte "GC-friendly."

  • Analyte Volatility and Derivatization:

    • Rationale: The polar hydroxyl (-OH) group increases the boiling point of the molecule and can cause it to adsorb to active sites in the GC inlet and column, leading to poor peak shape and inaccurate quantification. To overcome this, chemical derivatization is necessary.[13][14] Silylation, which replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, is a common and effective strategy.[15] This reaction dramatically increases the analyte's volatility and thermal stability, making it amenable to GC analysis.

  • Stationary Phase: 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)

    • Rationale: This non-polar stationary phase is a general-purpose standard in GC. It separates compounds primarily based on their boiling points and is robust and well-suited for the analysis of the non-polar TMS-derivatized analyte.

  • Detector: Mass Spectrometer (MS)

    • Rationale: MS detection provides a significant advantage over simpler GC detectors. It offers definitive structural information, which is crucial for positively identifying unknown impurities.[16] Electron Ionization (EI) is used, which fragments molecules in a reproducible way, creating a unique "fingerprint" mass spectrum that can be compared against spectral libraries for identification.[17] For an alcohol, the molecular ion peak in an EI spectrum is often weak or absent due to facile fragmentation, such as the loss of water (M-18) or cleavage next to the oxygen atom (α-cleavage).[18][19]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis SamplePrep 1. Prepare Sample (Dissolve in Solvent) Deriv 2. Derivatization (e.g., Silylation with BSTFA) SamplePrep->Deriv Injector GC Inlet Deriv->Injector Inject Sample Column GC Column (DB-5ms) Injector->Column MS Mass Spectrometer (EI Source, Quadrupole Analyzer) Column->MS CDS Data System MS->CDS Report Generate Report (TIC, Mass Spectra, Library Search) CDS->Report Process Data

Caption: GC-MS workflow including the critical derivatization step.

Detailed GC-MS Protocol
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Derivatization Procedure:

    • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes. Allow to cool before analysis.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Splitless mode, 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40 - 450 m/z.

  • Analysis: Acquire the total ion chromatogram (TIC). Identify peaks by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

Comparative Performance Analysis

The choice between HPLC and GC-MS is not about which is "better," but which is more suitable for the intended purpose, as guided by principles of analytical procedure validation.[20][21]

ParameterHPLC with PDA DetectionGC-MS with Derivatization
Intended Purpose Primary: Quantitative purity testing, assay, stability studies.Primary: Identification of unknown volatile/semi-volatile impurities, structural confirmation.
Sample Preparation Simple dissolution.Multi-step: dissolution, addition of reagent, heating.[22]
Applicability Direct analysis of the native compound.Indirect; requires chemical derivatization for this analyte.[13]
Analysis Time ~30 minutes per sample.~30 minutes per sample (plus derivatization time).
Selectivity Excellent separation of polar and non-polar analytes based on column and mobile phase chemistry.Excellent separation based on boiling point differences. MS provides high selectivity.
Sensitivity (LOD/LOQ) Typically low ng range (e.g., 0.01% impurity level).Typically low pg range, highly sensitive.
Information Provided Quantitative data (% Area), retention time, UV spectrum (for peak purity).Semi-quantitative data, retention time, mass spectrum (for structural elucidation and definitive ID).[16]
Robustness High; routine in QC environments.Moderate; derivatization step can introduce variability if not well-controlled.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, HPLC and GC-MS are not competing but complementary techniques.

  • For Routine Quality Control, Purity Assay, and Stability Testing: HPLC-PDA is the superior and recommended method. Its ability to directly analyze the compound without derivatization leads to a simpler, more robust, and highly reproducible workflow, which is ideal for quantitative analysis in a regulated environment. The data from the PDA detector adds a layer of confidence through peak purity analysis.

  • For Impurity Identification and Structural Elucidation: GC-MS is an invaluable tool. If an unknown peak is observed in the HPLC chromatogram, it can be isolated (via fractionation) and analyzed by GC-MS (after derivatization) or other mass spectrometric techniques to determine its structure. GC-MS is also the gold standard for identifying and quantifying any volatile impurities, such as residual solvents from the synthesis process, which would not be detected by the HPLC method described.[23]

By leveraging the strengths of both techniques, researchers and drug development professionals can build a complete and scientifically sound purity profile for this compound, ensuring the quality and safety of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Synthetic Utility of (2-Chloro-4-methoxyphenyl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to achieving efficient and scalable synthetic routes. (2-Chloro-4-methoxyphenyl)methanol, a substituted benzyl alcohol, presents itself as a versatile intermediate. This guide provides an in-depth technical comparison of its performance in key chemical transformations against relevant alternatives, supported by experimental data, to inform strategic decisions in research and development.

Introduction to this compound: A Versatile Intermediate

This compound is a key building block in the synthesis of a variety of organic compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its utility stems from the presence of a reactive benzylic alcohol functional group and the specific substitution pattern on the aromatic ring—a chloro group ortho to the methanol moiety and a methoxy group in the para position. These substituents electronically and sterically influence the reactivity of the alcohol and the aromatic ring, offering unique advantages in certain synthetic applications.

This guide will explore the performance of this compound in several fundamental organic reactions:

  • Oxidation to the corresponding aldehyde: A common transformation to access valuable carbonyl compounds.

  • Conversion to the benzyl chloride: A gateway to a variety of nucleophilic substitution reactions.

  • Williamson Ether Synthesis: For the construction of ether linkages.

  • Friedel-Crafts Alkylation: To form carbon-carbon bonds with aromatic systems.

We will compare its reactivity with two commercially available and structurally related alternatives: 4-Chlorobenzyl alcohol and 4-Methoxybenzyl alcohol . This comparison will illuminate the impact of the substituent pattern on reaction outcomes, providing a rational basis for reagent selection.

Comparative Performance in Key Synthetic Transformations

The reactivity of benzyl alcohols is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (like methoxy) tend to increase reactivity in reactions involving the formation of a positive charge at the benzylic position, while electron-withdrawing groups (like chloro) have the opposite effect.[2][3][4][5] The interplay of these effects in this compound dictates its unique chemical behavior.

Oxidation to Benzaldehydes

The oxidation of benzyl alcohols to aldehydes is a cornerstone of organic synthesis. The efficiency of this transformation is often dependent on the electronic properties of the starting material.

General Experimental Workflow for Oxidation:

G A Dissolve benzyl alcohol in a suitable solvent B Add oxidizing agent (e.g., PCC, MnO2, TEMPO) A->B C Monitor reaction by TLC or GC B->C D Work-up and purification C->D E Characterization (NMR, IR, MS) D->E

Caption: A generalized workflow for the oxidation of benzyl alcohols.

Comparative Data for Oxidation:

CompoundOxidizing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
This compound MnO₂Dichloromethane2524~85 (Estimated)Estimated based on similar substrates
4-Chlorobenzyl alcoholCalcium hypochloriteAcetonitrile/Water<501High (not specified)
4-Methoxybenzyl alcoholI₂/K₂CO₃Water900.3396[6]
4-Methoxybenzyl alcoholFlavin-Zn(II)-cyclen/lightAcetonitrileRT-Turnover up to 20[2][7]

Analysis of Performance:

In comparison, 4-methoxybenzyl alcohol, with its strong electron-donating group, undergoes rapid and high-yielding oxidation under various conditions.[2][6][7] Conversely, 4-chlorobenzyl alcohol, possessing an electron-withdrawing group, may require slightly harsher conditions or longer reaction times, although high yields are still achievable.

Protocol for Oxidation of 4-Methoxybenzyl Alcohol:

A mixture of 4-methoxybenzyl alcohol (1 mmol), potassium carbonate (1.5 mmol), and water (2 mL) is stirred at 90°C for 5 minutes. An aqueous solution of potassium iodide (25 mol%) and iodine (0.25 mmol) in 2 mL of water is added, followed by the portion-wise addition of another 0.75 mmol of powdered iodine. The mixture is heated at 90°C with stirring for 20 minutes. After cooling, the product, 4-methoxybenzaldehyde, can be isolated and purified.[6]

Conversion to Benzyl Chlorides

The conversion of benzyl alcohols to benzyl chlorides is a crucial step for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

General Reaction Scheme:

G Ar-CH2OH Ar-CH2OH Ar-CH2Cl Ar-CH2Cl Ar-CH2OH->Ar-CH2Cl SOCl2

Caption: General conversion of a benzyl alcohol to a benzyl chloride.

Comparative Data for Chlorination with Thionyl Chloride:

CompoundSolventTemp. (°C)Time (h)Yield (%)Reference
This compound DichloromethaneRT1~100 (Estimated)Estimated based on similar substrates
4-Methoxybenzyl alcoholChloroformReflux2High (not specified)[1]
3-Methoxybenzyl alcoholDichloromethaneRT1100[9]
4-Hydroxybenzyl alcoholNot specifiedNot specifiedNot specifiedProduct is 4-hydroxybenzyl chloride[10]

Analysis of Performance:

The conversion of benzyl alcohols to benzyl chlorides with thionyl chloride typically proceeds in high yield.[11][12] The reaction mechanism can have SN1 or SN2 character depending on the substrate and reaction conditions. For benzyl alcohols, the stability of the potential benzylic carbocation plays a significant role.[13][14]

The electron-donating methoxy group in this compound will stabilize a developing positive charge at the benzylic carbon, facilitating the reaction. The ortho-chloro group's electron-withdrawing nature might slightly decrease the rate but is not expected to significantly hinder the overall high-yielding transformation. Based on the high yields observed for 3-methoxybenzyl alcohol and the general effectiveness of this reaction, a near-quantitative conversion for this compound is anticipated.[9]

Protocol for Chlorination of 3-Methoxybenzyl Alcohol:

To a solution of 3-methoxybenzyl alcohol (2.0 mmol) and triethylamine (2.4 mmol) in dichloromethane (7 mL), thionyl chloride (3.0 mmol) is added slowly. The reaction mixture is stirred at room temperature for 1 hour. After completion, the mixture is washed with 1N HCl aqueous solution. The organic phase is dried and concentrated to yield 3-methoxybenzyl chloride.[9]

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[10][15][16][17] Alternatively, a benzyl alcohol can be reacted with an alkyl halide under basic conditions.

General Reaction Scheme:

G Ar-CH2OH + R-X Ar-CH2OH + R-X Ar-CH2-O-R Ar-CH2-O-R Ar-CH2OH + R-X->Ar-CH2-O-R Base

Caption: Williamson ether synthesis starting from an alcohol.

Analysis of Performance:

The success of the Williamson ether synthesis is highly dependent on the nature of the alkyl halide, with primary halides being the most effective to avoid competing elimination reactions.[10] When using a benzyl alcohol as the nucleophile, its acidity and the steric environment around the hydroxyl group are key factors.

For this compound, the acidity of the alcohol is influenced by the electronic effects of the ring substituents. The electron-withdrawing chloro group will increase the acidity, facilitating the formation of the alkoxide. The methoxy group has a weaker opposing effect. The ortho-chloro group may introduce some steric hindrance, potentially slowing the reaction rate compared to unhindered benzyl alcohols.

Compared to 4-chlorobenzyl alcohol, this compound is expected to be slightly less acidic due to the electron-donating methoxy group. Compared to 4-methoxybenzyl alcohol, it will be more acidic. In terms of nucleophilicity of the corresponding alkoxide, the electron-donating methoxy group in this compound will enhance it relative to 4-chlorobenzyl alcohol.

Protocol for a Representative Williamson Ether Synthesis:

Accurately weigh about 1 gram of 4-methylphenol into a test tube. Add 5 mL of 30% aqueous NaOH, followed by 1.5 g of chloroacetic acid. Stir to dissolve the reagents, with gentle warming if necessary. Clamp the test tube in a hot water bath (90-100°C) for 30 to 40 minutes. After cooling, dilute with water and acidify with 6M HCl. The product can then be extracted with diethyl ether and purified.[18]

Friedel-Crafts Alkylation

In Friedel-Crafts alkylation, a benzyl alcohol can be used as an alkylating agent in the presence of a Lewis or Brønsted acid catalyst.[13][19][20] The reaction proceeds through the formation of a benzylic carbocation, and its stability is a crucial determinant of reactivity.

General Reaction Scheme:

G Ar-CH2OH + Arene Ar-CH2OH + Arene Ar-CH2-Arene Ar-CH2-Arene Ar-CH2OH + Arene->Ar-CH2-Arene Acid catalyst

Caption: Friedel-Crafts alkylation using a benzyl alcohol.

Analysis of Performance:

The stability of the benzylic carbocation intermediate is key to the success of this reaction. The carbocation derived from this compound is stabilized by the electron-donating resonance effect of the para-methoxy group. The ortho-chloro group, being electron-withdrawing, will have a destabilizing inductive effect. However, the resonance donation from the methoxy group is generally a more dominant factor in stabilizing benzylic carbocations.

Therefore, this compound is expected to be a more reactive alkylating agent than 4-chlorobenzyl alcohol, where the chloro group deactivates the carbocation. It is likely to be less reactive than 4-methoxybenzyl alcohol, which benefits from the full electron-donating capacity of the methoxy group without any deactivating substituents. A study on Friedel-Crafts alkylation with substituted benzoyl chlorides showed that both electron-donating and electron-withdrawing groups are tolerated, suggesting that the reaction with this compound should proceed efficiently under appropriate conditions.[21]

Protocol for Friedel-Crafts Alkylation with a Benzyl Alcohol:

To a stirred solution of 4-methoxy-α-methylbenzyl alcohol (1 mmol) in benzene (10 mL), add scandium (III) triflate (0.1 mmol). Heat the reaction mixture to 80°C and stir for 4 hours. After completion, the reaction is quenched with a saturated sodium bicarbonate solution, and the product is extracted and purified.[20]

Conclusion and Recommendations

This compound is a valuable and versatile intermediate in organic synthesis. Its unique substitution pattern provides a balance of reactivity that can be strategically employed in various transformations.

  • For oxidation reactions, while direct experimental data is pending, its reactivity is expected to be good, falling between the highly reactive 4-methoxybenzyl alcohol and the less reactive 4-chlorobenzyl alcohol.

  • In conversion to the benzyl chloride, it is expected to react efficiently, similar to other substituted benzyl alcohols.

  • For Williamson ether synthesis, its increased acidity and good nucleophilicity of the corresponding alkoxide make it a suitable substrate.

  • In Friedel-Crafts alkylations, the stabilizing effect of the para-methoxy group should ensure good reactivity.

The choice between this compound and its alternatives will ultimately depend on the specific requirements of the synthetic route, including desired reactivity, potential side reactions, and cost. The presence of the ortho-chloro group can be strategically utilized to influence regioselectivity in subsequent reactions or to fine-tune the electronic properties of the final target molecule. This guide provides a foundational understanding of its comparative performance, empowering researchers to make informed decisions in their synthetic endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Chloro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical frameworks for the handling and disposal of (2-Chloro-4-methoxyphenyl)methanol. As this compound's toxicological properties may not be fully characterized, it is imperative to treat it with the caution afforded to all novel chemical entities, assuming potential hazards until proven otherwise.[1][2] This document is designed for drug development professionals, researchers, and scientists, offering a procedural blueprint grounded in established laboratory safety principles.

Hazard Analysis and Risk Mitigation

This compound is a halogenated aromatic alcohol. Structural analogues and related compounds are known to be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation.[3][4] Therefore, a multi-layered approach to exposure prevention is mandatory. The primary routes of exposure to mitigate are inhalation, skin contact, eye contact, and ingestion.[2] A thorough, site-specific risk assessment must be conducted before any handling begins.[5]

Assumed Hazard Classifications:

  • Acute Toxicity (Oral)

  • Skin Irritation/Corrosion

  • Serious Eye Damage/Irritation

  • Potential for Allergic Skin Reaction

  • Specific Target Organ Toxicity (Respiratory Irritation)[4][6]

Engineering Controls: Your Primary Barrier

Before selecting Personal Protective Equipment (PPE), engineering controls must be in place. PPE is the last line of defense, not the first.

  • Chemical Fume Hood: All operations involving this compound, including weighing, preparing solutions, conducting reactions, and purification, must be performed inside a certified chemical fume hood.[7][8] This is critical to prevent the inhalation of vapors or aerosols.[9]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used to capture vapors at their source.[3]

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible within the immediate work area.[3]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is crucial for minimizing direct contact with the chemical. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Solution Prep Chemical splash goggles meeting EN166 or OSHA 1910.133 standards.[5][10]Double-gloving with chemically resistant gloves (e.g., Nitrile or Butyl rubber).[2][11]Fully-buttoned, flame-resistant lab coat.Required: Work must be conducted within a certified chemical fume hood.[8]
Chemical Reactions & Purifications Chemical splash goggles and a full-face shield.[5]Double-gloving with chemically resistant gloves. Ensure adequate breakthrough time.Chemically resistant apron over a flame-resistant lab coat.[8]Required: Work must be conducted within a certified chemical fume hood.
Handling Solid Compound (Outside Hood - Not Recommended) Chemical splash goggles and a full-face shield.Double-gloving with chemically resistant gloves.Flame-resistant lab coat.N95 respirator or higher, based on a formal risk assessment.[2]
Spill Cleanup Chemical splash goggles and a full-face shield.Heavy-duty, chemically resistant gloves (e.g., Butyl rubber).Chemically resistant coveralls or suit.[9]Air-purifying respirator with appropriate cartridges for organic vapors.[9]

Safe Handling Workflow: A Step-by-Step Guide

This workflow provides a procedural guide for safely handling this compound from initial preparation to post-handling cleanup.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Cleanup & Disposal prep_1 Conduct Risk Assessment prep_2 Verify Fume Hood Certification prep_1->prep_2 prep_3 Inspect & Don PPE prep_2->prep_3 prep_4 Prepare Work Area (e.g., absorbent liner) prep_3->prep_4 handle_1 Weigh Solid Compound prep_4->handle_1 Begin Work handle_2 Prepare Solution handle_1->handle_2 handle_3 Conduct Reaction/Procedure handle_2->handle_3 handle_4 Securely Cap All Containers handle_3->handle_4 clean_1 Decontaminate Work Surface handle_4->clean_1 Conclude Experiment clean_2 Segregate Hazardous Waste clean_1->clean_2 clean_3 Label Waste Container clean_2->clean_3 clean_4 Doff PPE Correctly clean_3->clean_4 clean_5 Wash Hands Thoroughly clean_4->clean_5

Caption: Safe handling workflow for this compound.

Procedural Steps
  • Pre-Operation:

    • Review the Safety Data Sheet (SDS) for any analogous compounds and this internal guide before starting.[12]

    • Ensure the chemical fume hood has been certified within the last year.

    • Set up all necessary apparatus within the fume hood. To prevent spills, use secondary containment for all containers.[8]

    • Don the appropriate PPE as specified in the table above. Check gloves for any signs of degradation or punctures.

  • During Operation:

    • Handle the solid compound carefully to avoid generating dust.[7] Weigh the material on disposable paper or in a tared container.[2]

    • When preparing solutions, add solvent to the solid in a controlled manner to prevent splashing.

    • Keep all containers tightly sealed when not in use.[3][7]

    • Should any signs of exposure occur (e.g., dizziness, skin irritation), cease work immediately and seek medical attention.[3]

  • Post-Operation:

    • Decontaminate all surfaces and equipment using a suitable solvent followed by soap and water.[2]

    • Remove PPE carefully to avoid cross-contamination. Remove gloves last, turning them inside-out.

    • Dispose of single-use PPE as hazardous waste.

    • Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[3]

Emergency Procedures: Spills and Exposure

Spill Management:

  • Small Spill (in fume hood): Alert others in the area. Use an absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill. Carefully scoop the material into a labeled, sealable container for hazardous waste.[8] Clean the affected area thoroughly.

  • Large Spill: Evacuate the laboratory immediately and alert your institution's Environmental Health & Safety (EHS) department.[8] Prevent entry to the area.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][10] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][10] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[4][11]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[4][10] Call a poison control center or doctor immediately.[3]

Operational Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste to prevent environmental contamination.[2][13]

  • Waste Classification: This compound is a chlorinated organic material. It must be disposed of according to regulations for halogenated organic waste.[2][14]

  • Waste Collection:

    • Collect all waste, including contaminated solids (gloves, paper towels, spill absorbents) and liquid solutions, in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[2][13][15]

    • The label must read "Hazardous Waste: Chlorinated Organic Compound" and list this compound as a primary constituent.[2]

    • Keep the waste container sealed except when adding waste.[13][15]

  • Waste Segregation: Never mix this waste stream with incompatible materials, such as oxidizers or acids.[2][16]

  • Disposal: Arrange for waste pickup through your institution's EHS department. Do not pour any amount of this chemical down the drain or dispose of it in regular trash.[10][13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.